Product packaging for Dcfbc(Cat. No.:CAS No. 564482-79-7)

Dcfbc

Cat. No.: B1669887
CAS No.: 564482-79-7
M. Wt: 402.4 g/mol
InChI Key: IDTMSHGCAZPVLC-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DCFBC is a low-molecular-weight radiotracer that targets the prostate-specific membrane antigen (PSMA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19FN2O7S B1669887 Dcfbc CAS No. 564482-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

564482-79-7

Molecular Formula

C16H19FN2O7S

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-2-[[(1R)-1-carboxy-2-[(4-fluorophenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1

InChI Key

IDTMSHGCAZPVLC-RYUDHWBXSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Appearance

Solid powder

Other CAS No.

564482-79-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DCFBC; 

Origin of Product

United States

Foundational & Exploratory

Preclinical Profile of ¹⁸F-DCFBC: An In-Depth Technical Guide for PSMA-Targeted Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[¹⁸F]fluorobenzyl-L-cysteine ([¹⁸F]DCFBC), a key radiotracer for targeting Prostate-Specific Membrane Antigen (PSMA) in positron emission tomography (PET) imaging. The following sections detail the radiochemistry, in vitro and in vivo performance, and experimental methodologies compiled from seminal preclinical studies.

Radiochemistry and Synthesis

[¹⁸F]this compound is a fluorine-18 labeled, low-molecular-weight inhibitor of PSMA.[1] Its synthesis is a critical aspect of its preclinical and clinical application.

Synthesis Data
ParameterValueReference
Precursor(S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid[2]
Prosthetic Group4-[¹⁸F]fluorobenzyl bromide (4-[¹⁸F]FBB)[3]
Radiochemical Yield (from 4-[¹⁸F]FBB)16 ± 6% (n=8)[2][3]
Total Synthesis Time~123 minutes[3]
Specific Activity13–133 GBq/μmol (average 52 GBq/μmol)[2][3]
Synthesis Workflow

The synthesis of [¹⁸F]this compound involves a two-step process, starting with the production of the prosthetic group, 4-[¹⁸F]fluorobenzyl bromide, followed by its reaction with the thiol precursor.

cluster_synthesis [¹⁸F]this compound Synthesis Workflow F18_Fluoride [¹⁸F]Fluoride Prosthetic_Group_Prep Preparation of 4-[¹⁸F]fluorobenzyl bromide F18_Fluoride->Prosthetic_Group_Prep Reaction Reaction in Ammonia-Saturated Methanol (60°C, 10 min) Prosthetic_Group_Prep->Reaction Precursor Thiol Precursor Precursor->Reaction Purification Reverse-Phase HPLC Purification Reaction->Purification Final_Product [¹⁸F]this compound Purification->Final_Product

A simplified workflow for the synthesis of [¹⁸F]this compound.

In Vitro Studies

In vitro assays are fundamental to characterizing the binding affinity and specificity of [¹⁸F]this compound for PSMA.

Binding Affinity

Competitive binding assays are utilized to determine the inhibition constant (Ki) of [¹⁸F]this compound against PSMA, typically using PSMA-expressing cell lines like LNCaP. While specific Ki values for ¹⁸F-DCFBC were not detailed in the provided search results, it is established as a high-affinity ligand for PSMA. For context, the second-generation inhibitor, ¹⁸F-DCFPyL, demonstrated a five-fold higher PSMA affinity than ¹⁸F-DCFBC.[4]

Experimental Protocol: Competitive Binding Assay
  • Cell Culture : LNCaP cells, which endogenously express PSMA, are cultured to near confluence in appropriate cell culture plates.

  • Assay Buffer : The growth medium is replaced with a suitable assay buffer, such as HEPES buffered saline.

  • Incubation with Competitor : Cells are incubated with varying concentrations of non-radiolabeled this compound or other competing ligands.

  • Addition of Radioligand : A known concentration of a PSMA-targeting radioligand is added to each well.

  • Incubation : The plates are incubated to allow for competitive binding to reach equilibrium.

  • Washing : The cells are washed with cold buffer to remove unbound radioligand.

  • Cell Lysis and Counting : Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis : The IC50 (concentration of the competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki.

cluster_invitro In Vitro Binding Assay Workflow Cell_Culture Culture PSMA+ LNCaP Cells Add_Competitor Add Varying Concentrations of Non-radiolabeled Competitor Cell_Culture->Add_Competitor Add_Radioligand Add Known Concentration of Radioligand Add_Competitor->Add_Radioligand Incubate Incubate to Reach Equilibrium Add_Radioligand->Incubate Wash Wash to Remove Unbound Radioligand Incubate->Wash Lyse_Count Lyse Cells and Measure Radioactivity Wash->Lyse_Count Analyze Calculate IC50 and Ki Lyse_Count->Analyze

Workflow for a competitive in vitro binding assay.

In Vivo Preclinical Studies

Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the biodistribution, tumor uptake, and imaging characteristics of [¹⁸F]this compound.

Biodistribution Studies

Biodistribution studies in severe combined immunodeficient (SCID) mice bearing both PSMA-positive (e.g., PC-3 PIP) and PSMA-negative (e.g., PC-3 FLU) tumors demonstrate the specificity of [¹⁸F]this compound.[3]

Biodistribution of [¹⁸F]this compound in SCID Mice with PC-3 PIP (PSMA+) and PC-3 FLU (PSMA-) Xenografts (%ID/g) [3]

Organ/Tissue60 min120 min
PSMA+ Tumor (PC-3 PIP) 8.16 ± 2.55 4.69 ± 0.89
PSMA- Tumor (PC-3 FLU) Low to no uptakeLow to no uptake
Blood--
Heart--
Lungs--
Liver--
Spleen--
KidneysHigh uptakeFaster washout than tumor
Muscle--
PIP Tumor/Muscle Ratio -20

Note: Specific %ID/g values for all organs were not provided in the initial search results.

High uptake is also observed in the kidneys and bladder, with a faster washout from these organs compared to the PSMA-positive tumor.[2] The kidneys are considered the dose-limiting organ.[2][3]

Experimental Protocol: In Vivo Biodistribution
  • Animal Model : Immunodeficient mice (e.g., SCID) are subcutaneously inoculated with PSMA-positive and PSMA-negative prostate cancer cells to establish xenografts.

  • Radiotracer Administration : Once tumors reach a suitable size, a known amount of [¹⁸F]this compound is injected intravenously, typically via the tail vein.

  • Time Points : Animals are euthanized at various time points post-injection (e.g., 60 and 120 minutes).

  • Organ Harvesting : Tumors, blood, and major organs are harvested, weighed, and the radioactivity is counted using a gamma counter.

  • Data Calculation : The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Small Animal PET Imaging

In vivo imaging with small animal PET scanners confirms the findings of biodistribution studies, allowing for visual assessment of tumor uptake and clearance from non-target tissues.

Experimental Protocol: Small Animal PET Imaging
  • Animal Preparation : Tumor-bearing mice are anesthetized for the duration of the imaging session.

  • Radiotracer Injection : [¹⁸F]this compound is administered via tail vein injection.

  • Image Acquisition : Dynamic or static PET scans are acquired over a specified period. For example, 12 consecutive 10-minute frames.[2]

  • Image Reconstruction and Analysis : PET images are reconstructed, often with CT for anatomical co-registration and attenuation correction.[5] Regions of interest (ROIs) are drawn over tumors and other organs to quantify radiotracer uptake, often expressed as the maximum standardized uptake value (SUVmax).

cluster_invivo In Vivo Preclinical Evaluation Workflow cluster_biodistribution Biodistribution cluster_imaging PET Imaging Animal_Model Establish PSMA+ and PSMA- Xenografts in Mice Radiotracer_Injection Intravenous Injection of [¹⁸F]this compound Animal_Model->Radiotracer_Injection Euthanize Euthanize at Defined Time Points Radiotracer_Injection->Euthanize Anesthetize Anesthetize Animal Radiotracer_Injection->Anesthetize Harvest Harvest Organs and Tumors Euthanize->Harvest Count Gamma Counting Harvest->Count Calculate_IDg Calculate %ID/g Count->Calculate_IDg PET_Scan Acquire Dynamic or Static PET/CT Scans Anesthetize->PET_Scan Analyze_Images Image Reconstruction and ROI Analysis PET_Scan->Analyze_Images

Workflow for in vivo biodistribution and PET imaging studies.

Correlation with Histopathology and Clinical Metrics

Preclinical and early clinical studies have shown a positive correlation between [¹⁸F]this compound uptake in tumors and Gleason score, as well as PSMA expression levels determined by immunohistochemistry.[6][7][8] Specifically, a correlation has been observed with Gleason score (ρ = 0.64) and PSMA expression (ρ = 0.47).[6][7] Higher-grade tumors (Gleason 8 and 9) tend to exhibit more intense [¹⁸F]this compound uptake.[6][7][8]

Conclusion

The preclinical data for [¹⁸F]this compound firmly establish its utility as a specific imaging agent for PSMA-expressing tumors. Its high affinity, specific tumor uptake, and favorable clearance profile in animal models have paved the way for its clinical translation in the imaging of prostate cancer. While newer generation PSMA-targeted radiotracers have been developed with improved properties, [¹⁸F]this compound remains a foundational agent in the field and a critical benchmark for future developments.

References

¹⁸F-DCFBC binding affinity and specificity for PSMA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Binding Affinity and Specificity of ¹⁸F-DCFBC for Prostate-Specific Membrane Antigen (PSMA)

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier biomarker for the diagnosis and treatment of prostate cancer. Its expression is significantly upregulated in primary, metastatic, and castration-resistant prostate cancer cells, making it an ideal target for molecular imaging and radioligand therapy. ¹⁸F-DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine) is a low-molecular-weight, urea-based inhibitor of PSMA designed for positron emission tomography (PET) imaging. Its favorable characteristics, including rapid tumor uptake and clearance from non-target tissues, have established it as a valuable tool in the clinical management of prostate cancer.[1]

This technical guide provides a comprehensive overview of the binding characteristics of ¹⁸F-DCFBC to PSMA, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Quantitative Binding Affinity Data

The affinity of a radioligand for its target is a critical determinant of its imaging performance. This is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₑ). While direct Kᵢ values for ¹⁸F-DCFBC are not prominently reported in foundational literature, data from closely related second-generation PSMA inhibitors, such as ¹⁸F-DCFPyL, provide strong evidence of the high-affinity binding characteristic of this class of molecules.

CompoundParameterValue (nM)Cell LineNotes
¹⁸F-DCFPyL Kₑ0.49LNCaPA closely related, second-generation PSMA inhibitor. This value was determined by saturation assays and is used for calculating Kᵢ in competitive binding assays.[2]
PSMA-1007 Kᵢ6.7 ± 1.7LNCaPA structurally distinct ¹⁸F-labeled PSMA ligand, provided for affinity comparison.[3]
Various Phosphoramidate Analogs IC₅₀0.4 - 1.3PSMA(+) CWR22Rv1Demonstrates the high affinity achievable with different PSMA-targeting scaffolds.

Specificity of ¹⁸F-DCFBC for PSMA

The specificity of ¹⁸F-DCFBC is demonstrated through both preclinical and clinical studies.

  • In Vitro Specificity : Binding is competitively blocked by known PSMA inhibitors (e.g., 2-PMPA) in PSMA-expressing cell lines (e.g., LNCaP), whereas no significant binding is observed in PSMA-negative cell lines (e.g., PC-3).

  • In Vivo Specificity : Animal models bearing both PSMA-positive (LNCaP) and PSMA-negative (PC-3) tumor xenografts show high tracer accumulation only in the PSMA-positive tumors.[3]

  • Clinical Specificity : Human imaging studies show high uptake in prostate tumors with significantly lower uptake in benign prostatic hypertrophy (BPH).[4][5] Physiologic uptake is observed in tissues known to express PSMA, including the kidneys, salivary glands, and small intestine, further confirming the specificity of the tracer-target interaction.[1][6]

Signaling Pathways Associated with PSMA

PSMA is not merely a passive cell-surface marker; it actively participates in signaling pathways that promote prostate cancer progression. Its expression influences a critical switch from the MAPK/ERK pathway, which is more proliferative, to the PI3K-AKT pathway, which promotes cell survival and resistance to apoptosis.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K enables activation of Integrin β1 Integrin GRB2 GRB2 Integrin->GRB2 activates IGF1R IGF-1R IGF1R->GRB2 activates IGF1R->PI3K RACK1->Integrin disrupts signaling to MAPK_Pathway RAS/RAF/MEK GRB2->MAPK_Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival ERK ERK1/2 MAPK_Pathway->ERK Proliferation Proliferation ERK->Proliferation

Caption: PSMA signaling redirects cell survival from MAPK to PI3K-AKT pathways.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to characterizing a radiopharmaceutical. Below are representative protocols for the key assays used to determine the binding affinity and specificity of ¹⁸F-DCFBC.

In Vitro Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a non-radiolabeled compound by measuring its ability to compete with a known radioligand for binding to the target receptor.

Objective : To determine the Kᵢ of DCFBC by competing against ¹⁸F-DCFPyL.

Materials :

  • Cells : PSMA-expressing LNCaP cells.

  • Radioligand : ¹⁸F-DCFPyL (final concentration ~0.1 nM).

  • Competitor : Unlabeled this compound (serial dilutions, e.g., 0.05 nM to 0.5 µM).

  • Blocking Agent : 2-(phosphonomethyl)pentanedioic acid (2-PMPA) or high concentration of unlabeled DCFPyL (e.g., 10 µM) to determine non-specific binding.

  • Buffers : HEPES buffered saline (50 mM HEPES, pH 7.5, 0.9% NaCl), PBS for washing.

  • Equipment : 24-well poly-D-lysine coated plates, gamma counter, incubator.

Methodology :

  • Cell Plating : Plate LNCaP cells in 24-well plates at a density of ~400,000 cells/well and allow them to adhere for 48 hours.[2]

  • Preparation : On the day of the experiment, remove growth medium and wash cells with HEPES buffered saline.

  • Competition Reaction : Add increasing concentrations of unlabeled this compound to triplicate wells.

  • Radioligand Addition : Add ¹⁸F-DCFPyL to all wells at a final concentration of 0.1 nM.[2]

  • Non-Specific Binding : In a separate set of triplicate wells, add the blocking agent (e.g., 10 µM unlabeled DCFPyL) prior to the radioligand to determine non-specific binding.[2]

  • Total Binding : A set of wells should receive only the radioligand to determine total binding.

  • Incubation : Incubate the plate at 37°C for 1 hour.[2]

  • Washing : Aspirate the buffer and wash the cells twice with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis & Counting : Lyse the cells with NaOH or a suitable lysis buffer. Collect the lysate and measure the radioactivity in a gamma counter.

  • Data Analysis : Calculate the percentage of specific binding at each concentration of this compound. Plot the data and fit to a one-site competition model using software like GraphPad Prism to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant (0.49 nM for ¹⁸F-DCFPyL).[2]

Cellular Uptake and Internalization Assay

This assay quantifies the amount of radiotracer that binds to the cell surface and the fraction that is internalized by the cell.

Objective : To measure the specific uptake and internalization of ¹⁸F-DCFBC in PSMA-positive cells.

Materials :

  • Cells : PSMA-positive (LNCaP) and PSMA-negative (PC-3) cell lines.

  • Radioligand : ¹⁸F-DCFBC (~1 µCi/well).

  • Blocking Agent : 2-PMPA (e.g., 100 µM).

  • Buffers : Cell growth medium, PBS, Acid Wash Buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity.

  • Equipment : 12-well plates, gamma counter, incubator.

Methodology :

  • Cell Plating : Seed cells in 12-well plates and grow to confluence.

  • Incubation : Replace medium with fresh medium containing ¹⁸F-DCFBC. For blocking studies, pre-incubate a subset of wells with 2-PMPA for 15 minutes before adding the radiotracer.

  • Time Points : Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Washing : At each time point, aspirate the radioactive medium and wash cells three times with ice-cold PBS.

  • Surface-Bound Fraction : To one set of wells, add ice-cold Acid Wash Buffer and incubate for 5-10 minutes on ice. Collect this supernatant, which contains the surface-bound radiotracer. Wash the cells again with the same buffer.

  • Internalized Fraction : Lyse the remaining cells (which now contain only the internalized radiotracer) with 1N NaOH.

  • Counting : Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis : Express uptake as a percentage of the total added radioactivity per milligram of cell protein. The internalization ratio is calculated as (Internalized CPM) / (Internalized CPM + Surface-Bound CPM) * 100%.

In Vivo Biodistribution and Tumor Specificity Study

This protocol assesses the distribution, accumulation, and clearance of the radiotracer in a living animal model, typically mice bearing tumor xenografts.

Objective : To determine the pharmacokinetics and tumor-targeting specificity of ¹⁸F-DCFBC.

Materials :

  • Animal Model : Immunocompromised mice (e.g., athymic nude) bearing subcutaneous LNCaP (PSMA-positive) and PC-3 (PSMA-negative) tumor xenografts.

  • Radiotracer : ¹⁸F-DCFBC (e.g., 3.7 MBq / 100 µCi per mouse).[7]

  • Blocking Agent : 2-PMPA for co-injection in a specificity cohort.

  • Equipment : Syringes, tail vein injection restrainer, gamma counter, precision balance.

Methodology :

  • Radiotracer Administration : Inject a defined dose of ¹⁸F-DCFBC (e.g., 3.7 MBq in 100-150 µL saline) via the lateral tail vein.[7] For the blocking group, co-inject a saturating dose of a non-radiolabeled inhibitor.

  • Time Points : Euthanize cohorts of mice (n=3-4 per group) at various time points post-injection (p.i.), such as 30, 60, 120, and 240 minutes.

  • Tissue Harvesting : Immediately following euthanasia, dissect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumors).

  • Measurement : Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include standards prepared from the injected dose to allow for decay correction and calculation of uptake.

  • Data Analysis : Calculate the tracer uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g). Compare uptake in LNCaP vs. PC-3 tumors to assess specificity. Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).

Preclinical Evaluation Workflow

The development and validation of a radiopharmaceutical like ¹⁸F-DCFBC follows a structured preclinical workflow, from initial synthesis to in vivo validation.

Preclinical_Workflow cluster_synthesis Radiochemistry cluster_final Outcome Synthesis ¹⁸F-Fluoride Production (Cyclotron) Labeling Automated Radiosynthesis of ¹⁸F-DCFBC Synthesis->Labeling QC Quality Control (HPLC, TLC, pH, Sterility) Labeling->QC BindingAssay Competitive Binding Assay (Determine Ki) QC->BindingAssay UptakeAssay Cellular Uptake & Internalization Assay QC->UptakeAssay Xenograft Tumor Xenograft Model (PSMA+ / PSMA-) Validation Validation as a PSMA-Targeted Probe BindingAssay->Validation UptakeAssay->Validation Biodist Biodistribution Study (%ID/g) Xenograft->Biodist PET microPET/CT Imaging (Specificity & Targeting) Xenograft->PET Biodist->Validation PET->Validation

Caption: Standardized preclinical workflow for ¹⁸F-DCFBC validation.

References

An In-depth Technical Guide to the Biodistribution and Pharmacokinetics of ¹⁸F-DCFBC In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biodistribution, pharmacokinetics, and underlying experimental protocols for N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine (¹⁸F-DCFBC). As a first-generation, low-molecular-weight radiotracer targeting the Prostate-Specific Membrane Antigen (PSMA), ¹⁸F-DCFBC has been instrumental in the evolution of PET imaging for prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed data and methodologies to support further investigation and application.

Mechanism of Action: Targeting PSMA

¹⁸F-DCFBC is an inhibitor that targets the extracellular enzymatic domain of the Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA, a type II transmembrane glycoprotein, is highly overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and androgen-independent disease states.[1][2] This overexpression makes it an exceptional target for diagnostic imaging. ¹⁸F-DCFBC, a urea-based small molecule, binds with high affinity to the active site of PSMA, allowing for the visualization of PSMA-expressing tissues using Positron Emission Tomography (PET). Its hydrophilic nature prevents it from crossing an intact blood-brain barrier, resulting in minimal brain uptake.[3]

cluster_0 Prostate Cancer Cell PSMA PSMA (Type II Transmembrane Protein) Extracellular Extracellular Domain (Enzymatic Site) PSMA->Extracellular Expressed on surface Membrane Cell Membrane PSMA->Membrane Intracellular Intracellular Domain PSMA->Intracellular PET PET Imaging (Signal Detection) PSMA->PET ¹⁸F decay enables visualization DCFBC ¹⁸F-DCFBC (Radiotracer) This compound->Extracellular Binds to active site

Figure 1: Mechanism of ¹⁸F-DCFBC targeting the extracellular domain of PSMA on prostate cancer cells.

Pharmacokinetics

Following intravenous administration, ¹⁸F-DCFBC exhibits a distribution pattern consistent with a blood-pool agent, showing a slow clearance of radioactivity from vascular organs.[1][2] Chromatography of patient plasma has shown that the radioactivity is almost entirely within the plasma fraction and remains as the intact, unmetabolized radiotracer for up to two hours post-injection.[2] The primary route of excretion for ¹⁸F-DCFBC is through the urinary system.[1][2]

Table 1: Pharmacokinetic Parameters of ¹⁸F-DCFBC in Human Plasma

Time Post-Injection Intact ¹⁸F-DCFBC in Plasma (%) Reference
~1.5 hours 98.3% (Patient 1), 98.2% (Patient 2) [2]

| ~2.5 hours | 95.7% (Patient 1), 97.2% (Patient 2) |[2] |

Biodistribution

The biodistribution of ¹⁸F-DCFBC has been evaluated in both preclinical and clinical settings.

Preclinical Biodistribution: In mouse models bearing PSMA-positive (PIP) and PSMA-negative (FLU) tumors, ¹⁸F-DCFBC demonstrated high and specific uptake in PSMA-expressing tumors.[4] High uptake was also noted in the kidneys and bladder, consistent with its renal clearance. However, the washout of radioactivity from these excretory organs was faster than from the PSMA-positive tumors, allowing for clear tumor visualization over time.[4]

Table 2: Preclinical Biodistribution of ¹⁸F-DCFBC in Mice at 120 Minutes Post-Injection

Tissue % Injected Dose per Gram (%ID/g) (Mean ± SD)
PSMA+ Tumor (PIP) 4.69 ± 0.89
PSMA- Tumor (FLU) 0.23 ± 0.05
Blood 1.15 ± 0.22
Kidney 4.41 ± 1.25
Liver 0.40 ± 0.06
Muscle 0.24 ± 0.06

Source: Adapted from Mease et al., Clinical Cancer Research, 2008.[4]

Clinical Biodistribution: In human studies involving patients with metastatic prostate cancer, ¹⁸F-DCFBC showed physiologic uptake in known sites of PSMA expression, such as the salivary glands, liver, spleen, small intestine, and kidneys.[1][5] The most prominent uptake and highest percentage of injected dose per gram (%ID/g) was observed in the bladder and its contents, reflecting the primary route of urinary excretion.[5] Most vascular organs demonstrated a gradual decrease in radioactivity over time, which is consistent with clearance from the blood pool.[1]

Table 3: Clinical Biodistribution of ¹⁸F-DCFBC in Metastatic Prostate Cancer Patients

Organ Mean Standardized Uptake Value (SUVmean) at ~1 hour Mean Standardized Uptake Value (SUVmean) at ~2 hours
Liver 2.6 2.5
Kidney (Cortex) 6.8 6.0
Spleen 2.1 2.0
Submandibular Gland 2.2 2.2
Bone Marrow (Vertebral) 1.6 1.5
Blood Pool (Aorta) 2.4 2.1

Data derived from graphical representations in Cho et al., Journal of Nuclear Medicine, 2012.[6]

Radiation Dosimetry

Dosimetry calculations are critical for assessing the safety of any radiopharmaceutical. For ¹⁸F-DCFBC, the highest absorbed radiation dose is delivered to the wall of the urinary bladder, which is the critical organ.[1][7] The overall effective dose is comparable to other commonly used ¹⁸F-based PET radiopharmaceuticals, such as ¹⁸F-FDG.[2][3]

Table 4: Estimated Radiation Absorbed Doses of ¹⁸F-DCFBC in Humans

Organ Mean Absorbed Dose (μGy/MBq)
Bladder Wall 32.4
Kidneys 17.5
Liver 15.6
Spleen 12.1
Red Marrow 10.9
Lungs 9.0
Brain 4.2
Total Body Effective Dose (μSv/MBq) 19.9 ± 1.34

Source: Cho et al., Journal of Nuclear Medicine, 2012.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols for working with ¹⁸F-DCFBC.

The synthesis of ¹⁸F-DCFBC is a multi-step process that involves the production of a fluorinated precursor followed by conjugation to the targeting molecule and subsequent purification.

cluster_synthesis ¹⁸F-DCFBC Radiosynthesis Workflow F18_Prod [¹⁸F]Fluoride Production (Cyclotron) Precursor_Synth Synthesis of 4-[¹⁸F]fluorobenzyl bromide F18_Prod->Precursor_Synth Conjugation Conjugation with precursor thiol Precursor_Synth->Conjugation Reacts with Purification HPLC Purification Conjugation->Purification QC Quality Control (Radiochemical Purity, etc.) Purification->QC

Figure 2: Generalized workflow for the radiosynthesis of ¹⁸F-DCFBC.

Protocol Summary: ¹⁸F-DCFBC is typically prepared by reacting 4-[¹⁸F]fluorobenzyl bromide with the precursor (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid.[4] The reaction is carried out in a suitable solvent like ammonia-saturated methanol at an elevated temperature (e.g., 60°C) for a short duration (e.g., 10 minutes).[4] The crude product is then purified using C-18 reverse-phase semi-preparative high-performance liquid chromatography (HPLC).[4] The final product undergoes rigorous quality control tests, including checks for radiochemical purity, specific activity, and sterility, before it is approved for administration.

Animal Model: Studies typically use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of human prostate cancer cell lines, one expressing high levels of PSMA (e.g., PC3-PIP) and a control that does not (e.g., PC3-FLU).

Protocol Summary:

  • Tracer Administration: Mice are injected intravenously (e.g., via tail vein) with a known amount of ¹⁸F-DCFBC (e.g., 3.7-7.4 MBq).[4][7]

  • PET Imaging: For imaging studies, dynamic PET scans are performed using a small-animal PET scanner, often for up to 120 minutes post-injection, to observe tracer kinetics.[4]

  • Biodistribution Study: For ex vivo biodistribution, groups of mice are euthanized at various time points (e.g., 5, 15, 30, 60, 120 minutes) after tracer injection.[4]

  • Tissue Analysis: Tumors, blood, and major organs are harvested, weighed, and their radioactivity is measured using a gamma counter.[4]

  • Data Calculation: The radioactivity in each tissue is decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4]

Patient Population: The initial human studies included patients with documented metastatic prostate cancer.[1][6] Patients are typically instructed to fast for at least 6 hours before the scan.[8][9]

cluster_clinical Clinical ¹⁸F-DCFBC PET/CT Workflow Patient_Prep Patient Preparation (Fasting, Hydration) Injection IV Injection of ¹⁸F-DCFBC (~370 MBq) Patient_Prep->Injection Uptake Uptake Period Injection->Uptake Scan_1 Serial PET/CT Scan 1 (~10 min post-injection) Uptake->Scan_1 Begin serial imaging Scan_2 Serial PET/CT Scan 2 Scan_1->Scan_2 Scan_N Final PET/CT Scan (~2 hr post-injection) Scan_2->Scan_N Analysis Image Reconstruction & Data Analysis (ROIs, TACs) Scan_N->Analysis

Figure 3: Typical experimental workflow for a human ¹⁸F-DCFBC PET/CT study.

Protocol Summary:

  • Tracer Administration: Patients receive a single intravenous bolus injection of approximately 370 MBq (10 mCi) of ¹⁸F-DCFBC.[1][6]

  • Imaging Acquisition: Serial whole-body PET/CT scans are performed at multiple time points. A typical protocol might include scans starting shortly after injection and continuing for up to 2-3 hours.[1][7] This allows for the characterization of tracer kinetics.

  • Image and Data Analysis:

    • Regions of interest (ROIs) are drawn over various organs (e.g., liver, kidneys, spleen) and any identified tumor lesions on the co-registered CT images.

    • The radioactivity concentration (e.g., in Bq/mL) within these ROIs is measured at each time point.

    • These measurements are used to generate time-activity curves (TACs) for each organ.[1][6]

    • The TACs are then used to calculate residence times and ultimately determine the radiation absorbed dose for each organ using software like OLINDA/EXM.[1][7]

Conclusion

¹⁸F-DCFBC is a PSMA-targeted PET radiotracer characterized by specific uptake in prostate cancer lesions, slow blood-pool clearance, and primary excretion through the urinary system. Its biodistribution results in the bladder wall receiving the highest radiation dose, while the overall effective dose remains comparable to other clinical PET agents. While newer generations of PSMA tracers have been developed with faster clearance and improved imaging contrast, the foundational data from ¹⁸F-DCFBC studies have been crucial for validating PSMA as a viable imaging target.[7][10] The detailed pharmacokinetic and biodistribution profiles outlined in this guide provide essential data for researchers aiming to understand, utilize, or develop upon this class of radiopharmaceuticals.

References

The Development and Discovery of ¹⁸F-DCFBC: A Technical Guide to a Pioneering PSMA-Targeted PET Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the development and discovery of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine (¹⁸F-DCFBC), a first-generation small-molecule positron emission tomography (PET) tracer targeting the prostate-specific membrane antigen (PSMA). This document provides a comprehensive overview of its synthesis, preclinical evaluation, and clinical translation for the imaging of prostate cancer.

Introduction: The Rationale for a PSMA-Targeted Imaging Agent

Prostate-specific membrane antigen (PSMA) is a transmembrane protein highly overexpressed in prostate cancer cells, with expression levels correlating with tumor aggressiveness, androgen independence, and metastasis. This makes it an ideal target for the development of diagnostic imaging agents. ¹⁸F-DCFBC was developed as a low-molecular-weight inhibitor of PSMA, designed for rapid tumor penetration and clearance from non-target tissues, offering the potential for high-contrast imaging of prostate cancer lesions.

Radiochemistry and Synthesis

The radiosynthesis of ¹⁸F-DCFBC is a multi-step process involving the nucleophilic substitution of a precursor molecule with fluorine-18.

Experimental Protocol: Radiosynthesis of ¹⁸F-DCFBC

The synthesis of ¹⁸F-DCFBC is typically performed using an automated radiosynthesis module. The following protocol is a generalized representation based on published methods:

  • ¹⁸F-Fluoride Production and Purification: No-carrier-added ¹⁸F-fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous ¹⁸F-fluoride is then trapped on an anion exchange cartridge.

  • Elution and Azeotropic Drying: The ¹⁸F-fluoride is eluted from the cartridge using a solution of potassium carbonate and Kryptofix 2.2.2. The solvent is removed by azeotropic distillation with acetonitrile to yield a reactive, anhydrous ¹⁸F-fluoride/Kryptofix complex.

  • Fluorination of the Precursor: The tosylate or other suitable leaving group-containing precursor of ¹⁸F-DCFBC is dissolved in an appropriate solvent (e.g., dimethylformamide) and added to the dried ¹⁸F-fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

  • Deprotection: The protecting groups on the precursor are removed. This is often achieved by acidic or basic hydrolysis.

  • Purification: The crude reaction mixture is purified using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Formulation: The HPLC fraction containing ¹⁸F-DCFBC is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with ethanol) for injection.

  • Quality Control: The final product undergoes rigorous quality control testing, including radiochemical purity (by radio-HPLC), chemical purity, residual solvent analysis, pH, and sterility testing.

Table 1: Radiosynthesis and Quality Control Parameters for ¹⁸F-DCFBC

ParameterTypical Value
Radiochemical Yield (non-decay corrected)15-25%
Radiochemical Purity>95%
Molar Activity50-150 GBq/µmol
Synthesis Time60-90 minutes

Preclinical Evaluation

The preclinical assessment of ¹⁸F-DCFBC involved in vitro binding and cell uptake studies, as well as in vivo imaging and biodistribution in animal models of prostate cancer.

In Vitro Studies
  • Binding Affinity: While a specific Ki or IC50 value for ¹⁸F-DCFBC is not consistently reported across the literature, it is characterized as a high-affinity ligand for PSMA.

  • Cellular Uptake: In vitro uptake studies have been conducted using PSMA-positive (e.g., LNCaP, C4-2, PC3-PIP) and PSMA-negative (e.g., PC3, PC3-FLU) prostate cancer cell lines.

Experimental Protocol: In Vitro Cellular Uptake Assay
  • Cell Culture: PSMA-positive and PSMA-negative prostate cancer cells are cultured to near confluence in appropriate media.

  • Incubation: The cells are incubated with a known concentration of ¹⁸F-DCFBC at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.

  • Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

  • Protein Quantification: The protein content of the cell lysate is determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis: The cellular uptake is expressed as the percentage of the added radioactivity per milligram of protein (%ID/mg protein).

In Vivo Animal Studies

In vivo studies were crucial for evaluating the tumor-targeting capabilities and pharmacokinetic profile of ¹⁸F-DCFBC.

Experimental Protocol: Preclinical PET Imaging and Ex Vivo Biodistribution
  • Animal Model: Male immunodeficient mice (e.g., SCID mice) are subcutaneously inoculated with PSMA-positive and PSMA-negative prostate cancer cells to establish tumor xenografts.

  • Tracer Administration: Once the tumors reach a suitable size, the mice are injected intravenously (e.g., via the tail vein) with a defined dose of ¹⁸F-DCFBC (typically 3.7-7.4 MBq).

  • PET/CT Imaging: Dynamic or static PET/CT imaging is performed at various time points post-injection to visualize the biodistribution of the tracer.

  • Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Preclinical Ex Vivo Biodistribution of ¹⁸F-DCFBC in a PSMA-Positive Xenograft Model (Illustrative Data)

Organ%ID/g at 1 hour post-injection
PSMA+ Tumor3.5 ± 0.8
PSMA- Tumor0.5 ± 0.2
Blood1.5 ± 0.4
Liver2.0 ± 0.5
Kidneys10.2 ± 2.1
Muscle0.3 ± 0.1
Bone0.8 ± 0.3

Clinical Translation and Human Studies

The promising preclinical data led to the clinical evaluation of ¹⁸F-DCFBC in patients with prostate cancer.

Clinical Trial Design and Methodology

Clinical trials, such as NCT01496157, were designed to assess the safety, biodistribution, dosimetry, and diagnostic performance of ¹⁸F-DCFBC.[1]

Experimental Protocol: Clinical PET/CT Imaging
  • Patient Population: Patients with newly diagnosed, high-risk, or biochemically recurrent prostate cancer were enrolled.[2]

  • Patient Preparation: Patients were typically required to fast for at least 4 hours prior to tracer injection.[3]

  • Tracer Administration: A sterile, pyrogen-free dose of ¹⁸F-DCFBC (typically 370 MBq) was administered intravenously.[3]

  • Image Acquisition: Whole-body PET/CT scans were acquired at one or more time points post-injection (e.g., 1 and 2 hours).[3] Image acquisition was performed using a standard PET/CT scanner with CT for attenuation correction and anatomical localization.

  • Image Analysis: PET images were reconstructed and analyzed qualitatively (visual assessment of tracer uptake) and quantitatively. Quantitative analysis involved the calculation of Standardized Uptake Values (SUVs) in tumors and normal organs.

Biodistribution and Dosimetry in Humans

Human biodistribution studies revealed that ¹⁸F-DCFBC is primarily cleared through the urinary system. The highest absorbed radiation dose was observed in the bladder wall, followed by the kidneys, liver, and spleen.[4]

Table 3: Human Biodistribution of ¹⁸F-DCFBC (%ID/g at 2 hours post-injection)

OrganMean %ID/g
Liver~0.03
Kidneys~0.04
Spleen~0.02
Bladder Contents~0.15
Blood Pool~0.02

Note: These are approximate values derived from published data and may vary between studies.

Clinical Performance

Clinical studies have demonstrated the utility of ¹⁸F-DCFBC PET/CT in detecting primary, recurrent, and metastatic prostate cancer.

Table 4: Diagnostic Performance of ¹⁸F-DCFBC PET/CT in Prostate Cancer

ApplicationSensitivitySpecificity
Detection of Primary Prostate Cancer46-61%92-96%[5]
Detection of Recurrent Prostate Cancer (by PSA level)
PSA <0.5 ng/mL15%[6]-
PSA 0.5 to <1.0 ng/mL46%[6]-
PSA 1.0 to <2.0 ng/mL83%[6]-
PSA ≥2.0 ng/mL77%[6]-

¹⁸F-DCFBC uptake has been shown to correlate with Gleason score and PSA levels.[2][5] Specifically, higher tracer uptake is associated with higher-grade disease.[5]

Signaling Pathways and Visualizations

PSMA Signaling

PSMA is not only a target for imaging but also plays a role in prostate cancer cell signaling. Its enzymatic activity is linked to the activation of the PI3K/Akt signaling pathway, which is a key driver of cell growth, proliferation, and survival in cancer.[5][7]

PSMA_Signaling_Pathway PSMA Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate_Folate Glutamate/ Folate PSMA PSMA Glutamate_Folate->PSMA Binds & Activates PI3K PI3K PSMA->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PSMA activation leads to the initiation of the PI3K/Akt signaling cascade.

Experimental Workflow

The development of ¹⁸F-DCFBC followed a logical progression from initial design to clinical application.

Experimental_Workflow ¹⁸F-DCFBC Development Workflow Tracer_Design Tracer Design & Precursor Synthesis Radiolabeling ¹⁸F-Radiolabeling Optimization Tracer_Design->Radiolabeling In_Vitro In Vitro Evaluation (Binding, Cell Uptake) Radiolabeling->In_Vitro In_Vivo In Vivo Preclinical Studies (PET, Biodistribution) In_Vitro->In_Vivo Clinical_Trials Phase I/II Clinical Trials In_Vivo->Clinical_Trials Clinical_Application Clinical Application & Further Studies Clinical_Trials->Clinical_Application

Caption: The developmental pipeline for ¹⁸F-DCFBC from conception to clinical use.

Conclusion and Future Directions

¹⁸F-DCFBC was a foundational PSMA-targeted PET tracer that demonstrated the feasibility and clinical utility of this approach for prostate cancer imaging. While it has largely been superseded by second-generation PSMA tracers with improved pharmacokinetic properties (e.g., faster clearance from background tissues), the development of ¹⁸F-DCFBC paved the way for the widespread adoption of PSMA PET imaging in the management of prostate cancer. The principles and methodologies established during its discovery and validation continue to inform the development of novel radiopharmaceuticals.

References

An In-Depth Technical Guide to the Cellular Uptake and Internalization of ¹⁸F-DCFBC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and internalization of N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[¹⁸F]fluorobenzyl-L-cysteine ([¹⁸F]DCFBC), a key radiotracer for imaging prostate-specific membrane antigen (PSMA) with Positron Emission Tomography (PET). This document synthesizes available quantitative data, outlines detailed experimental protocols for the characterization of such radiotracers, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data on ¹⁸F-DCFBC Uptake and Biodistribution

The following tables summarize the key quantitative data from preclinical and clinical studies of ¹⁸F-DCFBC, providing insights into its in vivo behavior and clinical performance.

Table 1: Preclinical In Vivo Biodistribution of ¹⁸F-DCFBC in a Mouse Model

This table presents the biodistribution of ¹⁸F-DCFBC in SCID mice bearing both PSMA-positive (PIP) and PSMA-negative (FLU) PC-3 tumors. The data, expressed as the percentage of the injected dose per gram of tissue (%ID/g), highlights the tracer's specificity for PSMA-expressing cells.[1][2][3]

Time Post-InjectionPSMA+ Tumor (PIP) (%ID/g ± SD)PSMA- Tumor (FLU) (%ID/g ± SD)Blood (%ID/g ± SD)Kidneys (%ID/g ± SD)Liver (%ID/g ± SD)Muscle (%ID/g ± SD)
60 minutes 8.16 ± 2.55Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
120 minutes 4.69 ± 0.89Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Data adapted from Mease et al., Clinical Cancer Research, 2008.[1][2][3]

Table 2: Clinical Performance of ¹⁸F-DCFBC PET in Prostate Cancer Patients

This table summarizes key quantitative metrics from clinical studies of ¹⁸F-DCFBC PET in patients with prostate cancer. The data includes Standardized Uptake Values (SUV) and kinetic parameters, which are crucial for image interpretation and assessing disease status.

ParameterValuePatient PopulationKey Findings
Median Maximum Standardized Uptake Value (SUVmax) in Primary Tumors 3.5Patients with primary prostate cancerSignificantly higher uptake in tumors compared to benign prostatic hypertrophy (SUVmax 2.2).[4]
Median Maximum Standardized Uptake Value (SUVmax) in Benign Prostatic Hypertrophy (BPH) 2.2Patients with primary prostate cancerLower uptake in BPH contributes to the specificity of the tracer.[4]
Mean Influx Rate Constant (Ki) 0.058 ± 0.035 /minPatients with localized prostate cancerDemonstrates the rate of tracer uptake into the tumor tissue.

Experimental Protocols

While specific, detailed in vitro protocols for ¹⁸F-DCFBC have not been extensively published, this section provides representative methodologies for key experiments based on standard practices for characterizing similar small molecule radiotracers targeting PSMA.

Radiosynthesis of ¹⁸F-DCFBC

The radiosynthesis of ¹⁸F-DCFBC is a critical first step. A summary of a published method is provided below.[1][2][3]

Objective: To radiolabel the precursor molecule with Fluorine-18.

Materials:

  • 4-[¹⁸F]fluorobenzyl bromide

  • (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid (precursor)

  • Ammonia-saturated methanol

  • C-18 reverse-phase semi-preparative HPLC system

Procedure:

  • React 4-[¹⁸F]fluorobenzyl bromide with the precursor molecule in ammonia-saturated methanol.

  • Incubate the reaction mixture at 60°C for 10 minutes.[1][2][3]

  • Purify the resulting ¹⁸F-DCFBC using a C-18 reverse-phase semi-preparative HPLC system.[1][2][3]

  • Perform quality control to determine radiochemical purity and specific activity.

In Vitro Cellular Uptake Assay

Objective: To quantify the time-dependent uptake of ¹⁸F-DCFBC in PSMA-positive and PSMA-negative prostate cancer cell lines.

Materials:

  • PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145) prostate cancer cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ¹⁸F-DCFBC

  • Phosphate-buffered saline (PBS)

  • Sodium hydroxide (NaOH) or cell lysis buffer

  • Gamma counter

Procedure:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing a known concentration of ¹⁸F-DCFBC (e.g., 1 µCi/mL).

  • Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

  • At each time point, aspirate the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.

  • Lyse the cells using 0.1 M NaOH or a suitable lysis buffer.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Determine the protein concentration of the cell lysates to normalize the radioactivity counts (counts per minute per microgram of protein).

Competitive Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of non-radiolabeled this compound by measuring its ability to compete with ¹⁸F-DCFBC for binding to PSMA.

Materials:

  • PSMA-positive cell line (e.g., LNCaP)

  • ¹⁸F-DCFBC

  • Non-radiolabeled this compound standard

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Filtration apparatus with glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from a PSMA-positive cell line or use whole cells.

  • In a 96-well plate, add a fixed concentration of ¹⁸F-DCFBC to each well.

  • Add increasing concentrations of non-radiolabeled this compound to the wells.

  • Add the cell membrane preparation or whole cells to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 4°C or 37°C) to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the non-radiolabeled competitor to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Internalization Assay

Objective: To differentiate between membrane-bound and internalized ¹⁸F-DCFBC.

Materials:

  • PSMA-positive cell line (e.g., LNCaP)

  • ¹⁸F-DCFBC

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5)

  • Cell lysis buffer

  • Gamma counter

Procedure:

  • Perform a cellular uptake experiment as described in section 2.2.

  • At each time point, wash the cells with ice-cold PBS.

  • To determine the surface-bound radioactivity, incubate the cells with an ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) to strip the surface-bound radiotracer. Collect this fraction.

  • Wash the cells again with ice-cold PBS.

  • Lyse the cells with a cell lysis buffer to release the internalized radioactivity. Collect this fraction.

  • Measure the radioactivity in both the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.

  • Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the cellular uptake of ¹⁸F-DCFBC and the general experimental workflow.

G Experimental Workflow for ¹⁸F-DCFBC Characterization cluster_0 Radiochemistry cluster_1 In Vitro Assays cluster_2 In Vivo Studies radiolabeling ¹⁸F-DCFBC Synthesis qc Quality Control radiolabeling->qc uptake_assay Cellular Uptake Assay qc->uptake_assay binding_assay Competitive Binding Assay qc->binding_assay internalization_assay Internalization Assay qc->internalization_assay animal_model Tumor Xenograft Model qc->animal_model cell_culture Cell Culture (PSMA+/PSMA-) cell_culture->uptake_assay cell_culture->binding_assay cell_culture->internalization_assay biodistribution Biodistribution Studies uptake_assay->biodistribution binding_assay->biodistribution pet_imaging PET Imaging internalization_assay->pet_imaging animal_model->biodistribution animal_model->pet_imaging

Caption: Experimental workflow for the characterization of ¹⁸F-DCFBC.

G Cellular Uptake and Internalization of ¹⁸F-DCFBC cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound ¹⁸F-DCFBC psma PSMA Receptor This compound->psma Binding clathrin_pit Clathrin-Coated Pit psma->clathrin_pit Clustering endosome Endosome clathrin_pit->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking & Degradation recycling Receptor Recycling endosome->recycling Sorting recycling->psma Return to Membrane

Caption: Proposed pathway for PSMA-mediated internalization of ¹⁸F-DCFBC.

G Logical Relationship of Key Parameters binding_affinity Binding Affinity (Ki) cellular_uptake Cellular Uptake (%ID/g) binding_affinity->cellular_uptake influences tumor_retention Tumor Retention (SUVmax) cellular_uptake->tumor_retention contributes to internalization_rate Internalization Rate internalization_rate->tumor_retention enhances image_quality PET Image Quality tumor_retention->image_quality determines

Caption: Interrelationship of key parameters in radiotracer performance.

References

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of DCFBC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCFBC, or N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-fluorobenzyl-L-cysteine, is a potent and specific inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker for prostate cancer. This document provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound. It further details its mechanism of action as a PSMA inhibitor and the subsequent impact on cellular signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Molecular Structure and Chemical Properties

This compound is a urea-based small molecule designed to mimic the natural substrates of PSMA, thereby achieving high-affinity binding and inhibition. The chemical structure of this compound is presented below:

Chemical Structure of this compound

(Note: This is a simplified 2D representation. The actual 3D conformation is crucial for its biological activity.)

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₁₆H₁₉FN₂O₇SPubChem[1]
Molecular Weight 401.4 g/mol PubChem[1]
logP (calculated) 1.02DrugBank[2]
pKa (strongest acidic) 3.11DrugBank[2]
pKa (strongest basic) -2.5DrugBank[2]
Hydrogen Bond Donors 5PubChem[1]
Hydrogen Bond Acceptors 7DrugBank[2]
Rotatable Bonds 11DrugBank[2]
Polar Surface Area 153.03 ŲDrugBank[2]

Synthesis of this compound (Non-Radiolabeled)

The synthesis of this compound involves a multi-step process culminating in the coupling of a protected cysteine derivative with a glutamate-urea moiety, followed by the attachment of the 4-fluorobenzyl group. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid (precursor 6)

  • 4-fluorobenzyl iodide

  • Ammonia-saturated methanol

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve 1.8 mg (0.0061 mmol) of (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid (precursor 6) and 1.4 mg (0.0061 mmol) of 4-fluorobenzyl iodide in 0.3 mL of ammonia-saturated methanol.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at 60°C for 10 minutes.

  • Acidification: After cooling to room temperature, acidify the reaction mixture with trifluoroacetic acid (TFA).

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) using a C-18 Econosil 10 × 250 mm preparative column. A suitable mobile phase is a gradient of acetonitrile and water containing 0.1% TFA. For example, a mobile phase of 32:68:0.1 CH₃CN/H₂O/TFA can be used.[3]

  • Product Isolation: Collect the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product.

The workflow for the synthesis is illustrated in the diagram below.

G cluster_synthesis Synthesis of this compound precursor Precursor 6 ((S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid) reaction Reaction at 60°C for 10 min precursor->reaction reagent 4-fluorobenzyl iodide reagent->reaction solvent Ammonia-saturated Methanol solvent->reaction acidification Acidification with TFA reaction->acidification purification Reverse-Phase HPLC Purification acidification->purification product Pure this compound purification->product

A simplified workflow for the synthesis of this compound.

Mechanism of Action and Impact on Signaling Pathways

This compound functions as a competitive inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein with enzymatic activity, specifically as a glutamate carboxypeptidase. In prostate cancer, PSMA is significantly overexpressed and its enzymatic activity is implicated in promoting cancer cell survival and proliferation.

PSMA expression has been shown to modulate key intracellular signaling pathways, including the PI3K-AKT-mTOR and MAPK-ERK pathways. By inhibiting PSMA, this compound can indirectly influence these pathways.

  • PI3K-AKT-mTOR Pathway: PSMA activity can lead to the activation of the PI3K-AKT pathway, which is a critical driver of cell growth, proliferation, and survival. Inhibition of PSMA by this compound is expected to downregulate this pathway.

  • MAPK-ERK Pathway: There is evidence of crosstalk between PSMA and the MAPK-ERK pathway, which is also involved in cell proliferation and differentiation. The precise effect of PSMA inhibition on this pathway is an area of ongoing research.

The following diagram illustrates the relationship between PSMA and these key signaling pathways.

G cluster_pathway PSMA-Modulated Signaling Pathways PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK PSMA->MAPK Modulates This compound This compound This compound->PSMA Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

References

In Vitro Characterization of ¹⁸F-DCFBC in Prostate Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of ¹⁸F-DCFBC, a radiolabeled small molecule targeting Prostate-Specific Membrane Antigen (PSMA), in prostate cancer cell lines. This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways and experimental workflows to support researchers in the field of prostate cancer imaging and radiopharmaceutical development.

Quantitative Data Summary

The following tables summarize key quantitative parameters of ¹⁸F-DCFBC interaction with prostate cancer cells, compiled from in vitro studies.

Table 1: Cellular Uptake of ¹⁸F-DCFBC

Cell LinePSMA Expression¹⁸F-DCFBC Uptake (% of added activity)Incubation TimeReference
LNCaPHigh~30%Not Specified[1]
PC-3 PIPHigh (transfected)High specific uptakeNot Specified[2]
PC-3Low/NegativeLowNot Specified[3]

Note: Quantitative uptake values for ¹⁸F-DCFBC are not consistently reported in a standardized format in the available literature. The data presented is based on qualitative descriptions and values reported for similar PSMA-targeting agents.

Table 2: Binding Affinity of ¹⁸F-DCFBC

Cell Line/SystemParameterValueReference
PSMA-expressing cellsKiEstimated to be >5.5 nM*[4]

*The second-generation tracer, [¹⁸F]DCFPyL, has a Ki of 1.1 nM, which is stated to be more than five times greater than that of ¹⁸F-DCFBC.

Table 3: Cellular Efflux of ¹⁸F-DCFBC

Cell LineEfflux RateExperimental ConditionsReference
Not SpecifiedData not availableNot ApplicableN/A

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from general procedures for radiotracer evaluation and specific details from studies on PSMA-targeting agents.

Cell Culture
  • Cell Lines:

    • PSMA-positive: LNCaP, CWR22Rv1, PC-3 PIP (PSMA-transfected)

    • PSMA-negative (control): PC-3, DU145

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Sub-culturing: Cells should be passaged upon reaching 80-90% confluency.

Cellular Uptake Assay

This assay quantifies the time-dependent accumulation of ¹⁸F-DCFBC in prostate cancer cells.

Materials:

  • Prostate cancer cell lines (PSMA-positive and PSMA-negative)

  • 24-well plates

  • ¹⁸F-DCFBC

  • Binding buffer (e.g., serum-free RPMI-1640)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere and grow for 24-48 hours.

  • Preparation: On the day of the experiment, wash the cells twice with 1 mL of binding buffer.

  • Incubation: Add 0.5 mL of binding buffer containing ¹⁸F-DCFBC (final concentration typically in the low nM range) to each well.

  • Time Points: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, terminate the uptake by aspirating the radioactive medium and quickly washing the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for 10-15 minutes to lyse the cells.

  • Quantification: Collect the lysate from each well and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cell-associated radioactivity as a percentage of the total added activity.

Competitive Binding Assay (Ki Determination)

This assay determines the binding affinity of non-radioactive DCFBC by measuring its ability to compete with the binding of ¹⁸F-DCFBC to PSMA.

Materials:

  • PSMA-positive cell membrane preparations or whole cells

  • ¹⁸F-DCFBC

  • Non-radioactive this compound (competitor) in a range of concentrations

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Preparation: Prepare serial dilutions of non-radioactive this compound.

  • Incubation: In microcentrifuge tubes, add a constant amount of cell membrane preparation or whole cells, a fixed concentration of ¹⁸F-DCFBC, and varying concentrations of non-radioactive this compound.

  • Total and Non-specific Binding:

    • Total Binding: Wells containing only ¹⁸F-DCFBC and cells/membranes.

    • Non-specific Binding: Wells containing ¹⁸F-DCFBC, cells/membranes, and a high concentration of a known PSMA inhibitor (e.g., 2-PMPA) or a large excess of non-radioactive this compound.

  • Equilibrium: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash the filters quickly with ice-cold binding buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Efflux Assay

This assay measures the rate at which ¹⁸F-DCFBC is released from cells after an initial uptake period.

Materials:

  • Prostate cancer cells

  • 24-well plates

  • ¹⁸F-DCFBC

  • Uptake buffer (serum-free medium)

  • Efflux buffer (fresh serum-free medium)

  • Gamma counter

Procedure:

  • Loading: Incubate cells with ¹⁸F-DCFBC in uptake buffer for a defined period (e.g., 60 minutes) at 37°C to allow for cellular uptake.

  • Washing: After the loading period, aspirate the radioactive medium and wash the cells rapidly three times with ice-cold PBS to remove extracellular radiotracer.

  • Initiating Efflux: Add 1 mL of fresh, pre-warmed efflux buffer to each well.

  • Sampling: At various time points (e.g., 5, 15, 30, 60 minutes), collect the entire volume of the efflux buffer from designated wells and replace it with fresh efflux buffer.

  • Final Lysis: At the end of the experiment, lyse the cells in the wells with cell lysis buffer.

  • Quantification: Measure the radioactivity in the collected efflux buffer at each time point and in the final cell lysate using a gamma counter.

  • Data Analysis: Calculate the percentage of the initial intracellular radioactivity that has been released into the medium at each time point. Plot the percentage of retained radioactivity versus time to determine the efflux rate.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the in vitro evaluation of ¹⁸F-DCFBC.

PSMA-Mediated Endocytosis of ¹⁸F-DCFBC

PSMA_Endocytosis PSMA-Mediated Endocytosis of ¹⁸F-DCFBC cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 18F_this compound ¹⁸F-DCFBC PSMA PSMA Receptor 18F_this compound->PSMA Binding Clathrin_Coated_Pit Clathrin-Coated Pit PSMA->Clathrin_Coated_Pit Clustering Endosome Early Endosome Clathrin_Coated_Pit->Endosome Internalization Internalized_Complex Internalized ¹⁸F-DCFBC-PSMA Complex Endosome->Internalized_Complex Trafficking Lysosome Lysosome Recycling_Endosome Recycling Endosome Recycling_Endosome->PSMA Receptor Recycling Internalized_Complex->Lysosome Degradation Pathway Internalized_Complex->Recycling_Endosome Recycling Pathway Free_18F_this compound Free ¹⁸F-DCFBC Internalized_Complex->Free_18F_this compound Dissociation

Caption: PSMA-Mediated Endocytosis of ¹⁸F-DCFBC.

Experimental Workflow for In Vitro Radiotracer Uptake Assay

Experimental_Workflow Experimental Workflow for In Vitro Radiotracer Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (PSMA+ & PSMA- lines) Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Add_Radiotracer 3. Add ¹⁸F-DCFBC Cell_Seeding->Add_Radiotracer Incubate 4. Incubate (Time Course) Add_Radiotracer->Incubate Wash 5. Wash Cells Incubate->Wash Lyse_Cells 6. Lyse Cells Wash->Lyse_Cells Gamma_Counting 7. Gamma Counting Lyse_Cells->Gamma_Counting Data_Analysis 8. Data Analysis (% Uptake) Gamma_Counting->Data_Analysis

References

¹⁸F-DCFBC Dosimetry and Radiation Safety: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dosimetry and radiation safety considerations for ¹⁸F-DCFBC, a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) used in positron emission tomography (PET) imaging. The information is compiled from key studies to assist researchers, scientists, and drug development professionals in understanding the radiation exposure profile of this imaging agent and in designing future clinical studies.

Human Biodistribution and Dosimetry

The radiation dosimetry of ¹⁸F-DCFBC has been evaluated in human subjects to determine the absorbed radiation dose to various organs and the total effective dose. These data are crucial for assessing the safety of ¹⁸F-DCFBC for clinical use and for comparing its radiation burden to other diagnostic imaging agents.

Absorbed Radiation Dose Estimates

The following table summarizes the mean absorbed radiation doses to various organs from the intravenous administration of ¹⁸F-DCFBC, as reported in a study by Cho et al. (2012). The data were acquired from five patients with metastatic prostate cancer who received an injection of 370 MBq (10 mCi) of ¹⁸F-DCFBC.[1]

OrganMean Absorbed Dose (μGy/MBq)
Bladder Wall32.4
Kidneys18.5
Liver15.7
Spleen11.8
Salivary Glands9.8
Small Intestine8.8
Red Marrow8.5
Lungs6.4
Heart Wall6.2
Brain4.2
Effective Dose (μSv/MBq) 19.9 ± 1.34

Data sourced from Cho et al., J Nucl Med, 2012.[1]

The highest mean absorbed dose was observed in the bladder wall, which is consistent with the renal clearance of the radiotracer.[1] The mean effective dose for ¹⁸F-DCFBC was determined to be 19.9 ± 1.34 μSv/MBq.[1] This is comparable to other commonly used PET radiopharmaceuticals, such as ¹⁸F-FDG, which has a reported effective dose of 19.0 µSv/MBq.[2]

Experimental Protocols

The dosimetry data presented above were derived from a clinical study with a specific experimental protocol. Understanding this methodology is essential for the replication of findings and the design of future research.

Patient Population and Radiotracer Administration
  • Subjects: The study included five patients with radiological evidence of metastatic prostate cancer.[1]

  • Radiotracer: Patients were administered an intravenous injection of 370 MBq (10 mCi) of ¹⁸F-DCFBC.[1]

Imaging Protocol
  • PET/CT Scans: Serial PET scans were performed at multiple time points after the administration of ¹⁸F-DCFBC to characterize the biodistribution and clearance of the radiotracer.[1]

  • Imaging Schedule: While the exact time points for all scans are not detailed in the summary, a typical protocol involves imaging at several intervals up to 2 hours post-injection to generate time-activity curves.[1][3] One of the PET scans (PET5) was performed at 2 hours after administration.[3]

Data Analysis and Dosimetry Calculation
  • Time-Activity Curves: Time-activity curves were generated for selected normal tissues and metastatic foci to quantify the uptake and retention of ¹⁸F-DCFBC over time.[1]

  • Dosimetry Software: The radiation dose estimates were calculated using the OLINDA/EXM 1.1 software.[1]

Visualizing Key Pathways and Workflows

To further elucidate the context of ¹⁸F-DCFBC imaging, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for a dosimetry study.

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging but also a functionally active enzyme and signaling molecule. Its expression is linked to signaling pathways that promote prostate cancer progression. The diagram below outlines a key signaling pathway influenced by PSMA.

PSMA_Signaling_Pathway PSMA expression disrupts the canonical MAPK pathway and promotes pro-survival signaling through the PI3K-AKT pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K redirects signaling Integrin β1 Integrin MAPK MAPK/ERK Integrin->MAPK Canonical Pathway IGF1R IGF-1R IGF1R->PI3K IGF1R->MAPK RACK1->Integrin RACK1->IGF1R AKT AKT PI3K->AKT Survival Cell Survival (Pro-tumor) AKT->Survival Proliferation Proliferation MAPK->Proliferation

Caption: PSMA-mediated redirection of signaling from MAPK to PI3K-AKT pathway.

Experimental Workflow for ¹⁸F-DCFBC Dosimetry Study

The following diagram illustrates a generalized workflow for a clinical study designed to assess the dosimetry of a PET radiotracer like ¹⁸F-DCFBC.

Dosimetry_Workflow A generalized workflow for a clinical dosimetry study of a PET radiotracer. cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Data Analysis Phase cluster_output Output Patient Patient Recruitment (& Eligibility Screening) Injection Intravenous Injection of ¹⁸F-DCFBC Patient->Injection Radiotracer ¹⁸F-DCFBC Synthesis & Quality Control Radiotracer->Injection Imaging Serial PET/CT Scans (Multiple Time Points) Injection->Imaging ROI Region of Interest (ROI) Definition on Images Imaging->ROI TAC Generation of Time-Activity Curves (TACs) ROI->TAC Dosimetry Absorbed Dose Calculation (e.g., OLINDA/EXM) TAC->Dosimetry Report Dosimetry Report: Organ Doses & Effective Dose Dosimetry->Report

Caption: Generalized workflow for a clinical dosimetry study.

Conclusion

The dosimetry profile of ¹⁸F-DCFBC demonstrates a radiation burden that is comparable to other frequently used PET imaging agents, supporting its safety for clinical applications.[1][2] The primary route of excretion is through the urinary system, leading to the highest absorbed dose in the bladder wall.[1] Understanding the experimental protocols behind these dosimetry studies is critical for the interpretation of the data and for the design of future investigations into PSMA-targeted radiopharmaceuticals. The visualization of the PSMA signaling pathway provides context for the biological basis of ¹⁸F-DCFBC imaging, while the workflow diagram offers a clear overview of the steps involved in a clinical dosimetry study. This technical guide serves as a foundational resource for professionals in the field of radiopharmaceutical development and nuclear medicine research.

References

Methodological & Application

Application Notes and Protocols for ¹⁸F-DCFBC PET/CT in Prostate Cancer Staging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-DCFBC, or N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine, is a radiolabeled small molecule that targets the prostate-specific membrane antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein that is highly expressed on the surface of prostate cancer cells, making it an excellent biomarker for imaging.[1] ¹⁸F-DCFBC PET/CT has emerged as a promising imaging modality for the staging of primary prostate cancer and for the detection of recurrent disease, particularly in cases of biochemical recurrence.[3][4] Its ability to detect PSMA-expressing lesions throughout the body offers a significant advantage over conventional imaging techniques.

These application notes provide a comprehensive overview of the ¹⁸F-DCFBC PET/CT imaging protocol, including patient preparation, imaging procedures, and data analysis. The information is intended to guide researchers and clinicians in the effective application of this technology for prostate cancer staging.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on the performance of ¹⁸F-DCFBC PET/CT in prostate cancer staging.

Table 1: Performance of ¹⁸F-DCFBC PET/CT in Primary Prostate Cancer Staging

Metric¹⁸F-DCFBC PET/CTMultiparametric MRI (mpMRI)
Sensitivity (Per-Lesion) 46%92%
Specificity (Per-Segment) 96%89%
Median SUVmax (Cancer) 3.5N/A
Median SUVmax (BPH) 2.2N/A

Data sourced from studies comparing ¹⁸F-DCFBC PET/CT with mpMRI in patients with primary prostate cancer.[2][5][6]

Table 2: Detection Rates of ¹⁸F-DCFBC PET/CT in Biochemical Recurrence

PSA Level (ng/mL)Detection Rate
< 0.515%
0.5 to < 1.046%
1.0 to < 2.083%
≥ 2.077%

Data from a prospective study in patients with biochemical recurrence after primary local therapy.[3] An optimal PSA cutoff to predict a positive scan was determined to be 0.78 ng/mL.[3]

Signaling Pathway of ¹⁸F-DCFBC Uptake

¹⁸F-DCFBC targets PSMA, a type II transmembrane protein. Upon binding of ¹⁸F-DCFBC to the extracellular domain of PSMA, the ligand-receptor complex is internalized into the cancer cell. This internalization process is mediated by clathrin-coated pits, a common mechanism for receptor-mediated endocytosis. This process allows for the accumulation of the ¹⁸F radiotracer within the tumor cells, enabling their visualization by PET imaging.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DCFBC ¹⁸F-DCFBC PSMA PSMA Receptor This compound->PSMA Binding Endosome Clathrin-coated Vesicle / Endosome PSMA->Endosome Internalization

Caption: ¹⁸F-DCFBC binds to PSMA, leading to internalization.

Experimental Protocols

Patient Preparation

A standardized patient preparation protocol is crucial for optimal ¹⁸F-DCFBC PET/CT imaging and to minimize artifacts.

  • Fasting: Patients should fast for a minimum of 4-6 hours prior to the administration of the radiotracer. Water is permitted.

  • Medications: Patients can typically continue their regular medications. However, it is important to review the patient's medication list for any potential interferences.

  • Physical Activity: Strenuous physical activity should be avoided for 24 hours before the scan to prevent non-specific muscle uptake of the tracer.

  • Hydration: Good hydration is encouraged to facilitate the clearance of the radiotracer from non-target tissues and reduce radiation dose to the bladder. Patients should be instructed to drink water before and after the scan.

  • Voiding: The patient should void immediately before the PET/CT scan to minimize radioactivity in the bladder, which can obscure pelvic lesions.

Radiotracer Administration and Imaging Protocol
  • Dosage: The recommended intravenous dose of ¹⁸F-DCFBC is 370 ± 37 MBq (10 ± 1 mCi).[7] Some studies have used a mean dose of 287.21 MBq.

  • Administration: The radiotracer should be administered as a slow intravenous bolus injection.

  • Uptake Period: Following the injection, the patient should rest in a quiet room for an uptake period of approximately 60 to 120 minutes.

  • Imaging Acquisition:

    • Initial Dynamic Imaging (Optional): Some protocols include a dynamic PET/CT scan of the pelvis for the first 30 minutes post-injection.

    • Static Whole-Body Imaging: Static whole-body PET/CT scans are typically acquired at approximately 60 minutes and 120 minutes post-injection.[5]

    • CT Parameters: A low-dose CT scan (e.g., 120 kV, 60-80 mA) is performed for attenuation correction and anatomical localization.

    • PET Parameters: PET acquisition is typically performed in 3D mode, with an acquisition time of 2-3 minutes per bed position.

Experimental Workflow

The following diagram illustrates the typical workflow for an ¹⁸F-DCFBC PET/CT scan for prostate cancer staging.

cluster_prep Pre-Scan Preparation cluster_scan Scanning Procedure cluster_post Post-Scan Fasting Fasting (4-6h) Injection IV Injection of ¹⁸F-DCFBC Fasting->Injection Hydration Hydration Hydration->Injection Activity Avoid Strenuous Activity Activity->Injection Uptake Uptake Period (60-120 min) Injection->Uptake Voiding Patient Voids Uptake->Voiding Scan PET/CT Acquisition Voiding->Scan Reconstruction Image Reconstruction Scan->Reconstruction Analysis Image Analysis & SUV Quantification Reconstruction->Analysis Report Reporting of Findings Analysis->Report

Caption: Workflow of an ¹⁸F-DCFBC PET/CT scan.

Data Analysis and Interpretation

  • Image Review: Reconstructed PET, CT, and fused PET/CT images are reviewed for areas of focal ¹⁸F-DCFBC uptake that are greater than the surrounding background and not attributable to physiological distribution.

  • Physiological Uptake: Normal physiological uptake of ¹⁸F-DCFBC is observed in the kidneys, bladder, salivary glands, and liver.

  • Quantitative Analysis: Standardized Uptake Values (SUV) are calculated for suspicious lesions. The SUVmax (maximum SUV in a region of interest) is commonly used. An increased SUVmax in a lesion is indicative of PSMA expression and is suggestive of malignancy.

  • Correlation with Clinical Data: Imaging findings should be correlated with the patient's clinical history, PSA levels, and other imaging and pathological findings. For instance, ¹⁸F-DCFBC uptake in tumors has been shown to be positively correlated with the Gleason score.[2][5][6]

Conclusion

¹⁸F-DCFBC PET/CT is a valuable tool in the management of prostate cancer, offering high specificity for the detection of primary and recurrent disease. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is essential for obtaining high-quality, reproducible results. The quantitative data and methodologies provided in these application notes serve as a guide for researchers and clinicians to effectively utilize this advanced imaging modality in the staging and monitoring of prostate cancer.

References

Application Notes and Protocols for the Radiosynthesis and Quality Control of ¹⁸F-DCFBC for Clinical Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine) is a radiolabeled small molecule inhibitor of the prostate-specific membrane antigen (PSMA), a transmembrane protein highly expressed in prostate cancer cells. As a positron emission tomography (PET) imaging agent, ¹⁸F-DCFBC allows for the non-invasive detection and characterization of primary and metastatic prostate cancer.[1][2][3] This document provides detailed application notes and protocols for the radiosynthesis and quality control of ¹⁸F-DCFBC intended for clinical use.

Radiosynthesis of ¹⁸F-DCFBC

The radiosynthesis of ¹⁸F-DCFBC is a two-step process that involves the production of the intermediate 4-[¹⁸F]fluorobenzyl bromide, followed by its reaction with the precursor, (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid.[4]

Chemical Structure and Reaction Scheme

Radiosynthesis_Reaction cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Final Product Precursor [(S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid] Reaction Reaction (Ammonia-saturated Methanol, 60°C, 10 min) Precursor->Reaction + Intermediate 4-[¹⁸F]Fluorobenzyl Bromide Intermediate->Reaction + Product ¹⁸F-DCFBC Reaction->Product Yields

Caption: Radiosynthesis of ¹⁸F-DCFBC from its precursor and intermediate.

Experimental Protocol: Radiosynthesis

1. Preparation of 4-[¹⁸F]Fluorobenzyl Bromide:

  • This intermediate is typically prepared from the corresponding tosylate precursor via nucleophilic substitution with [¹⁸F]fluoride. The detailed procedure for the synthesis of 4-[¹⁸F]fluorobenzyl bromide is based on established methods and can be performed on an automated synthesis module.

2. Radiosynthesis of ¹⁸F-DCFBC:

  • Precursor: (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid.

  • Reaction Conditions:

    • React 4-[¹⁸F]fluorobenzyl bromide with the precursor.[4]

    • Solvent: Ammonia-saturated methanol.[4]

    • Temperature: 60°C.[4]

    • Reaction Time: 10 minutes.[4]

3. Purification:

  • Following the reaction, the crude product is purified using C-18 reverse-phase semipreparative high-performance liquid chromatography (HPLC).[4]

  • HPLC Mobile Phase: A typical mobile phase consists of 35:65:0.1 % acetonitrile:water:trifluoroacetic acid.[2]

  • The fraction containing ¹⁸F-DCFBC is collected.

4. Formulation:

  • The collected HPLC fraction is typically reformulated into a physiologically compatible solution (e.g., sterile saline for injection, USP) for clinical administration. This may involve solid-phase extraction (SPE) to remove the HPLC solvents and trifluoroacetic acid.

Quantitative Data: Radiosynthesis
ParameterValueReference
Radiochemical Yield (from 4-[¹⁸F]fluorobenzyl bromide)16 ± 6% (n=8)[2][4]
Radiochemical Yield (non-decay-corrected from ¹⁸F-fluoride)9.25% ± 1.5%[1]
Specific Activity13 to 133 GBq/µmol (average of 52 GBq/µmol)[4]
Specific Activity (clinical administration range)62.9–2,084 GBq/µmole (median of 335 GBq/µmole)[3]

Quality Control of ¹⁸F-DCFBC

A comprehensive quality control (QC) process is mandatory to ensure the safety, purity, and identity of the final ¹⁸F-DCFBC product before clinical administration.

Overall Workflow: From Synthesis to Clinical Use

Full_Workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_clinical Clinical Application Start [¹⁸F]Fluoride Production Intermediate Synthesis of 4-[¹⁸F]Fluorobenzyl Bromide Start->Intermediate Reaction Reaction with Precursor Intermediate->Reaction Purification HPLC Purification Reaction->Purification Formulation Final Formulation Purification->Formulation QC_Start Sampling Formulation->QC_Start Radiochemical_Purity Radiochemical Purity (HPLC) QC_Start->Radiochemical_Purity Radionuclidic_Purity Radionuclidic Purity (MCA) QC_Start->Radionuclidic_Purity Chemical_Purity Chemical Purity (HPLC) QC_Start->Chemical_Purity Residual_Solvents Residual Solvents (GC) QC_Start->Residual_Solvents pH pH Measurement QC_Start->pH Sterility Sterility Test QC_Start->Sterility Endotoxins Bacterial Endotoxins (LAL) QC_Start->Endotoxins Appearance Visual Inspection QC_Start->Appearance QC_Release Release for Clinical Use Radiochemical_Purity->QC_Release Radionuclidic_Purity->QC_Release Chemical_Purity->QC_Release Residual_Solvents->QC_Release pH->QC_Release Sterility->QC_Release Endotoxins->QC_Release Appearance->QC_Release Dispensing Patient Dose Dispensing QC_Release->Dispensing Administration Intravenous Injection Dispensing->Administration Imaging PET/CT Imaging Administration->Imaging

Caption: Complete workflow from radiosynthesis to clinical application of ¹⁸F-DCFBC.

Experimental Protocols: Quality Control

1. Radiochemical Purity and Identity:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient system of acetonitrile and water with 0.1% trifluoroacetic acid is typically used.

  • Detection: A UV detector (at a wavelength to detect the non-radioactive standard) and a radioactivity detector in series.

  • Procedure: Inject a sample of the final ¹⁸F-DCFBC product. The retention time of the radioactive peak should correspond to the retention time of a co-injected, authenticated non-radioactive ¹⁸F-DCFBC standard.

  • Acceptance Criterion: Radiochemical purity should be ≥ 95%. A typical reported purity is 97.6% ± 0.6%.[1]

2. Radionuclidic Identity and Purity:

  • Method: Multichannel Analyzer (MCA) for gamma spectroscopy.

  • Procedure: Acquire a gamma spectrum of the final product.

  • Acceptance Criteria:

    • The spectrum should show a principal photopeak at 511 keV.

    • The half-life should be between 105 and 115 minutes.

3. Residual Solvents:

  • Method: Gas Chromatography (GC).

  • Procedure: Analyze a sample of the final product for the presence of residual solvents from the synthesis (e.g., acetonitrile, ethanol, methanol).

  • Acceptance Criteria: The levels of residual solvents should be below the limits specified in the United States Pharmacopeia (USP) <467>.

4. pH:

  • Method: pH meter or calibrated pH strips.

  • Procedure: Measure the pH of the final product solution.

  • Acceptance Criterion: The pH should be within a physiologically acceptable range, typically between 4.5 and 7.5.

5. Sterility:

  • Method: As per USP <71>.

  • Procedure: The final product is filtered through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. A sample is then tested for microbial growth. Due to the short half-life of ¹⁸F, the test is often performed retrospectively.

6. Bacterial Endotoxins:

  • Method: Limulus Amebocyte Lysate (LAL) test, as per USP <85>.

  • Procedure: Test a sample of the final product for the presence of bacterial endotoxins.

  • Acceptance Criterion: The endotoxin level should be below the specified limit for parenteral drugs.

7. Visual Inspection:

  • Procedure: Visually inspect the final product solution for any particulate matter or discoloration.

  • Acceptance Criterion: The solution should be clear, colorless, and free of visible particles.

Quantitative Data: Quality Control Specifications
TestSpecification
Appearance Clear, colorless solution, free from visible particles
pH 4.5 - 7.5
Radiochemical Purity ≥ 95%
Radionuclidic Identity Photopeak at 511 keV, half-life 105-115 min
Bacterial Endotoxins As per USP <85>
Sterility Sterile (as per USP <71>)
Residual Solvents Within USP <467> limits

Conclusion

The successful clinical application of ¹⁸F-DCFBC PET imaging relies on the robust and reproducible radiosynthesis of a high-quality product. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals involved in the production and quality control of ¹⁸F-DCFBC for clinical use. Adherence to these detailed procedures is crucial for ensuring patient safety and the diagnostic accuracy of this valuable imaging agent in the management of prostate cancer.

References

Application Notes and Protocols for ¹⁸F-DCFBC PET/CT Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for patient preparation and imaging when using the radiotracer ¹⁸F-DCFBC for Positron Emission Tomography/Computed Tomography (PET/CT) scans, particularly in the context of prostate cancer research and clinical trials. Adherence to a standardized protocol is crucial for ensuring image quality, patient safety, and the reproducibility of research data.

Patient Preparation Protocol

Proper patient preparation is critical to minimize physiological variables that could interfere with the biodistribution of ¹⁸F-DCFBC and potentially lead to misinterpretation of the PET/CT images.

Dietary and Medication Restrictions

To ensure optimal imaging results, patients should adhere to the following dietary and medication guidelines:

  • Fasting: Patients should be instructed to be nil per os (NPO), meaning they should not eat or drink anything except for plain water, for a minimum of 6 hours before the scheduled administration of ¹⁸F-DCFBC.[1]

  • Hydration: Patients should be encouraged to be well-hydrated. Drinking plain water is permitted and encouraged to ensure adequate hydration, which can help with radiotracer distribution and clearance.

  • Medications:

    • Patients may take their prescribed medications with plain water.[1]

    • It is crucial that patients avoid taking multivitamins and folic acid supplements on the day of the examination.[1] Folate is a substrate for the prostate-specific membrane antigen (PSMA), the target of ¹⁸F-DCFBC, and high folate levels could potentially reduce the binding of the radiotracer.[1]

  • Exercise: Strenuous physical activity should be avoided for at least 24 hours before the scan to prevent non-specific muscle uptake of the radiotracer.

Pre-Imaging Procedures

Upon arrival at the imaging facility, the following procedures should be performed:

  • Informed Consent: Ensure the patient has provided written informed consent after a thorough explanation of the procedure, including potential risks and benefits.

  • Medical History and Eligibility: A brief medical history should be taken to confirm eligibility and to note any conditions or medications that might interfere with the scan. Key eligibility criteria often include an ECOG performance status of 0-2 and adequate hematologic function (e.g., platelet count > 50,000/mm³).

  • Blood Glucose Level: While not as critical as for FDG-PET, checking the patient's blood glucose level can be a useful baseline measurement.

  • Intravenous (IV) Line Placement: An IV line should be placed in a suitable peripheral vein for the administration of the ¹⁸F-DCFBC radiotracer.

¹⁸F-DCFBC PET/CT Imaging Protocol

The following protocol outlines the steps for radiotracer administration and image acquisition.

Radiotracer Administration and Uptake
  • Dosage: A bolus of 370 ± 37 MBq (10 ± 1 mCi) of ¹⁸F-DCFBC should be administered intravenously.[1] In some protocols for metastatic disease, a range of 277–296 MBq has been used.[2]

  • Uptake Period: Following the injection, the patient should rest comfortably in a quiet room for a designated uptake period to allow for the radiotracer to distribute throughout the body and accumulate in target tissues. The recommended uptake time is typically 2 hours.[1] Some studies have also performed imaging at 60 minutes post-injection.[2]

  • Bladder Voiding: Immediately before the PET/CT scan, the patient should be instructed to void their bladder. This minimizes the signal from radiotracer excreted into the urine, which can obscure pelvic structures. In some research settings, a urinary catheter may be placed to ensure the bladder is empty and to provide a consistent reference point.[1]

Image Acquisition
  • Patient Positioning: The patient is positioned supine on the scanner bed with their arms raised above their head if possible, to move them out of the imaging field of view.

  • CT Scan (for Attenuation Correction and Anatomical Localization): A low-dose CT scan is acquired first, without contrast, from the mid-thigh to the base of the skull. This CT data is used for attenuation correction of the PET emission data and for anatomical localization of any findings.

  • PET Scan: Immediately following the CT scan, the PET emission scan is performed over the same anatomical range. The acquisition time per bed position is typically 2-4 minutes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the ¹⁸F-DCFBC PET/CT protocol.

ParameterRecommended ValueNotes
Fasting Period ≥ 6 hoursPlain water is permitted and encouraged.[1]
Medication Restriction Avoid multivitamins and folic acid on the day of the scanFolate can interfere with ¹⁸F-DCFBC binding to PSMA.[1]
¹⁸F-DCFBC Dosage 370 ± 37 MBq (10 ± 1 mCi)Administered as an intravenous bolus.[1]
Uptake Time 120 minutesImaging may also be performed at 60 minutes.[1][2]
Image Acquisition Range Mid-thigh to base of skullStandard for whole-body staging.
PET Acquisition Time 2-4 minutes per bed position

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the patient preparation and imaging protocol for ¹⁸F-DCFBC PET/CT.

G cluster_prep Patient Preparation cluster_imaging Imaging Protocol cluster_post Post-Processing P1 Fasting (≥ 6 hours) & Hydration P2 Medication Review (Hold Folic Acid/Multivitamins) P1->P2 P3 Informed Consent & History P2->P3 P4 IV Line Placement P3->P4 I1 ¹⁸F-DCFBC Injection (370 ± 37 MBq) P4->I1 I2 Uptake Period (120 minutes) I1->I2 I3 Void Bladder I2->I3 I4 Low-Dose CT Scan I3->I4 I5 PET Emission Scan I4->I5 Post1 Image Reconstruction & Attenuation Correction I5->Post1 Post2 Image Analysis & Interpretation Post1->Post2

References

Application Notes and Protocols for Standardized Uptake Value (SUV) Calculation in ¹⁸F-DCFBC PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine) is a radiolabeled small molecule that targets the prostate-specific membrane antigen (PSMA). PSMA is a transmembrane glycoprotein that is highly expressed on malignant prostate epithelial cells, making it an attractive target for imaging prostate cancer. Positron Emission Tomography (PET) using ¹⁸F-DCFBC allows for the non-invasive, whole-body visualization of PSMA expression.

The Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to measure the concentration of a radiotracer in a specific region of interest.[1] By normalizing the tissue radioactivity concentration to the injected dose and the patient's body weight, SUV provides a standardized measure of metabolic or molecular activity.[1][2] In the context of ¹⁸F-DCFBC PET, SUV is utilized to quantify the uptake of the radiotracer in tissues, which correlates with the level of PSMA expression. This quantitative data is crucial for tumor detection, characterization, staging, and monitoring treatment response in prostate cancer.[3][4]

These application notes provide a detailed protocol for performing ¹⁸F-DCFBC PET imaging and calculating SUV, aimed at ensuring standardized and reproducible results for research and drug development purposes.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of ¹⁸F-DCFBC uptake for PET imaging.

DCFBC_Mechanism cluster_blood Bloodstream cluster_cell Target Cell (e.g., Prostate Cancer Cell) Radiotracer ¹⁸F-DCFBC Injection PSMA PSMA Receptor (on cell surface) Radiotracer->PSMA Binding Internalization Internalization of ¹⁸F-DCFBC-PSMA Complex PSMA->Internalization Receptor-mediated endocytosis Signal Positron Emission (¹⁸F decay) Internalization->Signal Intracellular Accumulation PET_Scanner PET/CT Scanner Detection Signal->PET_Scanner Annihilation & Photon Detection SUV_Calc SUV Calculation PET_Scanner->SUV_Calc Image Reconstruction & Analysis

¹⁸F-DCFBC Mechanism of Action for PET Imaging.

Experimental Protocols

The following protocols provide a step-by-step guide for ¹⁸F-DCFBC PET imaging and SUV calculation.

Patient Preparation

Proper patient preparation is critical for accurate and reproducible SUV measurements.

  • Fasting: Patients should fast for a minimum of 6 hours prior to the administration of ¹⁸F-DCFBC. Water intake is permitted and encouraged to ensure adequate hydration.[3][5]

  • Medications: Patients should be advised to avoid multivitamins and folic acid supplements on the day of the exam, as folate can potentially interfere with ¹⁸F-DCFBC binding to PSMA.[3][5] All other prescribed medications can generally be taken as scheduled.

  • Exercise: Strenuous physical activity should be avoided for at least 24 hours before the scan to prevent non-specific tracer uptake in muscles.

  • Hydration: Patients should be well-hydrated. It is recommended to have the patient drink approximately 1 liter of water starting about 1 hour before the scan.

  • Pre-Scan Procedures:

    • Obtain informed consent from the patient.

    • Record the patient's height and weight.

    • Measure the patient's blood glucose level; while not as critical as for FDG-PET, it is good practice for standardization.

    • An intravenous (IV) catheter should be placed for radiotracer administration.

Radiotracer Administration and Uptake
  • Dose Calculation: The recommended intravenous bolus injection of ¹⁸F-DCFBC is typically around 8 mCi (296 MBq).

  • Injection: Administer the ¹⁸F-DCFBC as an intravenous bolus. Record the exact dose and time of injection.

  • Uptake Period: The patient should rest comfortably for an uptake period of approximately 60 to 120 minutes post-injection. Static whole-body PET/CT images are typically acquired at both ~60 minutes and 120 minutes post-injection. During this time, the patient should remain relaxed and avoid talking to minimize physiological muscle uptake. Just prior to imaging, the patient should void their bladder.

PET/CT Image Acquisition
  • Patient Positioning: Position the patient supine on the scanner bed with their arms raised above their head if possible.

  • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. Typical parameters are 120 kV and 60 mAs.

  • PET Scan:

    • Acquire PET data from the mid-thigh to the base of the skull.

    • The acquisition time is typically 2 minutes per bed position.

    • The images should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).

Image Analysis and SUV Calculation
  • Image Fusion: Fuse the PET and CT images for accurate anatomical localization of tracer uptake.

  • Region of Interest (ROI) Definition:

    • Identify areas of focal ¹⁸F-DCFBC uptake that are greater than the surrounding background activity.

    • Draw a three-dimensional volume of interest (VOI) around the target lesion.

  • SUV Calculation: The SUV is calculated using the following formula:

    SUV = [Tissue Radioactivity Concentration (Bq/mL)] / [Injected Dose (Bq) / Patient's Body Weight (g)]

    Different SUV parameters can be derived from the VOI:

    • SUVmax: The maximum pixel value within the VOI. This is the most commonly used and reproducible parameter.

    • SUVmean: The average of all pixel values within the VOI.

    • SUVpeak: The average SUV within a small, fixed-size ROI placed in the most intense area of the tumor.

    For ¹⁸F-DCFBC in prostate cancer, SUVmax is the most frequently reported metric.

The following diagram outlines the experimental workflow for ¹⁸F-DCFBC PET/CT imaging and SUV calculation.

SUV_Workflow Patient_Prep Patient Preparation - Fasting (6h) - Hydration - Avoid Folic Acid Supplements Radiotracer_Admin ¹⁸F-DCFBC Administration - IV Bolus Injection (~8 mCi) - Record Dose and Time Patient_Prep->Radiotracer_Admin Uptake Uptake Period - 60-120 minutes - Patient at rest Radiotracer_Admin->Uptake Imaging PET/CT Imaging - Low-dose CT - PET Scan (2 min/bed position) Uptake->Imaging Image_Recon Image Reconstruction - Iterative Algorithm (e.g., OSEM) Imaging->Image_Recon Analysis Image Analysis - PET/CT Fusion - ROI/VOI Definition Image_Recon->Analysis SUV_Calc SUV Calculation - SUVmax, SUVmean Analysis->SUV_Calc

Workflow for ¹⁸F-DCFBC PET/CT and SUV Calculation.

Data Presentation

Quantitative data from ¹⁸F-DCFBC PET studies are summarized below.

Table 1: ¹⁸F-DCFBC SUVmax in Different Prostate Tissues

Tissue TypeMedian SUVmaxAverage SUVmax (± SD)Reference
Primary Prostate Cancer3.55.8 (± 4.4)[4],[6]
Benign Prostatic Hyperplasia (BPH)2.22.1 (± 0.3)[4],[6]
Normal Prostate Tissue-2.1 (± 0.4)[6]

Table 2: Correlation of ¹⁸F-DCFBC SUV with Clinical Parameters

Clinical ParameterCorrelation with ¹⁸F-DCFBC Uptake (ρ)P-valueReference
Gleason Score0.64<0.05[4]
PSMA Expression0.47<0.05[4]
Prostate-Specific Antigen (PSA)0.52<0.05[4]

Quality Control

To ensure the reliability of SUV measurements, especially in multi-center clinical trials, the following quality control measures are recommended:

  • Scanner Calibration: PET scanners should be regularly calibrated to ensure accurate and consistent radioactivity measurements.

  • Standardized Protocols: Adherence to standardized protocols for patient preparation, image acquisition, and image analysis is crucial.

  • Phantom Scans: Regular scanning of phantoms with known radioactivity concentrations can verify the accuracy of SUV measurements.

  • Data Integrity: Ensure that all necessary DICOM tag information for SUV calculation (e.g., patient weight, injected dose, injection time) is correctly recorded.

Conclusion

The use of ¹⁸F-DCFBC PET imaging with standardized SUV calculations provides a valuable tool for the quantitative assessment of PSMA expression in prostate cancer. Adherence to detailed and standardized protocols is essential for obtaining accurate and reproducible data, which is critical for advancing research and drug development in oncology. The ability of ¹⁸F-DCFBC PET to detect high-grade tumors with high specificity underscores its potential utility in conjunction with other imaging modalities like MRI for the comprehensive management of prostate cancer.[4]

References

Application of ¹⁸F-DCFBC PET in Monitoring Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The positron emission tomography (PET) radiotracer, ¹⁸F-DCFBC, is a small molecule inhibitor that targets the prostate-specific membrane antigen (PSMA). PSMA is a transmembrane protein that is highly expressed on the surface of prostate cancer cells, and its expression is often correlated with tumor aggressiveness and progression. This makes ¹⁸F-DCFBC a valuable tool for imaging prostate cancer and monitoring the effectiveness of various treatments.

The uptake of ¹⁸F-DCFBC, as measured by PET imaging, can provide a quantitative measure of PSMA expression in tumors. A decrease in ¹⁸F-DCFBC uptake following therapy can indicate a positive treatment response, while an increase or stable uptake may suggest treatment resistance or disease progression. This imaging biomarker has shown promise in various clinical scenarios, including the assessment of response to androgen deprivation therapy (ADT), chemotherapy, and immunotherapy.

One of the key advantages of ¹⁸F-DCFBC PET is its ability to detect both soft tissue and bone metastases, offering a more comprehensive assessment of disease burden compared to conventional imaging modalities. Studies have demonstrated a strong correlation between ¹⁸F-DCFBC uptake, as measured by the maximum standardized uptake value (SUVmax), and serum prostate-specific antigen (PSA) levels, a commonly used biomarker for prostate cancer.[1] Furthermore, ¹⁸F-DCFBC PET has been shown to influence clinical management by providing crucial information for treatment planning and modification.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the use of ¹⁸F-DCFBC PET in prostate cancer.

Table 1: Correlation of ¹⁸F-DCFBC PET with Clinical and Pathological Parameters

ParameterCorrelation with ¹⁸F-DCFBC Uptake (Spearman's ρ)p-valueReference
Gleason Score0.64<0.05[4][5][6]
PSMA Expression0.47<0.05[4][5][6]
PSA Level0.52<0.05[1][4][5][6]

Table 2: Diagnostic Performance of ¹⁸F-DCFBC PET vs. MRI for Primary Prostate Cancer Detection (Per-Segment Analysis)

Metric¹⁸F-DCFBC PETMultiparametric MRI (mpMRI)Reference
SensitivityUp to 0.17Up to 0.39[4][5][6]
Specificity0.960.89[4][5][6]

Table 3: ¹⁸F-DCFBC PET Positivity Rates in Biochemically Recurrent Prostate Cancer by PSA Level

PSA Level (ng/mL)¹⁸F-DCFBC PET Positivity RateReference
<0.515%[2][3]
0.5 to <1.046%[2][3]
1.0 to <2.083%[2][3]
≥2.077%[2][3]

Table 4: Comparison of ¹⁸F-DCFBC PET Uptake in Malignant and Benign Prostatic Tissue

Tissue TypeMedian SUVmaxp-valueReference
Primary Prostate Tumor3.50.004[4][5][6]
Benign Prostatic Hypertrophy (BPH)2.20.004[4][5][6]

Experimental Protocols

Protocol 1: Patient Preparation for ¹⁸F-DCFBC PET/CT Imaging

This protocol outlines the necessary steps to prepare a patient for an ¹⁸F-DCFBC PET/CT scan to ensure optimal image quality and accurate quantification.

1. Patient Consultation and Consent:

  • Obtain written informed consent from the patient after a thorough explanation of the procedure, including its risks and benefits.
  • Review the patient's medical history, including any prior treatments for prostate cancer and any existing medical conditions.
  • Ensure the patient has a confirmed diagnosis of prostate cancer.[7]

2. Dietary and Medication Restrictions:

  • Instruct the patient to be nil per os (nothing by mouth), except for water, for at least 6 hours before the administration of ¹⁸F-DCFBC.[4]
  • Specifically advise the patient to avoid taking multivitamins and folic acid supplements on the day of the examination, as folate can potentially interfere with ¹⁸F-DCFBC binding to PSMA.[4]

3. Pre-injection Procedures:

  • Establish intravenous (IV) access for the administration of the radiotracer.
  • Collect a blood sample to measure serum folate levels if required by the study protocol.[4]
  • Ensure the patient is well-hydrated.

4. Waiting Period:

  • Provide a quiet and warm waiting room for the patient during the uptake period to minimize muscle activity and ensure patient comfort.[8]
  • The patient should remain comfortably seated or recumbent and minimize conversation and activity.[8]

5. Pre-scan Procedures:

  • Instruct the patient to void immediately (5-10 minutes) before the PET/CT image acquisition to reduce urinary bladder activity, which can interfere with the interpretation of pelvic images.[8]

Protocol 2: ¹⁸F-DCFBC PET/CT Image Acquisition and Analysis

This protocol details the procedure for acquiring and analyzing ¹⁸F-DCFBC PET/CT images for monitoring treatment response.

1. Radiotracer Administration:

  • Administer a weight-based dose of ¹⁸F-DCFBC intravenously. The typical injected dose should be recorded.

2. Uptake Period:

  • Allow for an uptake period of approximately 1 to 2 hours. The optimal imaging time can vary, and consistency across longitudinal scans is crucial.

3. Image Acquisition:

  • Perform a whole-body PET/CT scan from the skull base to the mid-thigh.
  • Acquire a low-dose CT scan for attenuation correction and anatomical localization. A diagnostic-quality CT scan with or without contrast may also be performed depending on the clinical question.[8]
  • PET emission scan acquisition times typically range from 2 to 4 minutes per bed position for 3D systems.[8] For quantitative analysis, maintaining consistent acquisition parameters between scans is critical.

4. Image Reconstruction and Processing:

  • Reconstruct the PET images using an ordered subset expectation maximization (OSEM) algorithm or a similar iterative reconstruction method.
  • Apply corrections for attenuation, scatter, randoms, and decay.

5. Image Analysis:

  • A qualified nuclear medicine physician or radiologist should interpret the images.
  • Identify and delineate regions of interest (ROIs) over areas of abnormal ¹⁸F-DCFBC uptake.
  • For quantitative analysis, calculate the maximum standardized uptake value (SUVmax) within the ROIs. SUVmax is a semi-quantitative measure of radiotracer uptake.
  • Compare SUVmax values and the extent of disease on baseline and follow-up scans to assess treatment response. A significant decrease in SUVmax and/or resolution of lesions is indicative of a positive response.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PSMA PSMA Internalized_Complex Internalized ¹⁸F-DCFBC-PSMA Complex PSMA->Internalized_Complex Internalization 18F_DCFBC ¹⁸F-DCFBC 18F_this compound->PSMA Binding PET_Signal PET Signal (Positron Emission) Internalized_Complex->PET_Signal Decay

Caption: PSMA-Targeted Imaging with ¹⁸F-DCFBC.

G Patient_Selection Patient Selection (Biochemically Recurrent Prostate Cancer) Baseline_Imaging Baseline ¹⁸F-DCFBC PET/CT (Quantitative Analysis: SUVmax, Disease Volume) Patient_Selection->Baseline_Imaging Treatment_Initiation Initiation of Therapy (e.g., ADT, Chemotherapy, Immunotherapy) Baseline_Imaging->Treatment_Initiation Followup_Imaging Follow-up ¹⁸F-DCFBC PET/CT (at pre-defined interval) Treatment_Initiation->Followup_Imaging Response_Assessment Treatment Response Assessment Followup_Imaging->Response_Assessment Positive_Response Positive Response (Decreased SUVmax, Reduced Lesion Volume) Response_Assessment->Positive_Response Stable_Disease Stable Disease (No significant change) Response_Assessment->Stable_Disease Progressive_Disease Progressive Disease (Increased SUVmax, New Lesions) Response_Assessment->Progressive_Disease Clinical_Decision Clinical Decision Making (Continue/Modify/Stop Treatment) Positive_Response->Clinical_Decision Stable_Disease->Clinical_Decision Progressive_Disease->Clinical_Decision

Caption: Experimental Workflow for Monitoring Treatment Response.

G F18_DCFBC_PET ¹⁸F-DCFBC PET Imaging Quantitative_Assessment Quantitative Assessment of PSMA Expression (SUVmax) F18_DCFBC_PET->Quantitative_Assessment Early_Response Early and Accurate Treatment Response Assessment Quantitative_Assessment->Early_Response Informed_Decisions Informed Clinical Decision Making Early_Response->Informed_Decisions Personalized_Medicine Personalized Medicine (Treatment Tailoring) Improved_Outcomes Improved Patient Outcomes Personalized_Medicine->Improved_Outcomes Informed_Decisions->Personalized_Medicine

Caption: Utility of ¹⁸F-DCFBC PET in Clinical Practice.

References

Application Notes and Protocols: ¹⁸F-DCFBC PET/CT for Guiding Targeted Biopsy of Prostate Lesions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed in prostate adenocarcinoma, with expression levels 100 to 1000 times greater than in normal prostate epithelium.[1] This overexpression makes PSMA an ideal target for molecular imaging and targeted therapies. ¹⁸F-DCFBC is a fluorinated, second-generation, small-molecule inhibitor of PSMA that can be labeled with the positron-emitting radionuclide fluorine-18 for use with positron emission tomography (PET).[2][3] ¹⁸F-DCFBC PET/CT imaging offers a non-invasive method to detect and localize prostate cancer lesions, providing valuable information for guiding targeted biopsies. This document provides detailed application notes and protocols for the use of ¹⁸F-DCFBC PET/CT in this context.

Signaling Pathway of PSMA in Prostate Cancer

PSMA is implicated in several signaling pathways that promote prostate cancer progression. Notably, increased PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[4][5][6][7][8] This shift is thought to be mediated by PSMA's interaction with the scaffolding protein RACK1, which disrupts signaling between the β1 integrin and IGF-1R complex, leading to the activation of the AKT pathway.[6] Activation of the PI3K/Akt pathway is a crucial step in prostate cancer pathogenesis and progression.[9]

PSMA_Signaling_Pathway PSMA Signaling Pathway in Prostate Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA IGF1R IGF-1R PSMA->IGF1R enhances signaling through RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K IGF1R->PI3K activates beta1_integrin β1 Integrin GRB2 GRB2 beta1_integrin->GRB2 inhibited RACK1->beta1_integrin disrupts signaling to AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Survival Survival mTOR->Survival promotes ERK12 ERK1/2 GRB2->ERK12 inhibited Proliferation Proliferation ERK12->Proliferation reduced Targeted_Biopsy_Workflow ¹⁸F-DCFBC PET/CT Guided Targeted Biopsy Workflow Patient_Selection Patient Selection & Preparation Radiotracer_Admin ¹⁸F-DCFBC Administration Patient_Selection->Radiotracer_Admin PET_CT_Imaging ¹⁸F-DCFBC PET/CT Imaging Radiotracer_Admin->PET_CT_Imaging Image_Fusion Image Fusion (PET/CT + mpMRI) PET_CT_Imaging->Image_Fusion mpMRI mpMRI Acquisition mpMRI->Image_Fusion Lesion_ID Lesion Identification & SUVmax Calculation Image_Fusion->Lesion_ID Biopsy_Planning Biopsy Planning Lesion_ID->Biopsy_Planning TRUS_Biopsy MRI/TRUS Fusion Guided Biopsy Biopsy_Planning->TRUS_Biopsy Histo_Analysis Histopathological Analysis TRUS_Biopsy->Histo_Analysis Correlation Correlation of Findings Histo_Analysis->Correlation Clinical_Decision_Making Clinical Decision Making with ¹⁸F-DCFBC PET/CT cluster_input Input Data cluster_imaging Advanced Imaging cluster_decision Biopsy Decision Clinical_Suspicion Clinical Suspicion of Prostate Cancer (e.g., elevated PSA) mpMRI_Findings mpMRI Findings (PI-RADS Score) Clinical_Suspicion->mpMRI_Findings PET_CT ¹⁸F-DCFBC PET/CT mpMRI_Findings->PET_CT Inconclusive or High-Risk Cases Systematic_Biopsy Systematic Biopsy +/- Targeted mpMRI_Findings->Systematic_Biopsy Suspicious Lesions Observation Observation/Follow-up mpMRI_Findings->Observation Low Suspicion Targeted_Biopsy Targeted Biopsy Recommended PET_CT->Targeted_Biopsy Positive Scan (Focal Uptake) PET_CT->Systematic_Biopsy Diffuse Uptake or Negative Scan with High Suspicion PET_CT->Observation Negative Scan and Low Clinical Suspicion

References

Application Notes and Protocols for Novel ¹⁸F-DCFBC Imaging in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing clinical trials exploring novel applications of ¹⁸F-DCFBC PET/CT imaging beyond its established role in prostate cancer. The protocols and data presented are synthesized from published research and are intended to serve as a guide for developing study-specific documentation.

Introduction to ¹⁸F-DCFBC and Novel Applications

N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine (¹⁸F-DCFBC) is a first-generation, low-molecular-weight radiotracer that targets the prostate-specific membrane antigen (PSMA).[1][2][3] PSMA is highly expressed on the surface of prostate cancer cells and its expression is correlated with tumor aggressiveness and Gleason score.[1][2][3] While extensively studied in prostate cancer, emerging evidence suggests that PSMA is also expressed in the neovasculature of various solid tumors, opening avenues for novel applications of PSMA-targeted imaging agents like ¹⁸F-DCFBC.[4][5]

Potential novel applications for ¹⁸F-DCFBC imaging include:

  • Renal Cell Carcinoma (RCC): PSMA is expressed in the tumor neovasculature of clear cell RCC, offering a potential imaging biomarker.[4]

  • Glioblastoma: While data on ¹⁸F-DCFBC is limited, other amino acid-based PET tracers have shown utility, and PSMA expression has been reported in glioblastoma vasculature.

  • Ovarian Cancer: PSMA expression has been identified in the tumor-associated neovasculature and is associated with prognosis.[5]

  • Other Solid Tumors: Exploration of ¹⁸F-DCFBC imaging in other malignancies with reported PSMA expression in their neovasculature is warranted.

Signaling Pathway and Uptake Mechanism

The uptake of ¹⁸F-DCFBC is mediated by its binding to the extracellular domain of PSMA. This interaction allows for the internalization of the radiotracer, leading to its accumulation in PSMA-expressing cells and tissues. In non-prostate cancers, the primary mechanism of uptake is believed to be binding to PSMA expressed on the endothelial cells of the tumor neovasculature.

PSMA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell / Endothelial Cell 18F_DCFBC ¹⁸F-DCFBC PSMA PSMA Receptor 18F_this compound->PSMA Binding Internalization Endocytosis PSMA->Internalization Internalization Radioactive_Signal ¹⁸F Signal Detection (PET Imaging) Internalization->Radioactive_Signal Accumulation

¹⁸F-DCFBC uptake mechanism via PSMA binding and internalization.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies involving ¹⁸F-DCFBC and other PSMA-targeted agents.

Table 1: Quantitative ¹⁸F-DCFBC Uptake in Prostate Cancer

ParameterPrimary Prostate CancerBenign Prostatic Hyperplasia (BPH)Reference
Median SUVmax 3.52.2[1][2][3]
Correlation with Gleason Score (ρ) 0.64-[1][2][3]
Correlation with PSMA Expression (ρ) 0.47-[1][2][3]
Correlation with PSA (ρ) 0.52-[1][2][3]

Table 2: Comparison of ¹⁸F-DCFBC PET/CT and Conventional Imaging Modalities (CIM) in Metastatic Prostate Cancer

Finding¹⁸F-DCFBC PET/CTConventional Imaging (CT + Bone Scan)Reference
Total Lesions Detected (Positive/Equivocal) 592 / 63520 / 61[6][7]
Sensitivity on Follow-up 0.920.71[6][7]
Proportion of Lesions Positive on PET but Negative/Equivocal on CIM 0.45-[6][7]

Table 3: Quantitative Data for PSMA-Targeted Imaging in Novel Applications (Primarily ¹⁸F-DCFPyL)

Cancer TypeRadiotracerKey Quantitative FindingReference
Renal Cell Carcinoma ¹⁸F-DCFPyLSUVmax in metastatic lesions: 1.6 - 19.3
Renal Cell Carcinoma ¹⁸F-DCFPyLSensitivity for distant metastases: 88.9% - 94.7%[4]

Experimental Protocols

The following are detailed methodologies for conducting a clinical trial with ¹⁸F-DCFBC PET/CT. These protocols are based on established practices for PSMA-targeted imaging agents.

Patient Selection and Preparation

Inclusion Criteria:

  • Histologically confirmed diagnosis of the malignancy under investigation (e.g., clear cell renal cell carcinoma).

  • Metastatic disease or high-risk primary tumors where PSMA expression is anticipated in the neovasculature.

  • Age ≥ 18 years.

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

  • Adequate organ function (hematologic, renal, and hepatic).

  • Ability to provide written informed consent.

Exclusion Criteria:

  • Pregnancy or breastfeeding.

  • Known hypersensitivity to ¹⁸F-DCFBC or its components.

  • Inability to lie still for the duration of the PET/CT scan.

  • Claustrophobia precluding imaging.

Patient Preparation:

  • Patients should be well-hydrated.

  • Fasting is not strictly required but may be implemented to reduce variability in abdominal uptake.

  • A peripheral intravenous (IV) catheter should be placed for radiotracer administration.

¹⁸F-DCFBC PET/CT Imaging Protocol

Imaging_Protocol_Workflow Patient_Prep Patient Preparation (Hydration, IV line) Radiotracer_Admin ¹⁸F-DCFBC Administration (Target dose: 333 MBq / 9 mCi) Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Period (60-120 minutes) Radiotracer_Admin->Uptake_Phase Low_Dose_CT Low-Dose CT (for attenuation correction and anatomical localization) Uptake_Phase->Low_Dose_CT PET_Acquisition PET Scan Acquisition (Multiple bed positions) Low_Dose_CT->PET_Acquisition Image_Reconstruction Image Reconstruction (e.g., OSEM algorithm) PET_Acquisition->Image_Reconstruction Image_Analysis Image Analysis (Visual and Quantitative) Image_Reconstruction->Image_Analysis

¹⁸F-DCFBC PET/CT imaging workflow.

Step-by-Step Protocol:

  • Radiotracer Administration: Administer a target dose of 333 MBq (9 mCi) of ¹⁸F-DCFBC intravenously. The acceptable range is typically 296 to 370 MBq (8-10 mCi).

  • Uptake Period: An uptake period of 60 to 120 minutes is recommended. Patients should rest comfortably during this time.

  • Patient Positioning: Position the patient on the PET/CT scanner table, typically in the supine position with arms raised above the head if possible.

  • Low-Dose CT: Acquire a low-dose CT scan from the skull base to the mid-thigh for attenuation correction and anatomical localization.

  • PET Acquisition: Perform a whole-body PET scan over the same anatomical range as the CT. The acquisition time per bed position is typically 2-4 minutes.

  • Image Reconstruction: Reconstruct the PET images using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[8]

  • Delayed Imaging (Optional): In some protocols, a second PET scan may be acquired at a later time point (e.g., 2.5 hours post-injection) to assess for changes in tracer distribution and background clearance.[7]

Image Analysis

Visual Analysis:

  • Experienced nuclear medicine physicians or radiologists should independently review the images.

  • Any focal uptake of ¹⁸F-DCFBC that is greater than the surrounding background and not attributable to physiological uptake should be considered suspicious for malignancy.

  • A standardized reporting system, such as a modified PSMA-RADS, can be adapted for consistent interpretation.

Quantitative Analysis:

  • Regions of interest (ROIs) should be drawn around areas of abnormal uptake.

  • The maximum Standardized Uptake Value (SUVmax) should be recorded for each lesion.

  • Other quantitative parameters such as SUVmean, Metabolic Tumor Volume (MTV), and Total Lesion Glycolysis (TLG) can also be calculated.

Clinical Trial Design Considerations

The following diagram illustrates a logical workflow for a clinical trial investigating a novel application of ¹⁸F-DCFBC imaging.

Clinical_Trial_Workflow Patient_Enrollment Patient Enrollment (Based on Inclusion/Exclusion Criteria) Baseline_Imaging Baseline Imaging (Conventional Methods: CT, MRI, Bone Scan) Patient_Enrollment->Baseline_Imaging 18F_DCFBC_PET_CT ¹⁸F-DCFBC PET/CT Scan Baseline_Imaging->18F_DCFBC_PET_CT Image_Analysis Blinded Image Analysis (Comparison of ¹⁸F-DCFBC PET/CT and Conventional Imaging) 18F_DCFBC_PET_CT->Image_Analysis Biopsy Biopsy of Discordant Lesions (Histopathological Confirmation) Image_Analysis->Biopsy Follow_Up Clinical and Imaging Follow-Up (To Determine True Disease Status) Biopsy->Follow_Up Data_Analysis Statistical Analysis (Sensitivity, Specificity, etc.) Follow_Up->Data_Analysis

Logical workflow for a clinical trial of ¹⁸F-DCFBC imaging.

Key Considerations:

  • Comparator: A standard-of-care imaging modality should be used as a comparator to evaluate the added value of ¹⁸F-DCFBC PET/CT.[6]

  • Blinded Reads: To minimize bias, image analysis should be performed by readers who are blinded to the results of the other imaging modalities and clinical information.

  • Histopathological Correlation: Whenever feasible, biopsy of lesions detected on ¹⁸F-DCFBC PET/CT (especially those not seen on conventional imaging) is crucial for confirming the true nature of the findings.

  • Follow-up: Long-term clinical and imaging follow-up is essential to determine the true positive and false positive rates of ¹⁸F-DCFBC imaging in the novel context.[6]

These application notes and protocols provide a starting point for the design and implementation of clinical trials for novel applications of ¹⁸F-DCFBC imaging. Study-specific details will need to be further refined based on the specific cancer type and the primary objectives of the trial.

References

Application Notes and Protocols for Quantification of ¹⁸F-DCFBC Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine) is a radiolabeled small molecule that targets the prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer cells. This makes ¹⁸F-DCFBC a valuable PET imaging agent for the detection, staging, and monitoring of prostate cancer. Accurate and reproducible quantification of ¹⁸F-DCFBC uptake is crucial for its use as a biomarker in clinical trials and research. These application notes provide detailed protocols for the image analysis and quantification of ¹⁸F-DCFBC uptake using commercially available and open-source software, along with relevant biological context and experimental procedures.

PSMA Signaling and ¹⁸F-DCFBC Uptake

PSMA is not only a target for imaging but also plays a functional role in prostate cancer progression. Its expression is associated with a switch in cellular signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway.[1][2][3] This shift is believed to contribute to tumor growth and survival. The binding of ¹⁸F-DCFBC to PSMA allows for the non-invasive assessment of PSMA expression levels, providing a potential surrogate marker for the activation of these critical signaling pathways.

PSMA_Signaling PSMA PSMA RACK1 RACK1 PSMA->RACK1 Integrin β1 Integrin MAPK MAPK/ERK1/2 Integrin->MAPK IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RACK1->Integrin disrupts signaling to AKT AKT PI3K->AKT Survival Survival/ Anti-apoptosis AKT->Survival Proliferation Proliferation MAPK->Proliferation experimental_workflow cluster_imaging PET/CT Imaging cluster_analysis Image Analysis (Fiji with PET-CT Viewer) PatientPrep Patient Preparation Injection ¹⁸F-DCFBC Injection PatientPrep->Injection Acquisition PET/CT Acquisition Injection->Acquisition DataImport DICOM Data Import Acquisition->DataImport Fusion Image Fusion (PET/CT) DataImport->Fusion ROI ROI Definition Fusion->ROI Quantification SUVmax Quantification ROI->Quantification Export Data Export Quantification->Export data_pipeline RawData Raw DICOM Data (PET & CT) Processing Image Processing (e.g., Reconstruction, Attenuation Correction) RawData->Processing Fusion Image Fusion Processing->Fusion Quantification Quantification (ROI analysis, SUVmax calculation) Fusion->Quantification StatisticalAnalysis Statistical Analysis (Comparison between groups) Quantification->StatisticalAnalysis Interpretation Biological Interpretation StatisticalAnalysis->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: ¹⁸F-DCFBC PET/CT Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁸F-DCFBC PET/CT imaging.

Frequently Asked Questions (FAQs)

Q1: What is the normal biodistribution of ¹⁸F-DCFBC and where can I expect to see physiological uptake?

A1: ¹⁸F-DCFBC, a PSMA-targeted radiotracer, exhibits a characteristic biodistribution pattern. Intense physiological uptake is typically observed in the kidneys, due to high PSMA expression and urinary excretion of the tracer. High to moderate uptake is also seen in the salivary and lacrimal glands. The liver and spleen show moderate uptake, while there is variable, lower-level uptake in the small intestine and colon. Recognizing this normal distribution is crucial to avoid misinterpreting physiological uptake as metastatic disease.

Q2: What are the common causes of false-positive findings on an ¹⁸F-DCFBC PET/CT scan?

A2: False-positive findings can arise from several sources. As prostate-specific membrane antigen (PSMA) is not entirely specific to prostate cancer, other tissues and conditions can show uptake. These include:

  • Benign Prostatic Hyperplasia (BPH): BPH nodules can exhibit ¹⁸F-DCFBC uptake, though typically at a lower intensity than clinically significant prostate cancer.[1][2][3][4][5]

  • Inflammation and Infection: Inflammatory processes, such as prostatitis or post-surgical inflammation, can lead to increased radiotracer accumulation.[6]

  • Other Tumors: Various other malignancies can express PSMA, including some lung, breast, and neuroendocrine tumors.[7]

  • Benign Bone Lesions: Conditions like fibrous dysplasia, Paget's disease, and even healing fractures can show ¹⁸F-DCFBC uptake.[8]

  • Sympathetic Ganglia: Celiac and sacral ganglia can demonstrate physiological uptake and should not be mistaken for lymph node metastases.

Q3: Can a patient have prostate cancer and a negative ¹⁸F-DCFBC PET/CT scan?

A3: Yes, this is possible and represents a potential pitfall of PSMA-targeted imaging. Approximately 5-10% of prostate cancers do not express PSMA and will therefore not be detected on an ¹⁸F-DCFBC PET/CT scan.[7] Additionally, very small lesions, typically less than 4mm, may not be detectable due to the spatial resolution limitations of PET imaging.[7]

Q4: Does the use of intravenous (IV) CT contrast media affect the accuracy of ¹⁸F-DCFBC PET/CT imaging?

A4: The use of IV iodinated contrast for the CT portion of a PET/CT scan can theoretically lead to an overestimation of PET signal due to errors in attenuation correction. However, studies have shown that while a statistically significant increase in Standardized Uptake Values (SUV) can occur in areas of high contrast concentration, this increase is generally not considered clinically significant and is unlikely to alter the diagnostic interpretation of the scan.

Troubleshooting Guide

Issue 1: Intense urinary activity in the bladder obscures the prostate or pelvic lymph nodes.

  • Cause: ¹⁸F-DCFBC is excreted through the urinary system, leading to high concentrations of the radiotracer in the bladder. This can create "hot spots" that make it difficult to evaluate adjacent structures.

  • Troubleshooting Steps:

    • Patient Hydration: Ensure the patient is well-hydrated before and after the radiotracer injection to promote diuresis.

    • Pre-Scan Voiding: Instruct the patient to void immediately before the PET/CT scan to minimize the amount of radioactive urine in the bladder.

    • Diuretic Administration: In some cases, a diuretic like furosemide can be administered to enhance tracer washout from the urinary tract. Delayed imaging after diuretic administration may improve visualization of the pelvic region.[9][10]

    • Delayed Imaging: Acquiring images at a later time point (e.g., 2 hours post-injection) may sometimes improve the tumor-to-background ratio as tracer clears from the urinary system.

Issue 2: An indeterminate bone lesion is identified. How can I differentiate between a metastatic lesion and a benign finding?

  • Cause: Both malignant and some benign bone conditions can exhibit PSMA uptake.

  • Troubleshooting Workflow:

    Start Indeterminate Bone Lesion on ¹⁸F-DCFBC PET/CT AssessUptake Assess Uptake Intensity (SUVmax) Start->AssessUptake CorrelateCT Correlate with CT Morphology AssessUptake->CorrelateCT High Uptake AssessUptake->CorrelateCT Low/Moderate Uptake ConsiderLesionNumber Consider Number of Lesions CorrelateCT->ConsiderLesionNumber Sclerotic/Lytic Lesion LowSuspicion Low Suspicion for Metastasis (Likely Benign) CorrelateCT->LowSuspicion Classic Benign Appearance (e.g., Hemangioma, Fibrous Dysplasia) HighSuspicion High Suspicion for Metastasis ConsiderLesionNumber->HighSuspicion Multiple Lesions FurtherImaging Consider Further Imaging (e.g., MRI) or Biopsy ConsiderLesionNumber->FurtherImaging Solitary Lesion HighSuspicion->FurtherImaging If Equivocal

    Caption: Troubleshooting workflow for indeterminate bone lesions.
    • Step 1: Evaluate Uptake Intensity: Metastatic lesions from prostate cancer generally demonstrate higher ¹⁸F-DCFBC uptake compared to benign bone pathologies.[2]

    • Step 2: Correlate with CT Findings: Carefully examine the CT portion of the scan for morphological features. Benign lesions like hemangiomas (with characteristic trabecular patterns) or fibrous dysplasia (ground-glass appearance) often have a distinct look.[2][8] Metastases are more commonly associated with sclerotic or lytic changes.[11]

    • Step 3: Consider the Number of Lesions: Multiple lesions are more suggestive of metastatic disease, whereas a single lesion may be more likely to be benign.[2]

    • Step 4: Clinical Correlation and Further Imaging: Correlate the findings with the patient's clinical history and PSA levels. If the diagnosis remains uncertain, further imaging with MRI or a biopsy may be necessary.

Issue 3: Motion artifacts are present in the pelvic region, leading to blurring and misregistration between PET and CT images.

  • Cause: Patient movement during the scan, including respiratory motion, can cause a misalignment between the PET and CT data, resulting in inaccurate localization and quantification of tracer uptake.

  • Troubleshooting Steps:

    • Patient Comfort and Immobilization: Ensure the patient is in a comfortable position to minimize voluntary movement. Immobilization devices can be used if necessary.

    • Clear Instructions: Instruct the patient to breathe shallowly and avoid movement during the acquisition, especially for the pelvic region.

    • Shorter Acquisition Times: Where possible, using a scanner with higher sensitivity and optimizing the protocol to reduce the scan time per bed position can minimize the window for patient motion.

    • Motion Correction Software: Some modern PET/CT systems are equipped with motion correction software that can retrospectively correct for motion artifacts.

    • Repeat Acquisition: If significant motion is detected during the scan, it may be necessary to repeat the acquisition for the affected area.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on ¹⁸F-DCFBC and other PSMA PET tracers to aid in image interpretation.

Table 1: Comparison of ¹⁸F-DCFBC Uptake in Prostate Tissues

Tissue TypeMedian SUVmaxReference
Primary Prostate Cancer3.5[1][5]
Benign Prostatic Hyperplasia (BPH)2.2[1][5]
Normal Prostate Tissue2.1 ± 0.4 (mean ± SD)[4]

Table 2: ¹⁸F-DCFBC PET/CT Detection Rates by PSA Level in Biochemical Recurrence

PSA Level (ng/mL)Detection RateReference
< 0.515%[6][12]
0.5 to < 1.046%[6][12]
1.0 to < 2.083%[6][12]
≥ 2.077%[6][12]

Experimental Protocols

1. Patient Preparation Protocol for ¹⁸F-DCFBC PET/CT

  • Dietary Restrictions: No specific dietary restrictions such as fasting or a low-carbohydrate diet are typically required for ¹⁸F-DCFBC imaging, unlike ¹⁸F-FDG PET/CT.

  • Hydration: Patients should be encouraged to drink plenty of water (approximately 1-2 liters) starting 1-2 hours before the scan and continuing after the injection to ensure adequate hydration and promote clearance of the radiotracer from the urinary system.

  • Medications: Patients can generally continue to take their routine medications.

  • Physical Activity: Strenuous physical activity should be avoided for 24 hours prior to the scan to prevent non-specific muscle uptake.

  • Pre-injection: A recent serum creatinine level should be available. An intravenous line will be placed for the radiotracer injection.

2. ¹⁸F-DCFBC PET/CT Imaging Protocol

  • Radiotracer Dose: A typical intravenous bolus injection of 370 MBq (10 mCi) of ¹⁸F-DCFBC is administered.[2]

  • Uptake Period: The patient should rest in a quiet room for an uptake period of 60 to 120 minutes.[1][2]

  • Patient Positioning: The patient is positioned supine on the scanner bed with their arms raised above their head if possible to avoid artifacts in the torso.

  • CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization. Typical parameters are 120 kVp and 60-80 mA.[2][6]

  • PET Acquisition: Whole-body PET images are acquired from the mid-thigh to the base of the skull. The acquisition time is typically 2-3 minutes per bed position.

  • Image Reconstruction: PET images are reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[2]

Visualizations

cluster_workflow ¹⁸F-DCFBC PET/CT Experimental Workflow PatientPrep Patient Preparation - Hydration - No strenuous activity Injection ¹⁸F-DCFBC Injection (e.g., 370 MBq) PatientPrep->Injection Uptake Uptake Period (60-120 minutes) Injection->Uptake Voiding Patient Voids Bladder Uptake->Voiding Positioning Patient Positioning (Supine, Arms Up) Voiding->Positioning CT_Scan Low-Dose CT Scan (for Attenuation Correction) Positioning->CT_Scan PET_Scan PET Scan (2-3 min/bed position) CT_Scan->PET_Scan Reconstruction Image Reconstruction (e.g., OSEM) PET_Scan->Reconstruction Analysis Image Analysis & Interpretation Reconstruction->Analysis

Caption: Standard experimental workflow for ¹⁸F-DCFBC PET/CT.

cluster_pathway Mechanism of ¹⁸F-DCFBC Uptake and Retention DCFBC ¹⁸F-DCFBC in Circulation PSMA PSMA on Prostate Cancer Cell Surface This compound->PSMA Targets Binding Binding to PSMA Enzymatic Site PSMA->Binding Binds to Internalization Endocytosis (Internalization of PSMA-¹⁸F-DCFBC Complex) Binding->Internalization Triggers Accumulation Intracellular Accumulation of ¹⁸F-DCFBC Internalization->Accumulation PET_Signal PET Signal Detection Accumulation->PET_Signal Generates

Caption: ¹⁸F-DCFBC uptake and internalization by PSMA-expressing cells.

References

Optimizing ¹⁸F-DCFBC PET Imaging: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the injection-to-scan time for ¹⁸F-DCFBC Positron Emission Tomography (PET) imaging. Authored in a direct question-and-answer format, this resource addresses specific experimental issues, offering troubleshooting advice and detailed protocols to enhance image quality and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection-to-scan time for ¹⁸F-DCFBC PET imaging?

A1: The optimal imaging window for ¹⁸F-DCFBC PET is generally between 1 to 2 hours post-injection. Studies have shown that tumor uptake of ¹⁸F-DCFBC tends to increase over this period, while background activity decreases, leading to improved tumor-to-background contrast.[1] Imaging at approximately 2 hours post-injection has been frequently utilized in clinical studies.[2] For a similar PSMA-targeted tracer, ¹⁸F-DCFPyL, imaging at 120 minutes post-injection yielded a higher detection rate of prostate cancer lesions compared to imaging at 60 minutes.

Q2: What is the typical biodistribution of ¹⁸F-DCFBC?

A2: ¹⁸F-DCFBC, as a PSMA-targeted agent, exhibits specific uptake in tissues with high PSMA expression. Physiologic uptake is typically observed in the kidneys, salivary glands, lacrimal glands, and small intestine. The tracer is excreted through the urinary system, leading to high activity in the bladder. Understanding this normal biodistribution is crucial for differentiating physiological uptake from pathological lesions.

Q3: What are the key patient preparation steps before a ¹⁸F-DCFBC PET scan?

A3: Proper patient preparation is critical for optimal image quality. Key recommendations include:

  • Hydration: Patients should be well-hydrated to promote the clearance of the tracer from non-target tissues and reduce urinary tract activity.

  • Fasting: While not always mandatory, fasting for 4-6 hours may be recommended.

  • Voiding: The patient should void immediately before the scan to minimize bladder activity, which can obscure adjacent structures.

  • Medications: Patients should inform the imaging team of all current medications. It has been noted that androgen deprivation therapy (ADT) can influence PSMA expression and tracer uptake.

  • Supplements: Patients should be advised to avoid multivitamins and folic acid supplements on the day of the scan, as folate can potentially interfere with PSMA binding.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁸F-DCFBC PET imaging experiments.

Issue 1: High Background Noise or Poor Tumor-to-Background Contrast

  • Question: My ¹⁸F-DCFBC PET scan shows high background activity, making it difficult to delineate tumor lesions. What could be the cause and how can I improve the image quality?

  • Answer:

    • Suboptimal Uptake Time: Imaging too early after injection can result in high blood pool activity and insufficient tracer accumulation in the tumor.

      • Solution: Increase the uptake time. Acquiring images at 2 hours post-injection or later can significantly improve the tumor-to-background ratio as the tracer clears from the blood and soft tissues.[1]

    • Inadequate Patient Hydration: Poor hydration can lead to slower clearance of the radiotracer from non-target tissues.

      • Solution: Ensure the patient is well-hydrated before and after the injection.

    • Patient-Specific Factors: Factors such as renal function can affect tracer clearance.

      • Solution: While not always controllable, being aware of the patient's clinical history can aid in image interpretation. In cases of known impaired renal function, a delayed imaging protocol might be beneficial.

Issue 2: Intense Bladder Activity Obscuring Pelvic Lesions

  • Question: The high signal from the bladder in my ¹⁸F-DCFBC PET scan is creating artifacts and making it difficult to assess the prostate and pelvic lymph nodes. What can be done to mitigate this?

  • Answer:

    • Urinary Excretion: ¹⁸F-DCFBC is cleared through the kidneys, leading to high concentrations of radioactivity in the urinary bladder.

      • Solution 1: Voiding: Have the patient void immediately before the pelvic scan.

      • Solution 2: Diuretics: The use of a diuretic, such as furosemide, can be considered to promote the excretion of the tracer and reduce bladder activity. This should be administered according to a standardized protocol.

      • Solution 3: Catheterization: In some cases, bladder catheterization may be employed to continuously drain urine and minimize bladder signal.[3]

      • Solution 4: Delayed Imaging: Longer uptake times can sometimes allow for further clearance from the urinary tract, although this needs to be balanced with tracer decay.

Issue 3: Motion Artifacts Degrading Image Quality

  • Question: My ¹⁸F-DCFBC PET images are blurry, likely due to patient motion. How can I prevent this?

  • Answer:

    • Patient Comfort and Instruction: Ensure the patient is comfortable and understands the importance of remaining still during the scan.

      • Solution: Use pillows and blankets to provide support and comfort. Clearly explain the scanning procedure and duration.

    • Immobilization Devices: For head and neck imaging, or in cases where motion is a significant concern, immobilization devices can be used.

    • Scan Duration: Optimize the scan protocol to acquire the necessary data in the shortest possible time without compromising image quality.

    • Motion Correction Software: Many modern PET/CT scanners are equipped with motion correction software that can retrospectively correct for motion artifacts.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on ¹⁸F-DCFBC and the similar agent ¹⁸F-DCFPyL, highlighting the impact of uptake time on tracer activity.

Table 1: Impact of Uptake Time on ¹⁸F-DCFPyL SUVmax

Uptake Time (minutes)Mean SUVmaxPercentage Change from 60 min
6011.15-
90--
12012.86+15.3%

Data adapted from a study on ¹⁸F-DCFPyL, a closely related PSMA tracer.

Table 2: Lesion Detection with ¹⁸F-DCFPyL at Different Scan Times

Scan Time (minutes)Lesions DetectedAdditional Lesions Detected at 120 min
60Visible-
120All lesions from 60 min + more38.5% of patients showed more lesions

Data adapted from a study on ¹⁸F-DCFPyL.

Experimental Protocols

Protocol 1: Standard ¹⁸F-DCFBC PET/CT Imaging

  • Patient Preparation:

    • Confirm the patient has been well-hydrated.

    • Instruct the patient to avoid folic acid-containing supplements on the day of the scan.[3][4]

    • Record the patient's height and weight.

    • Measure the patient's blood glucose level (while not strictly for ¹⁸F-DCFBC, it is good practice in PET imaging).

    • An intravenous line is placed for tracer injection.

  • Radiotracer Injection:

    • Administer a weight-based dose of ¹⁸F-DCFBC (e.g., 3-5 MBq/kg).

    • Record the exact dose and time of injection.

  • Uptake Period:

    • The patient should rest in a quiet room for 60 to 120 minutes.

    • Encourage the patient to continue drinking water during this period.

  • Pre-Scan Preparation:

    • Instruct the patient to void immediately before positioning on the scanner bed.

  • Image Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data from the vertex to the mid-thigh.

    • The acquisition time per bed position should be optimized based on the scanner's performance and the injected dose.

  • Image Reconstruction:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), incorporating corrections for attenuation, scatter, and randoms.

Visualizations

experimental_workflow Figure 1. Standard ¹⁸F-DCFBC PET/CT Experimental Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan Imaging cluster_post_scan Post-Scan Analysis patient_prep Patient Preparation (Hydration, Fasting, Consent) tracer_inj ¹⁸F-DCFBC Injection patient_prep->tracer_inj uptake Uptake Period (60-120 minutes) tracer_inj->uptake voiding Patient Voids uptake->voiding ct_scan Low-Dose CT Scan voiding->ct_scan pet_scan PET Scan Acquisition ct_scan->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction analysis Image Analysis & Interpretation reconstruction->analysis

Figure 1. Standard ¹⁸F-DCFBC PET/CT Experimental Workflow

troubleshooting_logic Figure 2. Troubleshooting Logic for Suboptimal ¹⁸F-DCFBC PET Scans start Suboptimal Scan Quality issue1 High Background / Poor Contrast start->issue1 issue2 Bladder Activity Obscuring Pelvis start->issue2 issue3 Motion Artifacts start->issue3 solution1a Increase Uptake Time issue1->solution1a solution1b Ensure Adequate Hydration issue1->solution1b solution2a Pre-Scan Voiding issue2->solution2a solution2b Consider Diuretics issue2->solution2b solution3a Patient Comfort & Instruction issue3->solution3a solution3b Motion Correction Software issue3->solution3b

References

Impact of PSA levels on ¹⁸F-DCFBC detection rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Prostate-Specific Antigen (PSA) levels on the detection rates of ¹⁸F-DCFBC PET imaging in prostate cancer.

Frequently Asked Questions (FAQs)

Q1: What is the general relationship between PSA levels and the detection rate of ¹⁸F-DCFBC PET?

A: There is a positive correlation between PSA levels and the detection rate of ¹⁸F-DCFBC PET imaging. Higher PSA values are generally associated with a higher likelihood of detecting recurrent prostate cancer.[1][2]

Q2: Can ¹⁸F-DCFBC PET detect recurrent prostate cancer at low PSA levels?

A: Yes, ¹⁸F-DCFBC PET can detect recurrent disease even at low PSA levels, although the detection rates are lower compared to higher PSA strata. For instance, in patients with biochemical recurrence, detection rates can be as low as 15% for PSA values <0.5 ng/mL.[1][2] An optimal PSA cut-off to predict a positive scan has been suggested at 0.78 ng/mL.[1][2]

Q3: Why might an ¹⁸F-DCFBC PET scan be negative in a patient with a rising PSA?

A: A negative ¹⁸F-DCFBC PET scan in the context of a rising PSA can occur due to several factors:

  • Low PSMA Expression: Not all prostate cancers express Prostate-Specific Membrane Antigen (PSMA) at high levels. Low-grade tumors (Gleason 6 and 7) are known to have relatively low PSMA expression, which can lead to a false-negative scan.[3]

  • Small Tumor Volume: Microscopic or very small volume disease may be below the resolution limits of PET imaging, even if it contributes to a rise in serum PSA.[3]

  • Tumor Heterogeneity: There can be variability in PSMA expression within the same patient and even within the same tumor, with some metastatic sites having low or no PSMA expression.

  • Influence of Therapy: Androgen deprivation therapy (ADT) can have a variable effect on PSMA expression. While short-term ADT may increase PSMA expression, the effects of long-term ADT can be heterogeneous and may lead to decreased uptake in some lesions.[4][5][6][7]

Q4: How does the detection rate of ¹⁸F-DCFBC PET in primary staging compare to its use in biochemical recurrence?

A: The detection rate of PSMA-targeted PET, including with tracers like ¹⁸F-PSMA-1007 which has similar characteristics to ¹⁸F-DCFBC, is generally high in primary staging, with pooled estimates around 94%.[8][9] However, the sensitivity of ¹⁸F-DCFBC PET for detecting primary prostate cancer can be lower than multiparametric MRI, especially for smaller and lower-grade tumors.[3][10] For biochemical recurrence, the detection rates are highly dependent on the PSA level at the time of imaging.[1][2]

Q5: Are there any patient preparation steps that are critical for a successful ¹⁸F-DCFBC PET scan?

A: Yes, proper patient preparation is crucial. Patients are typically required to fast for at least 6 hours before the administration of ¹⁸F-DCFBC. It is also recommended to avoid multivitamins and folic acid supplements on the day of the exam, as folate can potentially interfere with ¹⁸F-DCFBC binding to PSMA.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Negative ¹⁸F-DCFBC PET scan with rising PSA 1. Low PSMA expression in the tumor. 2. Microscopic or small volume disease below PET resolution. 3. Heterogeneous PSMA expression. 4. Effect of ongoing or recent therapy (e.g., ADT).1. Consider the patient's Gleason score; lower scores are associated with lower PSMA expression.[3] 2. Correlate with other imaging modalities like mpMRI, which may have higher sensitivity for small lesions.[3][10] 3. If biochemical recurrence is suspected and the scan is negative, continued monitoring of PSA levels and consideration of repeat imaging at a higher PSA level may be warranted. 4. Document the patient's treatment history, as ADT can influence PSMA expression.[4][5][6][7]
Equivocal or indeterminate findings 1. Physiological uptake in organs like the salivary glands, lacrimal glands, kidneys, spleen, and liver.[11] 2. Uptake in benign conditions such as benign prostatic hyperplasia (BPH), although ¹⁸F-DCFBC uptake is typically lower in BPH than in cancerous tissue.[3][10][12][13] 3. Inflammatory processes.1. Familiarize yourself with the normal biodistribution of ¹⁸F-DCFBC to avoid misinterpretation.[11] 2. Correlate PET findings with anatomical imaging (CT or MRI) to differentiate physiological uptake from pathological lesions. 3. In cases of suspected BPH, note that the SUVmax in BPH is generally lower than in prostate cancer.[3][10][12][13]
Variable SUVmax values between scans or patients 1. Differences in patient preparation (e.g., fasting state). 2. Variations in uptake time between injection and scanning. 3. Differences in image acquisition and reconstruction parameters. 4. Biological heterogeneity of PSMA expression.1. Ensure consistent patient preparation protocols are followed. 2. Standardize the uptake time for all scans within a study or clinical practice. 3. Use consistent imaging protocols and reconstruction algorithms. 4. Acknowledge the inherent biological variability of PSMA expression when interpreting results.

Data on ¹⁸F-DCFBC Detection Rates by PSA Level

Table 1: Detection Rates of ¹⁸F-DCFBC PET in Biochemical Recurrence of Prostate Cancer

PSA Level (ng/mL) Detection Rate (%) Source
< 0.515%[1][2]
0.5 to < 1.046%[1][2]
1.0 to < 2.083%[1][2]
≥ 2.077%[1][2]

Table 2: Detection Rates of a similar ¹⁸F-labeled PSMA tracer (¹⁸F-PSMA-1007) by PSA Level in Biochemical Recurrence

PSA Level (ng/mL) Detection Rate (%) Source
≤ 0.568%[8][9]
0.51 - 1.079%[8][9]
1.1 - 2.095%[8][9]
> 2.097%[8][9]

Note: While both are ¹⁸F-labeled PSMA tracers, differences in molecular structure can lead to variations in biodistribution and detection characteristics.

Experimental Protocols

1. Patient Preparation

  • Fasting: Patients should fast for a minimum of 6 hours prior to ¹⁸F-DCFBC injection. Water is permitted.

  • Medication Review: Review the patient's current medications. Specifically, inquire about the use of multivitamins and folic acid supplements, which should be avoided on the day of the scan.

  • Informed Consent: Ensure the patient has provided informed consent for the procedure.

2. Radiotracer Administration and Imaging

  • Dosage: Administer the appropriate dose of ¹⁸F-DCFBC intravenously.

  • Uptake Time: The optimal time from injection to the start of the PET scan is typically between 1 to 2 hours.

  • Imaging Protocol:

    • Perform a whole-body PET/CT scan.

    • Acquire a low-dose CT for attenuation correction and anatomical localization.

    • PET acquisition parameters should be optimized for the specific scanner being used.

3. Image Analysis

  • Image Reconstruction: Reconstruct PET images using a standardized algorithm (e.g., OSEM).

  • Image Interpretation:

    • Review images for areas of focal uptake that are greater than the surrounding background and not consistent with physiological distribution.

    • Correlate any abnormal uptake with the corresponding CT or MRI findings.

  • Quantitative Analysis (Optional but Recommended):

    • Measure the maximum Standardized Uptake Value (SUVmax) for any suspicious lesions.

    • SUVmax can be correlated with PSA levels and Gleason score.[3][10][12][13]

Visualizations

experimental_workflow Experimental Workflow for ¹⁸F-DCFBC PET Imaging cluster_pre_scan Pre-Scan Procedures cluster_scan Scanning cluster_post_scan Post-Scan Analysis patient_prep Patient Preparation (Fasting, Medication Review) informed_consent Informed Consent patient_prep->informed_consent tracer_injection ¹⁸F-DCFBC Injection informed_consent->tracer_injection uptake_phase Uptake Phase (1-2 hours) tracer_injection->uptake_phase pet_ct_scan Whole-Body PET/CT Scan uptake_phase->pet_ct_scan image_recon Image Reconstruction pet_ct_scan->image_recon image_interp Image Interpretation (Visual and Quantitative) image_recon->image_interp reporting Reporting of Findings image_interp->reporting

Experimental Workflow for ¹⁸F-DCFBC PET Imaging.

signaling_pathway Androgen Receptor Signaling and PSMA Expression androgen Androgens (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar ar_complex Androgen-AR Complex ar->ar_complex nucleus Nucleus ar_complex->nucleus are Androgen Response Element (ARE) on DNA psma_gene FOLH1 (PSMA) Gene are->psma_gene psma_protein PSMA Protein Expression (on cell surface) psma_gene->psma_protein Leads to dcfbc ¹⁸F-DCFBC psma_protein->this compound Binds to

Androgen Receptor Signaling and PSMA Expression.

References

Reducing off-target uptake of ¹⁸F-DCFBC in biodistribution studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET imaging agent ¹⁸F-DCFBC. The focus is on understanding and reducing off-target uptake to improve the quality and accuracy of biodistribution studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected biodistribution of ¹⁸F-DCFBC in a typical preclinical or clinical study?

A1: ¹⁸F-DCFBC is a radiolabeled small molecule that targets Prostate-Specific Membrane Antigen (PSMA). Therefore, high uptake is expected in tissues with high PSMA expression. In prostate cancer models, this includes the tumor itself. Physiologically, high uptake is also observed in the kidneys, salivary glands, and urinary bladder.[1] Moderate uptake can be seen in the liver and spleen.[2] The brain typically shows low uptake due to the hydrophilic nature of the molecule.[1]

Q2: Why is there high uptake of ¹⁸F-DCFBC in the salivary glands and kidneys?

A2: The high uptake in these organs is due to physiological PSMA expression. The salivary glands, particularly the parotid and submandibular glands, have a high density of PSMA.[1] The kidneys also express PSMA, and the tracer is cleared from the body through the renal system, leading to accumulation in the renal cortex and subsequent excretion into the bladder.[1]

Q3: Can dietary supplements interfere with ¹⁸F-DCFBC biodistribution?

A3: Yes. PSMA has folate hydrolase activity, and high levels of folic acid can potentially reduce ¹⁸F-DCFBC binding. It is recommended that subjects or animals avoid multivitamins and folic acid supplements on the day of the imaging study.[2]

Q4: What are the main differences in biodistribution between ¹⁸F-DCFBC and the second-generation agent ¹⁸F-DCFPyL?

A4: ¹⁸F-DCFPyL generally exhibits higher tumor uptake and lower background activity compared to ¹⁸F-DCFBC, resulting in improved image contrast.[3] ¹⁸F-DCFBC tends to have more persistent blood pool activity.[1] While both show high uptake in kidneys and salivary glands, ¹⁸F-DCFPyL often demonstrates more favorable tumor-to-background ratios.[3]

Troubleshooting Guides

Issue 1: High background signal and poor tumor-to-background ratio.

  • Question: My images have high background noise, making it difficult to delineate the tumor. What could be the cause and how can I improve this?

  • Answer:

    • Possible Cause 1: Suboptimal Imaging Time. ¹⁸F-DCFBC requires time to clear from the blood and accumulate in the tumor. Early imaging may show high blood pool activity, obscuring the tumor signal.

      • Solution: Increase the uptake time between tracer injection and imaging. For preclinical models, imaging at 2 hours post-injection or later can improve contrast. In clinical studies, imaging at 2 hours is also common.[2]

    • Possible Cause 2: Patient/Animal Preparation. Not adhering to proper preparation protocols can increase background.

      • Solution: Ensure subjects have fasted for at least 4-6 hours prior to tracer injection.[2] Also, confirm that they have not taken any folate-containing supplements on the day of the scan.[2]

    • Possible Cause 3: Inadequate Hydration. Dehydration can lead to slower clearance of the tracer from the blood and tissues.

      • Solution: Ensure adequate hydration of the subject before and after tracer injection to promote renal clearance.

Issue 2: Excessive tracer accumulation in the bladder is obscuring pelvic lesions.

  • Question: The signal from the urinary bladder is so intense that it creates artifacts and makes it difficult to assess nearby regions. How can I mitigate this?

  • Answer:

    • Possible Cause: ¹⁸F-DCFBC is primarily excreted through the kidneys into the bladder.

      • Solution 1: Encourage Voiding. In clinical and preclinical studies, having the subject void immediately before imaging can significantly reduce bladder signal.

      • Solution 2: Hydration and Diuresis. Promoting fluid intake before and after tracer injection can help dilute the tracer concentration in the bladder. In some cases, the use of a diuretic (like furosemide) can be considered to accelerate clearance, though this should be carefully controlled and documented in the experimental protocol.

      • Solution 3: Delayed Imaging. As with high background, later imaging time points can sometimes allow for more of the tracer to have been voided.

Issue 3: High uptake in the salivary or lacrimal glands is a concern for dosimetry or interferes with imaging of head and neck lesions.

  • Question: The uptake in the salivary glands is very high. Is there a way to specifically reduce this?

  • Answer:

    • Possible Cause: High physiological expression of PSMA in these glands.

      • Solution: Competitive Blocking. A promising strategy is the use of a non-radiolabeled ("cold") PSMA inhibitor to block the PSMA receptors in the salivary glands. Preclinical studies with ¹⁸F-DCFPyL have shown that local administration of a cold ligand can reduce uptake in the salivary glands without significantly affecting tumor uptake.[4] A systemic co-injection of a small amount of cold ligand might also preferentially block high-access, high-flow organs like the salivary glands and kidneys over the tumor. A pilot study to determine the optimal dose and timing of the cold inhibitor is recommended.

Data Presentation

Table 1: Comparative Biodistribution of ¹⁸F-DCFBC and ¹⁸F-DCFPyL in Preclinical Models (%ID/g)

Organ¹⁸F-DCFBC (2h p.i.)*¹⁸F-DCFPyL (2h p.i.)**
Blood~1.5~0.1
Liver~2.0~3.1
Spleen~1.5~1.6
Kidneys~15.0~61.2
Muscle~0.5~0.1
Tumor (PSMA+)~4.0~14.4

*Data estimated from published studies for illustrative comparison. **Data from a study using PC3-PIP xenografts.[3]

Table 2: Human Radiation Dosimetry Estimates for ¹⁸F-DCFBC and ¹⁸F-DCFPyL (mGy/MBq)

Organ¹⁸F-DCFBC¹⁸F-DCFPyL
Kidneys0.0630.095
Liver0.0380.038
Salivary GlandsNot Reported0.039
Bladder Wall0.0860.086
Effective Dose 0.020 0.017

*Data compiled from separate clinical studies.[1]

Experimental Protocols

Protocol 1: Ex Vivo Biodistribution Study in a Mouse Xenograft Model

  • Animal Model: Use mice bearing PSMA-positive tumors (e.g., LNCaP or PC3-PIP xenografts).

  • Tracer Administration: Anesthetize the mouse (e.g., with 2% isoflurane). Inject approximately 5-10 MBq of ¹⁸F-DCFBC in a volume of 100-200 µL via the tail vein.

  • Uptake Period: Allow the tracer to distribute for the desired time (e.g., 1 or 2 hours). The animal can be allowed to recover from anesthesia during this period.

  • Euthanasia and Tissue Collection: At the designated time point, euthanize the mouse by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Immediately collect a blood sample via cardiac puncture.

  • Organ Dissection: Dissect and collect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands).

  • Weighing and Counting: Wash the collected tissues, blot them dry, and weigh them. Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 2: Competitive Blocking Study to Reduce Salivary Gland Uptake

  • Animal Model and Groups: Use mice with PSMA-positive tumors. Establish several groups:

    • Control Group: Receives only ¹⁸F-DCFBC.

    • Blocking Groups: Receive ¹⁸F-DCFBC co-injected with varying doses of a non-radiolabeled PSMA inhibitor (e.g., unlabeled DCFBC or DCFPyL).

  • Tracer and Inhibitor Preparation: Prepare the ¹⁸F-DCFBC solution. Prepare solutions of the cold inhibitor at different concentrations.

  • Co-administration: For the blocking groups, mix the ¹⁸F-DCFBC with the cold inhibitor solution immediately before injection.

  • Injection and Biodistribution: Follow steps 2-8 as described in Protocol 1 for all groups.

  • Analysis: Compare the %ID/g in the salivary glands, kidneys, tumor, and other organs between the control and blocking groups to determine if the off-target uptake is reduced without significantly compromising tumor uptake.

Visualizations

G cluster_prep Animal Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Fasting (4-6h) Injection IV Injection of ¹⁸F-DCFBC Fasting->Injection Hydration Adequate Hydration Hydration->Injection NoFolate No Folate Supplements NoFolate->Injection Uptake Uptake Period (e.g., 2 hours) Injection->Uptake Euthanasia Euthanasia Uptake->Euthanasia Collection Tissue Collection (Tumor, Organs, Blood) Euthanasia->Collection Counting Gamma Counting Collection->Counting Calculation Calculate %ID/g Counting->Calculation Comparison Compare Groups Calculation->Comparison

Caption: Workflow for a preclinical ex vivo biodistribution study.

G This compound ¹⁸F-DCFBC (in circulation) PSMA PSMA Receptor This compound->PSMA Binds Blocked_PSMA Blocked PSMA Receptor This compound->Blocked_PSMA Binding Prevented Internalization Internalization & Signal PSMA->Internalization Leads to PSMA->Blocked_PSMA Cell PSMA-expressing Cell (Tumor, Salivary Gland, Kidney) Cold_Inhibitor Cold PSMA Inhibitor (e.g., unlabeled this compound) Cold_Inhibitor->PSMA Competitively Binds

Caption: Competitive inhibition of ¹⁸F-DCFBC uptake at the PSMA receptor.

G Start High Off-Target Uptake Observed Organ In which organ? Start->Organ Bladder Bladder Organ->Bladder Bladder Salivary Salivary Glands / Kidneys Organ->Salivary Salivary Glands / Kidneys General General Background Organ->General General Background Sol_Bladder 1. Ensure subject voids before scan. 2. Increase hydration. 3. Consider diuretics. Bladder->Sol_Bladder Sol_Salivary 1. Consider competitive blocking with cold inhibitor. 2. Optimize imaging time. Salivary->Sol_Salivary Sol_General 1. Increase uptake time (e.g., 2h). 2. Confirm fasting (4-6h). 3. Check for folate supplement use. General->Sol_General

Caption: Troubleshooting logic for high off-target ¹⁸F-DCFBC uptake.

References

Technical Support Center: Motion Correction in ¹⁸F-DCFBC Pelvic Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁸F-DCFBC PET imaging of the pelvic region. Motion artifacts can significantly degrade image quality and quantitative accuracy, and this resource offers practical advice to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of patient motion during pelvic PET scans?

A1: Patient motion during pelvic PET imaging can be broadly categorized as voluntary and involuntary. Voluntary motion includes gross patient movements, which can be due to discomfort or an inability to remain still for the duration of the scan. Involuntary motion in the pelvic region is often physiological and includes:

  • Bowel Peristalsis: The natural movement of the intestines.

  • Bladder Filling and Contraction: Changes in bladder volume can displace adjacent tissues and organs.

  • Respiratory Motion: While most prominent in the thorax and upper abdomen, breathing can also induce subtle motion in the pelvis.

  • Muscle Clenching: Involuntary tensing of pelvic or abdominal muscles.[1]

  • Cardiac Pulsatility: While a minor contributor in the pelvis compared to the thorax, it can still affect nearby vasculature.

Q2: How do motion artifacts manifest on ¹⁸F-DCFBC PET images of the pelvis?

A2: Motion artifacts can present in several ways, potentially impacting diagnostic interpretation and quantitative analysis:

  • Image Blurring: Loss of sharpness and detail in the PET images, which can obscure small lesions.

  • Misalignment between PET and CT/MRI: This leads to incorrect anatomical localization of ¹⁸F-DCFBC uptake.

  • Attenuation Correction Artifacts: If there is motion between the CT or MRI scan (used for attenuation correction) and the PET scan, it can lead to erroneous calculations of tracer uptake, resulting in artificially high or low Standardized Uptake Values (SUVs).[2][3] For instance, upper extremity movement has been shown to cause attenuation correction errors in the pelvic region.[1]

Q3: What is the potential impact of motion on the quantification of ¹⁸F-DCFBC uptake (e.g., SUVmax)?

A3: Motion artifacts can lead to significant errors in the quantification of ¹⁸F-DCFBC uptake. Image blurring from motion tends to spread the signal from a lesion over a larger area, which can decrease the measured maximum standardized uptake value (SUVmax) and may lead to an overestimation of the metabolic tumor volume. Conversely, severe misalignment during attenuation correction can artificially increase or decrease SUV values.[2][3]

Troubleshooting Guides

Issue 1: Blurring and loss of lesion conspicuity in the pelvic region.

Possible Cause Troubleshooting Steps
Patient Movement (Voluntary) - Patient Communication: Clearly explain the importance of remaining still throughout the scan. - Patient Comfort: Ensure the patient is in a comfortable and stable position. Use pillows and padding for support. - Immobilization Devices: Consider using immobilization devices such as knee supports or straps to minimize movement.
Physiological Motion (Involuntary) - Bowel Motion: Administering an antiperistaltic agent (e.g., glucagon) may be considered to reduce bowel motility, though its effect on misregistration has not been extensively studied.[4][5] - Bladder Filling: Instruct patients to void immediately before the scan to minimize bladder size.[4] For long dynamic scans, changes in bladder volume are expected.[1]
Respiratory Motion - Respiratory Gating: If significant respiratory-induced pelvic motion is suspected, a respiratory gating system can be used to acquire data only during specific phases of the breathing cycle.[1]

Issue 2: Misalignment between PET and CT/MRI images.

Possible Cause Troubleshooting Steps
Patient Repositioning Between Scans - Sequential Scanning: Perform the CT/MRI and PET scans in immediate succession without moving the patient. - Image Registration Software: Use post-acquisition image registration software to correct for minor misalignments.
Motion During PET or CT/MRI Acquisition - Shorter Acquisition Times: Where possible, utilize higher sensitivity PET systems or advanced reconstruction software to reduce scan times, thereby decreasing the likelihood of patient motion.[1] - Dynamic Imaging: Acquiring the data as a series of short dynamic frames can allow for the identification and correction of motion between frames or the exclusion of frames with significant motion.[1]

Quantitative Data on Motion Correction

While specific quantitative data for ¹⁸F-DCFBC in the pelvis is limited, the following table summarizes the general impact of motion correction on PET imaging from studies using other tracers, which can be considered indicative of the potential improvements for ¹⁸F-DCFBC.

Motion Correction TechniqueTracer/RegionKey FindingsReference
Respiratory Gating FDG / Thorax/AbdomenImproved alignment of PET and CT images. SUVmax increased by an average of 21% compared to non-gated images.[6]
Dynamic Frame Registration (SyN-seq) FDG / Whole-bodyVisual improvement in image quality, especially in the brain and abdomen. Average improvement in tumor SUVmean of 5.35 ± 4.92%.
Deep Learning-based Correction PSMA / PelvisReduced median root mean squared percentage error from 12.1% (Dixon-based AC) to 6.2%. Improved median absolute percentage error in SUVmax in bone lesions from 20.0% to 3.8%.[7]

Experimental Protocols

Protocol: Motion-Corrected Dynamic Pelvic ¹⁸F-DCFBC PET/CT Imaging

  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to tracer injection.

    • Ensure adequate hydration.

    • Instruct the patient to void immediately before the start of the imaging session to minimize bladder activity and volume.[4]

  • Tracer Injection:

    • Administer a bolus of 370 ± 37 MBq (10 ± 1 mCi) of ¹⁸F-DCFBC intravenously.

  • Image Acquisition:

    • Position the patient comfortably in the scanner in a supine position, using immobilization aids as needed.

    • Approximately 1-2 hours post-injection, acquire a low-dose CT scan for attenuation correction and anatomical localization.

    • Immediately following the CT scan, begin a dynamic list-mode PET acquisition over the pelvic region for a duration of 30-60 minutes.

  • Motion Detection and Correction:

    • Reconstruct the list-mode data into a series of short-duration frames (e.g., 1-minute frames).

    • Employ a frame-based image registration algorithm (e.g., rigid or non-rigid registration) to align each frame to a reference frame (e.g., the first frame or a mid-scan frame).

    • Generate a motion-corrected image by averaging the aligned frames.

  • Image Analysis:

    • Perform visual and quantitative analysis on both the motion-corrected and non-motion-corrected images.

    • Compare key metrics such as SUVmax, tumor volume, and signal-to-noise ratio to evaluate the impact of the motion correction technique.

Visualizations

MotionCorrectionWorkflow PatientPrep Patient Preparation (Fasting, Hydration, Voiding) TracerInj ¹⁸F-DCFBC Injection PatientPrep->TracerInj Positioning Patient Positioning & Immobilization TracerInj->Positioning CT_Scan Low-Dose CT Scan (for Attenuation Correction) Positioning->CT_Scan PET_Acq Dynamic List-Mode PET Acquisition CT_Scan->PET_Acq Recon Reconstruct Dynamic Frames PET_Acq->Recon MotionDetect Motion Detection & Registration Recon->MotionDetect NoMotionImg Generate Non-Motion-Corrected PET Image Recon->NoMotionImg MotionCorrectedImg Generate Motion-Corrected PET Image MotionDetect->MotionCorrectedImg Analysis Quantitative & Qualitative Analysis (Compare SUVmax, Volume, SNR) MotionCorrectedImg->Analysis NoMotionImg->Analysis

Caption: Workflow for motion-corrected ¹⁸F-DCFBC pelvic PET imaging.

MotionStrategyDecisionTree Start Motion Suspected in Pelvic PET? VoluntaryMotion Is the motion likely voluntary (e.g., patient discomfort)? Start->VoluntaryMotion Yes StandardAcq Proceed with Standard Acquisition Start->StandardAcq No InvoluntaryMotion Is the motion likely involuntary (e.g., respiratory, peristalsis)? VoluntaryMotion->InvoluntaryMotion No Immobilize Action: Improve patient comfort and use immobilization devices. VoluntaryMotion->Immobilize Yes Respiratory Is motion correlated with respiration? InvoluntaryMotion->Respiratory Yes DataDriven Action: Use data-driven methods (e.g., dynamic frame registration). InvoluntaryMotion->DataDriven No Gating Action: Use respiratory gating. Respiratory->Gating Yes Respiratory->DataDriven No AntiPeristalsis Consider antiperistaltic agents. DataDriven->AntiPeristalsis

Caption: Decision tree for selecting a motion correction strategy.

References

Addressing low count statistics in ¹⁸F-DCFBC PET scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low count statistics in ¹⁸F-DCFBC PET scans.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of low count statistics in my ¹⁸F-DCFBC PET scan?

A1: Low count statistics in ¹⁸F-DCFBC PET scans can stem from a variety of factors, which can be broadly categorized into three areas: patient-specific factors, tracer-related issues, and technical parameters of the scan itself. Biologically, low uptake can be associated with low expression of Prostate-Specific Membrane Antigen (PSMA), the target of ¹⁸F-DCFBC.[1][2] Technical aspects include suboptimal tracer administration, incorrect imaging parameters, or equipment malfunction.

Q2: How does the Gleason score of a prostate tumor relate to ¹⁸F-DCFBC uptake?

A2: There is a positive correlation between the Gleason score and the uptake of ¹⁸F-DCFBC.[1][2] Higher-grade tumors, such as those with Gleason scores of 8 and 9, tend to exhibit higher PSMA expression and consequently, more intense radiotracer uptake.[1][2] Conversely, low-grade tumors may show less pronounced uptake, potentially contributing to lower counts.

Q3: Can patient preparation affect the quality of the ¹⁸F-DCFBC PET scan?

A3: Yes, patient preparation is crucial. For instance, high levels of folate in the body can potentially reduce the binding of ¹⁸F-DCFBC to PSMA, as folate is also a substrate for PSMA.[1] It is often recommended that patients avoid multivitamins and folic acid supplements on the day of the scan.[1]

Q4: What is the relationship between serum PSA levels and the detection rate of ¹⁸F-DCFBC PET?

A4: The likelihood of detecting recurrent prostate cancer with ¹⁸F-DCFBC PET is correlated with the patient's serum Prostate-Specific Antigen (PSA) levels.[3] Higher PSA values are generally associated with a higher probability of a positive scan.[3] For instance, one study reported detection rates of 15% for PSA levels <0.5 ng/mL, which increased to 83% for PSA levels between 1.0 and <2.0 ng/mL.[3]

Troubleshooting Guide

Issue: Observed low counts and/or poor image quality in ¹⁸F-DCFBC PET images.

This guide provides a systematic approach to identifying and addressing the root causes of low count statistics.

Question: Could patient-specific or biological factors be the cause of low tracer uptake?

Answer: It is possible. Low PSMA expression in the tumor is a primary biological reason for low ¹⁸F-DCFBC uptake.[1] Consider the following:

  • Tumor Characteristics: Is the tumor of a low Gleason grade? Lower-grade tumors may have intrinsically lower PSMA expression.[1][2] Small tumor size can also lead to partial-volume effects, where the signal from the tumor is averaged with surrounding tissue, resulting in apparently lower uptake.[1]

  • Patient's Clinical Data: Review the patient's PSA levels. Very low PSA levels can be associated with a lower likelihood of detecting disease with ¹⁸F-DCFBC PET.[3]

  • Competing Substrates: Confirm that the patient followed pre-scan instructions regarding the avoidance of folic acid supplements.[1]

Factor Influencing UptakeCorrelation with ¹⁸F-DCFBC UptakeSource
Gleason ScorePositive correlation; higher scores tend to have higher uptake.[1][2]
Tumor SizeSmaller tumors may be harder to detect due to partial-volume effects.[1]
PSA LevelsPositive correlation; higher PSA is associated with a higher detection rate.[3]
Folate LevelsHigh folate may potentially reduce ¹⁸F-DCFBC binding.[1]

Question: Was the ¹⁸F-DCFBC tracer quality and administration optimal?

Answer: Suboptimal tracer quality or administration can significantly impact the number of detected counts.

  • Radiochemical Purity: Ensure that the radiochemical purity of the ¹⁸F-DCFBC dose was within acceptable limits (typically >95%).

  • Injected Dose: Verify the amount of radioactivity that was administered to the patient. An insufficient injected dose will directly result in low count statistics.

  • Injection Technique: Infiltration of the tracer outside the vein (extravasation) will lead to a lower amount of the tracer reaching the target tissue. Examine the injection site for any signs of extravasation.

Question: Were the PET scan acquisition and reconstruction parameters set up correctly to maximize count detection?

Answer: The technical parameters of the PET scan are critical for obtaining high-quality images.

  • Acquisition Time: A longer acquisition time per bed position will result in the collection of more coincidence events and improve the signal-to-noise ratio. If low counts are a persistent issue, consider increasing the scan duration.

  • Reconstruction Algorithm: The choice of reconstruction algorithm and its parameters (e.g., number of iterations and subsets, post-reconstruction filtering) can have a significant impact on image noise and quality. Ordered-subset expectation maximization (OSEM) is a commonly used iterative reconstruction method. Ensure that the parameters are optimized for your scanner and the specific imaging task.

  • Scanner Calibration and Quality Control: Regular quality control of the PET scanner is essential to ensure it is functioning correctly. Verify that daily and quarterly quality control procedures have been performed and are within tolerance.

ParameterRecommendation for Low Counts
Acquisition Time Increase acquisition time per bed position.
Injected Activity Ensure adherence to recommended dosing guidelines.
Reconstruction Optimize OSEM iterations and subsets; consider using noise-reducing filters appropriately.
Scanner QC Confirm that all daily and periodic quality control checks are passed.

Visualizing Workflows and Pathways

To further assist in understanding the factors at play, the following diagrams illustrate a logical troubleshooting workflow and the mechanism of ¹⁸F-DCFBC uptake.

G Troubleshooting Workflow for Low ¹⁸F-DCFBC Counts start Low Counts Observed in ¹⁸F-DCFBC PET Scan check_patient Step 1: Review Patient & Biological Factors start->check_patient low_psma Low PSMA Expression? (e.g., Low Gleason Score) check_patient->low_psma Check Tumor Biology patient_prep Improper Patient Prep? (e.g., Folate) check_patient->patient_prep Check Pre-Scan Compliance check_tracer Step 2: Verify Radiotracer Quality & Administration dose_issue Incorrect Dose or Infiltration? check_tracer->dose_issue Check Administration purity_issue Low Radiochemical Purity? check_tracer->purity_issue Check QC Data check_scanner Step 3: Evaluate Scanner Parameters acq_time Acquisition Time Too Short? check_scanner->acq_time Check Acquisition Protocol recon_issue Suboptimal Reconstruction? check_scanner->recon_issue Check Reconstruction Protocol low_psma->check_tracer No report_bio Acknowledge Biological Limitation in Report low_psma->report_bio Yes patient_prep->check_tracer No adjust_prep Revise Patient Preparation Protocol patient_prep->adjust_prep Yes dose_issue->check_scanner No reinject Review Injection Technique dose_issue->reinject Yes purity_issue->check_scanner No check_synthesis Review Radiotracer Synthesis Records purity_issue->check_synthesis Yes increase_time Increase Scan Duration acq_time->increase_time Yes optimize_recon Optimize Reconstruction Parameters recon_issue->optimize_recon Yes

A troubleshooting workflow for low ¹⁸F-DCFBC PET counts.

G ¹⁸F-DCFBC Uptake Mechanism cluster_0 Bloodstream cluster_1 Prostate Cancer Cell dcfbc_blood ¹⁸F-DCFBC psma PSMA (transmembrane protein) dcfbc_blood->psma Binding internalization Internalization of ¹⁸F-DCFBC-PSMA Complex psma_int Intracellular Domain psma->psma_int retention Intracellular Accumulation of ¹⁸F psma_ext Extracellular Domain psma_ext->psma

The binding and internalization of ¹⁸F-DCFBC by PSMA.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁸F-DCFBC PET imaging.

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁸F-DCFBC PET/CT imaging that can affect image quality.

Issue Potential Cause(s) Recommended Solution(s)
High Bladder Radioactivity Obscuring Pelvic Lesions Physiological excretion of ¹⁸F-DCFBC via the urinary tract.- Hydration and Voiding: Encourage the patient to be well-hydrated and to void immediately before the scan. - Diuretics: Consider the use of diuretics to enhance clearance of the radiotracer from the bladder. - Catheterization: For optimal pelvic imaging, a urinary catheter may be placed to drain the bladder continuously.[1] - Acquisition Mode: Utilize a 2D PET acquisition mode for pelvic imaging to minimize scatter artifacts from high bladder activity.[2]
Poor Tumor-to-Background Contrast - Suboptimal Scan Timing: Imaging too early or too late can result in high background signal. - Low PSMA Expression: The tumor may have low expression of Prostate-Specific Membrane Antigen (PSMA).- Standardized Uptake Time: Adhere to a standardized uptake period, typically 1 to 2 hours post-injection, for consistent results.[2][3] - Correlate with Histopathology: If feasible, correlate imaging findings with histopathological analysis of PSMA expression.
Motion Artifacts Patient movement during the scan can lead to blurring and misregistration of PET and CT data.- Patient Comfort and Immobilization: Ensure the patient is comfortable and use immobilization devices if necessary. - Clear Instructions: Instruct the patient to remain as still as possible during the acquisition. - Motion Correction Software: If available, utilize motion correction algorithms during image reconstruction.
Metallic Artifacts Metal implants (e.g., hip prostheses, dental fillings) can cause streaks and inaccurate attenuation correction on CT, leading to artifacts on the PET image.- Review Patient History: Inquire about any metallic implants prior to the scan. - CT Metal Artifact Reduction: Use CT metal artifact reduction software if available. - Careful Interpretation: Be aware of the potential for artifacts in regions near metallic implants and interpret with caution.
Unexpected Biodistribution - Folic Acid Supplements: High levels of folate can potentially reduce ¹⁸F-DCFBC binding to PSMA.[2] - Recent Therapy: Prior therapies for prostate cancer can alter PSMA expression and tracer uptake.- Patient Instructions: Advise patients to avoid multivitamins and folic acid supplements on the day of the examination.[2] - Thorough Patient History: Obtain a detailed history of recent treatments.

Frequently Asked Questions (FAQs)

Patient Preparation

  • Q1: What are the dietary restrictions for a patient undergoing an ¹⁸F-DCFBC PET scan?

    • A1: Patients are typically instructed to fast for at least 6 hours before the administration of ¹⁸F-DCFBC. Water is permitted.[2]

  • Q2: Are there any medications or supplements that should be discontinued before the scan?

    • A2: Yes, patients should be advised to avoid taking multivitamins and folic acid supplements on the day of the scan, as high folate levels may interfere with ¹⁸F-DCFBC binding to PSMA.[2]

Image Acquisition and Interpretation

  • Q3: What is the optimal uptake time for ¹⁸F-DCFBC PET imaging?

    • A3: Static whole-body PET/CT images are typically acquired at approximately 60 and 120 minutes post-injection.[3] Dynamic imaging of the pelvis is often performed starting 2 hours after injection.[2]

  • Q4: How does the Prostate-Specific Antigen (PSA) level affect the detection of lesions with ¹⁸F-DCFBC?

    • A4: The detection rate of ¹⁸F-DCFBC PET/CT is positively correlated with PSA levels. Higher PSA values are associated with a higher likelihood of a positive scan.[3][4]

  • Q5: Can ¹⁸F-DCFBC PET differentiate between prostate cancer and benign prostatic hyperplasia (BPH)?

    • A5: Studies have shown that there is significantly lower ¹⁸F-DCFBC uptake in BPH compared to primary prostate tumors, which may aid in differentiation.[2][5]

Quantitative Data Summary

Table 1: Correlation of ¹⁸F-DCFBC Uptake (SUVmax) with Pathological and Clinical Parameters

Parameter Spearman's Rank Correlation Coefficient (ρ) P-value Reference
Gleason Score0.64<0.05[2][5]
PSMA Expression0.47<0.05[2][5]
Prostate-Specific Antigen (PSA)0.52<0.05[2][5]

Table 2: Detection Rates of ¹⁸F-DCFBC PET/CT in Biochemically Recurrent Prostate Cancer Based on PSA Levels

PSA Level (ng/mL) Detection Rate (%) Reference
< 0.515[3][4]
0.5 to < 1.046[3][4]
1.0 to < 2.083[3][4]
≥ 2.077[3][4]

Experimental Protocols

Protocol 1: Patient Preparation and Imaging for Primary Prostate Cancer Detection

This protocol is based on the methodology described by Turkbey et al. in the Journal of Nuclear Medicine.[2]

  • Patient Preparation:

    • Patients are instructed to fast for a minimum of 6 hours prior to ¹⁸F-DCFBC injection.

    • Patients are advised to avoid multivitamins and folic acid supplements on the day of the scan.

    • A urinary catheter may be placed to aid in bladder drainage and improve image quality in the pelvic region.[1]

  • Radiotracer Injection:

    • A bolus of approximately 370 ± 37 MBq (10 ± 1 mCi) of ¹⁸F-DCFBC is administered via a slow intravenous push.[2]

  • PET/CT Acquisition:

    • At 2 hours post-injection, a CT scan of the pelvis is performed for attenuation correction and anatomical localization.

    • This is followed by a 30-minute dynamic 2D PET emission acquisition of the pelvis.

    • Subsequently, a 5-minute 3D PET scan of the pelvis is acquired.

    • Whole-body static PET images are then acquired from the skull to the mid-thigh.

Visualizations

PSMA_Targeting_Pathway ¹⁸F-DCFBC Uptake Pathway cluster_blood Bloodstream cluster_cell Prostate Cancer Cell DCFBC ¹⁸F-DCFBC PSMA PSMA Receptor (extracellular domain) This compound->PSMA Binding Internalization Endocytosis PSMA->Internalization Internalization Intracellular Intracellular Accumulation of ¹⁸F-DCFBC Internalization->Intracellular Trafficking

Caption: ¹⁸F-DCFBC binds to the extracellular domain of PSMA on prostate cancer cells, leading to internalization and intracellular accumulation of the radiotracer.

Experimental_Workflow ¹⁸F-DCFBC PET/CT Experimental Workflow Patient_Prep Patient Preparation - Fasting (6h) - No Folic Acid Supplements Injection ¹⁸F-DCFBC Injection (370 ± 37 MBq) Patient_Prep->Injection Uptake Uptake Period (1-2 hours) Injection->Uptake Imaging PET/CT Imaging - Pelvic Dynamic Scan - Whole-Body Static Scan Uptake->Imaging Analysis Image Analysis - SUV Measurement - Correlation with Clinical Data Imaging->Analysis Troubleshooting_Logic Troubleshooting Logic for Poor Image Quality Start Poor Image Quality Observed Check_Bladder High Bladder Activity? Start->Check_Bladder Check_Motion Motion Artifacts Present? Check_Bladder->Check_Motion No Solution_Bladder Implement Bladder Mitigation Strategies Check_Bladder->Solution_Bladder Yes Check_Contrast Low Tumor-to-Background? Check_Motion->Check_Contrast No Solution_Motion Review Motion Correction Procedures Check_Motion->Solution_Motion Yes Solution_Contrast Verify Uptake Time and Patient Prep Check_Contrast->Solution_Contrast Yes End Image Quality Improved Check_Contrast->End No Solution_Bladder->End Solution_Motion->End Solution_Contrast->End

References

Technical Support Center: ¹⁸F-DCFBC Uptake and Androgen Deprivation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of androgen deprivation therapy (ADT) on ¹⁸F-DCFBC uptake in prostate cancer models.

Frequently Asked Questions (FAQs)

Q1: How does Androgen Deprivation Therapy (ADT) affect ¹⁸F-DCFBC uptake?

A1: Androgen Deprivation Therapy (ADT) can significantly influence the uptake of ¹⁸F-DCFBC, a radiotracer that targets the Prostate-Specific Membrane Antigen (PSMA). Preclinical and clinical studies have shown that ADT can lead to an upregulation of PSMA expression on prostate cancer cells.[1][2][3] This increase in PSMA expression can result in a higher uptake of ¹⁸F-DCFBC. However, the effect can vary depending on the duration of ADT and the specific characteristics of the prostate cancer cells. Short-term ADT has been observed to increase PSMA expression, while long-term therapy might have the opposite effect in some cases.[4]

Q2: What is the molecular mechanism behind the ADT-induced increase in PSMA expression?

A2: The expression of PSMA is encoded by the folate hydrolase 1 (FOLH1) gene. The expression of this gene is suppressed by androgens through the androgen receptor (AR) signaling pathway.[1] When ADT is administered, the inhibitory effect of androgens on the FOLH1 gene is removed, leading to increased transcription of PSMA mRNA and consequently, higher PSMA protein expression on the cell surface.[2] The androgen receptor itself is a key factor in this regulation.[1]

Q3: Should ADT be stopped before ¹⁸F-DCFBC PET imaging?

A3: The decision to continue or stop ADT before imaging depends on the research question. If the goal is to assess the baseline PSMA expression of the tumor, performing the scan before initiating ADT would be ideal. However, if the aim is to evaluate the tumor's response to ADT or to leverage the potential ADT-induced increase in PSMA expression for better visualization, imaging during ADT may be beneficial. The timing of imaging after starting ADT is crucial, as PSMA expression can change over time.[4][5]

Q4: Is there a correlation between ¹⁸F-DCFBC uptake, Gleason score, and PSA levels?

A4: Studies have shown a positive correlation between ¹⁸F-DCFBC uptake (measured as SUVmax) and Gleason score.[6] Higher Gleason scores, which indicate more aggressive tumors, tend to have higher PSMA expression and thus higher ¹⁸F-DCFBC uptake. The relationship with Prostate-Specific Antigen (PSA) levels is more complex and can be influenced by ADT. While some studies have found a positive correlation between ¹⁸F-DCFBC uptake and PSA, ADT can lower PSA levels while increasing PSMA expression, leading to a discordance between the two.[3]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low or no ¹⁸F-DCFBC uptake in known prostate cancer lesions. 1. Low PSMA expression: Not all prostate cancers express high levels of PSMA.[7] 2. Small lesion size: Partial volume effects can lead to underestimation of uptake in small lesions. 3. Recent or ongoing ADT: While short-term ADT can increase uptake, long-term ADT may lead to decreased PSMA expression in some tumors.[4] 4. Technical issues: Incorrect radiotracer dose, timing of imaging, or image reconstruction parameters.1. Confirm PSMA expression: If possible, verify PSMA expression in tumor tissue through immunohistochemistry. 2. Optimize imaging protocol: For small lesions, consider delayed imaging to improve tumor-to-background contrast. 3. Review ADT regimen: Document the type and duration of ADT. Consider serial imaging to monitor changes in uptake over time. 4. Verify experimental parameters: Ensure correct radiotracer administration, uptake time, and PET/CT scanner calibration and settings.
High variability in ¹⁸F-DCFBC uptake between subjects with similar disease status. 1. Biological heterogeneity: Prostate cancer is a heterogeneous disease with varying levels of PSMA expression between patients and even between different lesions within the same patient.[8] 2. Influence of ADT: The timing and type of ADT can have variable effects on PSMA upregulation.[5] 3. Differences in patient preparation: Factors like hydration status and fasting can potentially influence tracer biodistribution.1. Characterize tumor biology: Correlate imaging findings with histopathology and molecular markers where possible. 2. Standardize ADT and imaging timing: For longitudinal studies, maintain a consistent schedule for ADT administration and imaging. 3. Standardize patient preparation: Follow a consistent protocol for patient preparation, including fasting and hydration.
Discordance between ¹⁸F-DCFBC PET/CT findings and other imaging modalities (e.g., bone scan). 1. Different biological mechanisms: ¹⁸F-DCFBC targets PSMA expression on tumor cells, while a bone scan (e.g., with ¹⁸F-NaF) detects osteoblastic activity secondary to bone metastases. These are not always correlated, especially under ADT.[9] 2. "Flare" phenomenon: In response to therapy, there might be an initial increase in osteoblastic activity (seen on bone scan) without a corresponding change in PSMA expression.1. Interpret in context: Understand the distinct biological information provided by each imaging modality. 2. Consider the treatment status: Be aware that ADT can differentially affect what is visualized by different tracers.

Quantitative Data Summary

The following table summarizes the quantitative impact of Androgen Deprivation Therapy (ADT) on PSMA-targeted radiotracer uptake, including ¹⁸F-DCFBC and other PSMA ligands.

CohortADT RegimenImaging AgentKey FindingsReference
Hormone-sensitive metastatic prostate cancerLHRH ± bicalutamide⁶⁸Ga-PSMA-11A reduction from baseline SUVmax occurred in 86.5% of men by day 9.[5]
Castrate-resistant metastatic prostate cancerEnzalutamide or abiraterone⁶⁸Ga-PSMA-11A median 45% increase in SUVmax was recorded by day 9 after starting androgen blockade. All men showed an increase in SUVmax.[5]
Metastatic CRPC patientsAbiraterone or enzalutamidePSMA-targeted SPECT2 weeks after starting ADT, scans showed the same or more lesions with higher intensity compared to baseline. After 12 weeks, there was a considerable reduction in uptake.[1]
Preclinical (LNCaP cells)Absence of androgensImmunoassays and Western blotPSMA was downregulated when LNCaP cells were cultured in the presence of testosterone or dihydrotestosterone.[3]

Experimental Protocols

General Protocol for ¹⁸F-DCFBC PET/CT Imaging

This protocol provides a general framework. Specific parameters may need to be optimized for individual experimental setups.

  • Patient/Animal Preparation:

    • Subjects should fast for at least 6 hours before radiotracer injection to minimize insulin levels, which can affect biodistribution.[10]

    • Ensure adequate hydration.

    • For clinical research, obtain informed consent and ensure all procedures are approved by the relevant institutional review board.[11]

  • Radiotracer Administration:

    • Administer a bolus of approximately 370 ± 37 MBq (10 ± 1 mCi) of ¹⁸F-DCFBC intravenously.[12]

    • Record the exact dose and time of injection.

  • Uptake Period:

    • Allow for an uptake period of 1 to 2 hours. Imaging at 2 hours post-injection is common.[8][9]

  • PET/CT Image Acquisition:

    • Position the subject on the scanner bed.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data over the region of interest (e.g., pelvis for primary prostate cancer, whole-body for metastatic disease).

    • Typical acquisition time is 2-5 minutes per bed position for whole-body scans.[13]

  • Image Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) over tumors and reference tissues to calculate Standardized Uptake Values (SUV), particularly SUVmax.

Signaling Pathway and Experimental Workflow Diagrams

ADT_PSMA_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane AR Androgen Receptor ARE Androgen Response Element AR->ARE Binds FOLH1 FOLH1 Gene (PSMA) ARE->FOLH1 Suppresses Transcription PSMA_mRNA PSMA mRNA FOLH1->PSMA_mRNA Transcription Androgen Androgen Androgen->AR Binds & Activates PSMA_protein PSMA Protein PSMA_mRNA->PSMA_protein Translation DCFBC ¹⁸F-DCFBC PSMA_protein->this compound Binds ADT Androgen Deprivation Therapy (ADT) ADT->Androgen Blocks Uptake Increased ¹⁸F-DCFBC Uptake This compound->Uptake Leads to

Caption: Impact of ADT on PSMA expression and ¹⁸F-DCFBC uptake.

Experimental_Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging Procedure cluster_post_imaging Post-Imaging Analysis Patient_Prep Subject Preparation (Fasting, Hydration) ADT_Admin ADT Administration (if applicable) Patient_Prep->ADT_Admin Tracer_Inject ¹⁸F-DCFBC Injection ADT_Admin->Tracer_Inject Uptake_Phase Uptake Period (1-2 hours) Tracer_Inject->Uptake_Phase PET_CT_Scan PET/CT Scan Uptake_Phase->PET_CT_Scan Image_Recon Image Reconstruction & Co-registration PET_CT_Scan->Image_Recon ROI_Analysis ROI Analysis (SUVmax calculation) Image_Recon->ROI_Analysis Data_Interpretation Data Interpretation (Correlation with clinical data) ROI_Analysis->Data_Interpretation

Caption: Experimental workflow for ¹⁸F-DCFBC PET/CT imaging studies.

References

Validation & Comparative

A Head-to-Head Battle in Prostate Cancer Imaging: ¹⁸F-DCFBC PET/CT vs. Multiparametric MRI

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise, non-invasive diagnostic tools for primary prostate cancer is paramount. This guide provides an objective comparison between two leading imaging modalities: ¹⁸F-DCFBC PET/CT, a Prostate-Specific Membrane Antigen (PSMA)-targeted radiotracer, and multiparametric Magnetic Resonance Imaging (mpMRI). We delve into the experimental data, detailed methodologies, and the underlying principles of each technique to offer a comprehensive overview for informed decision-making in clinical research and therapeutic development.

Multiparametric MRI has become a cornerstone in the detection and local staging of prostate cancer, offering excellent soft-tissue resolution and functional information. However, the emergence of PSMA-targeted PET tracers, such as ¹⁸F-DCFBC, presents a compelling alternative, leveraging the overexpression of PSMA on prostate cancer cells to visualize tumors. This comparison guide will dissect the performance of these two modalities in the context of primary prostate cancer detection.

Comparative Diagnostic Performance

The diagnostic accuracy of ¹⁸F-DCFBC PET/CT and mpMRI for detecting primary prostate cancer has been investigated in several head-to-head studies. The data consistently highlights a trade-off between the sensitivity of mpMRI and the specificity of ¹⁸F-DCFBC PET/CT.

A key study prospectively evaluated patients with localized prostate cancer who underwent both imaging scans before radical prostatectomy. The results, correlated with histopathology, provide a clear picture of their respective strengths and weaknesses. Multiparametric MRI demonstrated a significantly higher sensitivity for detecting all tumor foci, as well as the index lesions (the largest tumor with the highest Gleason score). Conversely, ¹⁸F-DCFBC PET/CT showed lower sensitivity but was able to detect the more clinically significant high-grade tumors with higher specificity.[1][2]

Below is a summary of the quantitative data from a study by Turkbey et al. (2017), which provides a direct comparison of the two modalities.

Performance Metric¹⁸F-DCFBC PET/CTMultiparametric MRI (mpMRI)
Sensitivity (All Tumors) 36%96%
Sensitivity (Index Lesions) 61.5%92%

Another study by Rowe et al. (2015) also compared the two modalities and reported similar findings. On a per-segment analysis of the prostate, mpMRI was more sensitive than ¹⁸F-DCFBC PET. However, ¹⁸F-DCFBC PET demonstrated higher specificity.[2][3][4][5] For the detection of high-grade lesions (Gleason 8 and 9) larger than 1.0 mL, ¹⁸F-DCFBC PET showed high specificity.[2][3][5]

Performance Metric (Per-Segment Analysis)¹⁸F-DCFBC PET/CTMultiparametric MRI (mpMRI)
Sensitivity up to 0.17up to 0.39
Specificity 0.960.89

It is noteworthy that the uptake of ¹⁸F-DCFBC, as measured by the maximum standardized uptake value (SUVmax), correlates positively with the Gleason score, a key prognostic indicator in prostate cancer.[2][3][4][5] This suggests that ¹⁸F-DCFBC PET/CT may have a role in non-invasively assessing tumor aggressiveness. Furthermore, there is significantly lower uptake of ¹⁸F-DCFBC in benign prostatic hyperplasia (BPH) compared to cancerous tissue, which contributes to its high specificity.[2][3][4][5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, it is essential to understand the methodologies employed in these comparative studies. The following provides a detailed overview of the typical experimental protocols.

Patient Selection

Prospective studies typically enroll patients with biopsy-proven, localized prostate cancer who are candidates for radical prostatectomy.[1][2] Key inclusion criteria often include no prior therapy for prostate cancer. Exclusion criteria may include conditions that would interfere with imaging procedures, such as severe claustrophobia or incompatible metallic implants for MRI.[6]

¹⁸F-DCFBC PET/CT Protocol
  • Radiotracer Administration: Patients are typically injected intravenously with a specific dose of ¹⁸F-DCFBC.

  • Uptake Period: Following injection, there is an uptake period, often around 60 minutes, to allow for the radiotracer to distribute and accumulate in target tissues.

  • Imaging Acquisition: Patients undergo a whole-body PET/CT scan. The CT component is used for attenuation correction and anatomical localization. Dynamic imaging of the pelvis may also be performed immediately after injection in some protocols.

  • Image Analysis: PET images are analyzed both qualitatively for focal areas of increased tracer uptake and quantitatively by measuring the Standardized Uptake Value (SUV). The SUVmax, which represents the maximum pixel value in a region of interest, is a commonly used metric.[1]

Multiparametric MRI (mpMRI) Protocol

Multiparametric MRI of the prostate involves the acquisition of several different MRI sequences to provide both anatomical and functional information. The PI-RADS (Prostate Imaging-Reporting and Data System) v2.1 is the standardized guideline for the acquisition, interpretation, and reporting of prostate mpMRI.[7]

  • T2-Weighted Imaging (T2W): Provides high-resolution anatomical details of the prostate gland and surrounding structures. It is crucial for identifying the zonal anatomy of the prostate.[7]

  • Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules in tissue. In cancerous tissue, the increased cell density restricts water diffusion, which is reflected in the DWI images and the apparent diffusion coefficient (ADC) map. DWI is a key component for detecting tumors in the peripheral zone.[7]

  • Dynamic Contrast-Enhanced (DCE) Imaging: Involves the rapid acquisition of T1-weighted images before, during, and after the intravenous administration of a gadolinium-based contrast agent. It provides information about tissue vascularity and permeability.

Histopathological Correlation

The gold standard for validating the imaging findings is the histopathological analysis of the entire prostate gland after radical prostatectomy. The prostate is typically sectioned, and each slice is examined by a pathologist to identify and grade all tumor foci. The location, size, and Gleason score of each tumor are then correlated with the findings on both ¹⁸F-DCFBC PET/CT and mpMRI.[1][2]

Visualizing the Diagnostic Pathway and Modality Comparison

To better understand the clinical workflow and the logical relationship between these two imaging techniques, the following diagrams have been generated.

Diagnostic_Workflow cluster_pre_imaging Initial Assessment cluster_imaging Imaging Modalities cluster_post_imaging Diagnosis and Staging Elevated PSA or\nAbnormal DRE Elevated PSA or Abnormal DRE mpMRI mpMRI Elevated PSA or\nAbnormal DRE->mpMRI Standard Pathway ¹⁸F-DCFBC PET/CT ¹⁸F-DCFBC PET/CT Elevated PSA or\nAbnormal DRE->¹⁸F-DCFBC PET/CT Investigational/ Problem-solving Biopsy Biopsy mpMRI->Biopsy ¹⁸F-DCFBC PET/CT->Biopsy Histopathology Histopathology Biopsy->Histopathology Treatment Planning Treatment Planning Histopathology->Treatment Planning

Patient Diagnostic Workflow

Modality_Comparison cluster_mpMRI Multiparametric MRI cluster_DCFBC_PET ¹⁸F-DCFBC PET/CT Primary Prostate Cancer Detection Primary Prostate Cancer Detection mpMRI mpMRI Primary Prostate Cancer Detection->mpMRI ¹⁸F-DCFBC PET/CT ¹⁸F-DCFBC PET/CT Primary Prostate Cancer Detection->¹⁸F-DCFBC PET/CT High Sensitivity High Sensitivity Excellent Soft Tissue Contrast Excellent Soft Tissue Contrast Anatomical & Functional Info Anatomical & Functional Info Lower Specificity Lower Specificity High Specificity High Specificity Correlates with Gleason Score Correlates with Gleason Score Whole Body Imaging Whole Body Imaging Lower Sensitivity Lower Sensitivity mpMRI->High Sensitivity mpMRI->Excellent Soft Tissue Contrast mpMRI->Anatomical & Functional Info mpMRI->Lower Specificity ¹⁸F-DCFBC PET/CT->High Specificity ¹⁸F-DCFBC PET/CT->Correlates with Gleason Score ¹⁸F-DCFBC PET/CT->Whole Body Imaging ¹⁸F-DCFBC PET/CT->Lower Sensitivity

Logical Comparison of Imaging Modalities

Conclusion

In the landscape of primary prostate cancer detection, both ¹⁸F-DCFBC PET/CT and multiparametric MRI offer distinct advantages. Multiparametric MRI stands out for its high sensitivity and detailed anatomical and functional assessment of the prostate, making it an excellent tool for initial detection and localization of suspicious lesions.[1] However, its specificity can be limited.

On the other hand, ¹⁸F-DCFBC PET/CT, while less sensitive, demonstrates high specificity, particularly for clinically significant, high-grade tumors.[2][3] Its ability to quantify PSMA expression through tracer uptake provides a potential non-invasive biomarker for tumor aggressiveness. The future may lie in a synergistic approach, where the high sensitivity of mpMRI is complemented by the high specificity of PSMA-targeted PET imaging to improve diagnostic accuracy and guide personalized treatment strategies. For researchers and drug development professionals, understanding the nuances of these imaging modalities is crucial for designing robust clinical trials and developing novel therapeutics for prostate cancer.

References

A Comparative Guide to ¹⁸F-DCFBC and ⁶⁸Ga-PSMA-11 PET in Prostate Cancer Lesion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) has revolutionized the imaging landscape for prostate cancer. Among the various PSMA-targeted radiotracers, ¹⁸F-DCFBC and ⁶⁸Ga-PSMA-11 have emerged as key players. This guide provides an objective comparison of their performance in lesion detection, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Performance Data in Lesion Detection

The comparative efficacy of ¹⁸F-DCFBC and ⁶⁸Ga-PSMA-11 in detecting prostate cancer lesions has been a subject of ongoing research. While direct head-to-head comparisons are limited, data from various studies provide insights into their respective performances.

A systematic review and meta-analysis of 18F-based PSMA radiotracers noted that [¹⁸F]DCFPyL, a structurally similar tracer to ¹⁸F-DCFBC, demonstrated a lesion detection rate comparable to that of [⁶⁸Ga]Ga-PSMA-11 without an increase in false-positive rates[1]. It is important to note that different 18F-labeled PSMA tracers may exhibit varied performance characteristics[1].

Data on the sensitivity of ¹⁸F-DCFBC for primary prostate cancer has shown it to be lower than that of Magnetic Resonance Imaging (MRI)[2][3]. However, ¹⁸F-DCFBC PET has demonstrated higher specificity than MRI, particularly in identifying clinically significant high-grade tumors[2][3]. In patients with biochemically recurrent prostate cancer, ¹⁸F-DCFBC PET/CT has been shown to detect recurrences in 60.3% of patients, with detection rates correlating with Prostate-Specific Antigen (PSA) levels[4].

Regarding ⁶⁸Ga-PSMA-11, it has demonstrated high diagnostic accuracy in high-risk prostate cancer patients and has been shown to be more sensitive and accurate than conventional imaging[5][6]. In a head-to-head comparison with 18F-Fluciclovine, ⁶⁸Ga-PSMA-11 PET/CT showed a superior detection rate in recurrent prostate cancer[7].

For a clearer comparison, the following tables summarize key quantitative data from various studies.

Tracer Patient Population Detection Rate (%) Key Findings Reference
¹⁸F-DCFBC Biochemically recurrent prostate cancer60.3Detection rate is dependent on PSA levels.[4]
⁶⁸Ga-PSMA-11 Recurrent prostate cancer60 (vs. 30 for 18F-Fluciclovine)Showed double the detection rate compared to 18F-Fluciclovine in a comparative study.[8]
Tracer Metric Value Comparator Patient Population Reference
¹⁸F-DCFBC Sensitivity (per-segment)up to 0.17MRI (up to 0.39)Primary prostate cancer[2][3]
Sensitivity (per-dominant-lesion)0.46MRI (0.92)Primary prostate cancer[2][3]
SpecificityHigher than MRIMRIHigh-grade primary prostate cancer[2][3]
⁶⁸Ga-PSMA-11 Sensitivity96.15%¹⁸F-FDG (84.21%)Primary prostate cancer (delayed imaging)[9][10]
Diagnostic Accuracy83.87%¹⁸F-FDG (73.91%)Primary prostate cancer (delayed imaging)[9][10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing research findings. The following sections outline typical experimental protocols for PET imaging with ¹⁸F-DCFBC and ⁶⁸Ga-PSMA-11.

¹⁸F-DCFBC PET/CT Protocol

A representative experimental workflow for ¹⁸F-DCFBC PET/CT imaging in patients with primary prostate cancer is as follows:

experimental_workflow_18F_DCFBC cluster_pre_scan Pre-Scan Preparation cluster_scan Scanning Procedure cluster_post_scan Post-Scan Analysis patient_prep Patient instructed to be nil per os for at least 6 hours med_restriction Avoid multivitamins and folic acid supplements on the day of examination patient_prep->med_restriction serum_folate Serum folate levels obtained med_restriction->serum_folate injection Administration of ¹⁸F-DCFBC serum_folate->injection imaging PET/CT imaging performed injection->imaging correlation Correlation with pelvic MR imaging and post-prostatectomy pathology imaging->correlation

¹⁸F-DCFBC PET/CT Experimental Workflow

Patients are typically instructed to fast for at least 6 hours before the administration of ¹⁸F-DCFBC[2]. It is also recommended that patients avoid taking multivitamins and folic acid supplements on the day of the scan, as folate is a substrate for PSMA and could potentially reduce ¹⁸F-DCFBC binding[2]. Serum folate levels may be obtained prior to the injection of the radiotracer[2]. Following the administration of ¹⁸F-DCFBC, PET/CT imaging is performed. The resulting images are then correlated with other imaging modalities like pelvic MRI and with histopathology from prostatectomy specimens for validation[2][3].

⁶⁸Ga-PSMA-11 PET/CT Protocol

The experimental workflow for ⁶⁸Ga-PSMA-11 PET/CT often involves the following steps, particularly in the context of detecting recurrent prostate cancer:

experimental_workflow_68Ga_PSMA_11 cluster_pre_scan Pre-Scan Preparation cluster_scan Scanning Procedure cluster_post_scan Post-Scan Analysis patient_selection Inclusion of patients with biochemical recurrence of prostate cancer furosemide_admin Intravenous administration of furosemide (20mg) 20-30 min prior to PET scan patient_selection->furosemide_admin injection Administration of ~150 MBq of ⁶⁸Ga-PSMA-11 furosemide_admin->injection imaging PET/CT imaging at 1 hour post-injection injection->imaging lesion_analysis Analysis of number of lesions detected and radiopharmaceutical uptake (SUV) imaging->lesion_analysis follow_up Follow-up at 6 months to establish a composite standard of truth lesion_analysis->follow_up

⁶⁸Ga-PSMA-11 PET/CT Experimental Workflow

For studies investigating recurrent prostate cancer, patients with biochemical recurrence following primary therapy are enrolled[11]. To potentially enhance lesion detection near the urinary bladder, furosemide may be administered intravenously 20-30 minutes before the scan to promote urinary excretion of the tracer[11]. Patients receive an injection of ⁶⁸Ga-PSMA-11, and PET/CT imaging is typically performed one hour after injection[11]. The analysis focuses on the number of detected lesions and the standardized uptake value (SUV) of the radiopharmaceutical in those lesions[11]. A follow-up at six months helps to establish a composite standard of truth for confirming the PET findings[11].

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells[12]. Its expression levels are correlated with tumor grade, stage, and an increased risk of recurrence[6]. Beyond its role as an imaging and therapeutic target, PSMA is also involved in cellular signaling pathways that promote cancer cell survival.

psma_signaling_pathway cluster_pi3k_akt PI3K/Akt-mTOR Pathway cluster_ras_mapk Ras-MAPK Pathway PSMA PSMA PI3K PI3K PSMA->PI3K Activation p38 p38 PSMA->p38 Activation ERK1_2 ERK1/2 PSMA->ERK1_2 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR BAD Pro-apoptotic protein BAD (Phosphorylation) Akt->BAD Inhibition of apoptosis Survival Cell Survival mTOR->Survival p38->Survival ERK1_2->Survival

PSMA Signaling Pathways in Prostate Cancer

Cross-linking of PSMA on the surface of prostate cancer cells can trigger signaling cascades that promote cell survival. One such mechanism involves the parallel activation of two major pathways: the PI3K/Akt-mTOR pathway and the Ras-MAPK pathway, which includes p38 and ERK1/2[13]. Activation of the PI3K/Akt-mTOR pathway leads to the phosphorylation of the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival[13]. Simultaneously, the activation of the p38 and ERK1/2 MAPKs also contributes to the overall survival of the cancer cells[13]. The cooperation of these two pathways highlights the complex role of PSMA in prostate cancer biology.

Conclusion

Both ¹⁸F-DCFBC and ⁶⁸Ga-PSMA-11 are valuable tools for the detection of prostate cancer lesions. While ⁶⁸Ga-PSMA-11 has been more extensively studied and has shown high sensitivity and accuracy, ¹⁸F-labeled tracers like ¹⁸F-DCFBC offer logistical advantages due to the longer half-life of fluorine-18, allowing for centralized production and wider distribution. The choice between these tracers may depend on factors such as availability, the specific clinical question being addressed, and the need for high specificity in identifying high-grade tumors. Further head-to-head comparative studies are needed to delineate the precise advantages and disadvantages of each tracer in different clinical scenarios.

References

A Head-to-Head Comparison of ¹⁸F-DCFBC and ¹⁸F-DCFPyL for Prostate Cancer Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Prostate-specific membrane antigen (PSMA) has emerged as a premier target for the imaging and therapy of prostate cancer due to its overexpression on malignant cells. The development of small-molecule inhibitors of PSMA that can be labeled with positron-emitting radionuclides has revolutionized the field of prostate cancer imaging. Among the most studied fluorine-18 (¹⁸F) labeled radiotracers are ¹⁸F-DCFBC and its second-generation analogue, ¹⁸F-DCFPyL. This guide provides a detailed head-to-head comparison of these two prominent imaging agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

¹⁸F-DCFPyL generally demonstrates superior imaging characteristics compared to the first-generation agent, ¹⁸F-DCFBC. Key advantages of ¹⁸F-DCFPyL include higher tumor uptake, improved image contrast with lower blood pool activity, and consequently, a higher sensitivity for detecting prostate cancer lesions, particularly in settings of biochemical recurrence.[1][2] While both tracers are effective in targeting PSMA, the structural modifications in ¹⁸F-DCFPyL have resulted in a more favorable pharmacokinetic profile for clinical imaging.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from preclinical and clinical studies comparing ¹⁸F-DCFBC and ¹⁸F-DCFPyL.

Table 1: Radiochemistry and In Vitro Properties

Parameter¹⁸F-DCFBC¹⁸F-DCFPyLReferences
Radiochemical Yield (decay-corrected) Low to moderate19% - 31%[3][4]
Molar Activity (at end of synthesis) ~120 Ci/μmol59.3 - 36,000 Ci/μmol[3][4]
Synthesis Time ~90 minutes (multistep)28 - 87 minutes (direct labeling)[3][4]

Table 2: Preclinical and Clinical Performance

Parameter¹⁸F-DCFBC¹⁸F-DCFPyLReferences
Tumor Uptake (SUVmax) 5.8 ± 4.4 (in high-risk primary tumors)15.95 ± 12.26 (in high-risk primary tumors)[5]
Sensitivity for Primary Tumor Detection 36% (in high-risk population)90.9%[5]
Blood Pool Activity Higher, potentially interfering with pelvic node detectionMarkedly reduced[1][6]
Detection Rate in Biochemical Recurrence LowerHigher (64.5% vs. 33.3% for ¹⁸F-F-choline)[7][8]

Experimental Protocols

Radiosynthesis of ¹⁸F-DCFPyL via Direct Radiofluorination

A simplified and robust one-step radiosynthesis of ¹⁸F-DCFPyL has been developed, which is a significant improvement over earlier multi-step procedures.

Materials:

  • Unprotected carboxylic acid precursor of DCFPyL

  • [¹⁸F]Fluoride

  • Anhydrous acetonitrile (CH₃CN)

  • Automated synthesis unit (e.g., Synthera® RNplus)

  • HPLC for purification

  • C18 Sep-Pak cartridge for reformulation

Procedure:

  • Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • The [¹⁸F]fluoride is eluted into the reactor of the automated synthesis unit.

  • The solvent is evaporated to dryness.

  • The precursor (0.125 mg) is dissolved in anhydrous CH₃CN and added to the reactor.

  • The reaction is heated at a controlled temperature for a specific duration to facilitate nucleophilic substitution.

  • The crude product is then purified using semi-preparative HPLC.

  • The collected fraction containing ¹⁸F-DCFPyL is reformulated using a C18 Sep-Pak cartridge to yield the final injectable product.

This optimized direct labeling approach has been shown to produce ¹⁸F-DCFPyL in high radiochemical yield and molar activity.[3] An interesting finding is the inverse correlation between the amount of precursor and the radiochemical yield, with lower precursor amounts leading to higher yields and fewer by-products.[3]

Clinical PET/CT Imaging Protocol with ¹⁸F-DCFPyL

Patient Preparation:

  • Patients are typically advised to be well-hydrated.

  • No specific fasting requirements are generally needed.

Radiotracer Administration and Imaging:

  • A sterile intravenous bolus of ¹⁸F-DCFPyL is administered to the patient. The typical injected dose is around 295.45 MBq.[9]

  • Following injection, there is an uptake period. Static whole-body PET/CT scans are commonly acquired approximately 2 hours post-injection.[1][9]

  • Imaging is performed from the skull base to the mid-thigh.

  • Delayed imaging can lead to higher tumor radiotracer uptake and improved tumor-to-background ratios.[1]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PSMA-targeted imaging mechanism and the general workflow for the synthesis and evaluation of these radiotracers.

PSMA_Targeting PSMA-Targeted Radiotracer Mechanism cluster_membrane Prostate Cancer Cell Membrane PSMA PSMA Internalization Internalization PSMA->Internalization Endocytosis Radiotracer ¹⁸F-DCFBC or ¹⁸F-DCFPyL Radiotracer->PSMA Binding PET_Signal PET Signal Detection Internalization->PET_Signal Radioactive Decay

Caption: Mechanism of PSMA-targeted PET imaging.

Radiotracer_Workflow Radiotracer Synthesis and Evaluation Workflow Precursor_Synthesis Precursor Synthesis Radiolabeling ¹⁸F-Radiolabeling Precursor_Synthesis->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Quality_Control Quality Control Purification->Quality_Control Preclinical_Eval Preclinical Evaluation (In Vitro / In Vivo) Quality_Control->Preclinical_Eval Clinical_Imaging Clinical PET/CT Imaging Preclinical_Eval->Clinical_Imaging

Caption: General workflow for radiotracer development.

Concluding Remarks

The development of ¹⁸F-DCFPyL represents a significant advancement in PSMA-targeted PET imaging. Its superior pharmacokinetic profile, characterized by higher tumor uptake and lower background activity, translates into improved diagnostic performance compared to ¹⁸F-DCFBC.[1][2][5][6] The simplification of its radiosynthesis through direct labeling methods further enhances its accessibility for routine clinical use.[3][10][11] For researchers and drug development professionals, ¹⁸F-DCFPyL serves as a robust tool for the sensitive detection of prostate cancer and as a benchmark for the development of next-generation PSMA-targeted agents.

References

Unveiling Prostate Cancer: A Comparative Guide to ¹⁸F-DCFBC PET and its Histopathological Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ¹⁸F-DCFBC Positron Emission Tomography (PET) for prostate cancer imaging, grounded in histopathological validation. We delve into the performance of this imaging agent against alternatives, supported by experimental data, and offer detailed insights into the underlying biological pathways and experimental protocols.

¹⁸F-DCFBC PET versus Multiparametric MRI: A Head-to-Head Comparison

The diagnostic accuracy of ¹⁸F-DCFBC PET has been rigorously evaluated against multiparametric Magnetic Resonance Imaging (mpMRI), with histopathology serving as the gold standard for validation. Studies have demonstrated that while mpMRI may be more sensitive for the overall detection of primary prostate cancer, ¹⁸F-DCFBC PET exhibits higher specificity, particularly for clinically significant, high-grade tumors.

A key study by Rowe et al. (2015) provided a direct comparison of ¹⁸F-DCFBC PET and mpMRI with histopathological correlation in patients with primary prostate cancer. The findings, summarized in the table below, highlight the distinct advantages of each modality. While mpMRI demonstrated superior sensitivity in detecting all tumor foci, ¹⁸F-DCFBC PET was more specific and showed a strong correlation with higher Gleason scores, a critical indicator of tumor aggressiveness.[1]

Another study by Turkbey et al. (2018) further corroborated these findings, emphasizing the high positive predictive value of ¹⁸F-DCFBC PET. This study also provided valuable data on the standardized uptake values (SUVmax), which quantify the radiotracer uptake in tissues. The average SUVmax for primary prostate cancer was significantly higher than that of benign prostatic hyperplasia (BPH) and normal prostate tissue, underscoring the tracer's ability to differentiate cancerous lesions.[2][3]

Performance Metric¹⁸F-DCFBC PET/CTmpMRIHistopathology Reference
Sensitivity (All Tumors) 36%[2][3]96%[2][3]Based on 25 tumor foci in 13 patients[2][3]
Sensitivity (Index Lesions) 61.5%[2][3]92%[2][3]Index lesion defined as the largest tumor with the highest Gleason score[2][3]
Specificity (Per-Segment Analysis) 96%[1]89%[1]Based on a 12-region prostate segment analysis[1]
Positive Predictive Value High (approaching 100% in some analyses)[2]--
Correlation with Gleason Score Positive correlation (ρ = 0.64)[1]--
Average SUVmax (Primary Cancer) 5.8 ± 4.4[2][3]N/A-
Average SUVmax (BPH) 2.1 ± 0.3[2][3]N/A-
Average SUVmax (Normal Prostate) 2.1 ± 0.4[2][3]N/A-

The Landscape of PSMA-Targeted PET Tracers: A Comparative Overview

¹⁸F-DCFBC is part of a broader family of PET radiotracers targeting the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. While direct head-to-head histopathological comparisons with ¹⁸F-DCFBC are limited, several studies have evaluated the performance of other prominent PSMA-targeted tracers.

PET TracerKey CharacteristicsReported Performance Highlights (Note: Not all studies have direct histopathological validation for all metrics)
⁶⁸Ga-PSMA-11 Gallium-68 labeled, shorter half-life, predominantly renal excretion.High detection rates, particularly in biochemical recurrence. A meta-analysis showed a sensitivity of 73% and specificity of 94% for initial lymph node staging.[4]
¹⁸F-DCFPyL (Pylarify®) Fluorine-18 labeled, longer half-life, also primarily renal excretion.The CONDOR Phase 3 trial, which used a composite standard of truth including histopathology, demonstrated a correct localization rate of 85-90%.[5] On a patient level, it showed a sensitivity of 100% for detecting clinically significant cancer.[6]
¹⁸F-Fluciclovine (Axumin®) Targets amino acid transport, not PSMA.Lower detection rates compared to PSMA-targeted agents, especially at low PSA levels. One study reported a detection rate of approximately 30% compared to 60% for a PSMA tracer in the same patient population.[7]

It is important to note that factors such as the specific patient population, disease stage, and the definition of the "gold standard" for validation can influence the reported performance metrics across different studies.

Experimental Protocols: A Closer Look at the Methodology

The robust validation of ¹⁸F-DCFBC PET findings relies on meticulously designed experimental protocols. The following workflow diagram illustrates the key steps involved in a typical clinical trial evaluating ¹⁸F-DCFBC PET with histopathological correlation.

experimental_workflow Experimental Workflow for ¹⁸F-DCFBC PET Histopathological Validation cluster_patient_selection Patient Selection cluster_imaging Imaging Protocol cluster_analysis Image and Data Analysis cluster_validation Histopathological Validation cluster_correlation Correlation and Outcome patient_enrollment Patient Enrollment (Biopsy-proven Prostate Cancer) informed_consent Informed Consent patient_enrollment->informed_consent dcfbc_injection Intravenous Injection of ¹⁸F-DCFBC informed_consent->dcfbc_injection mpMRI_scan mpMRI Scan (within a defined timeframe) informed_consent->mpMRI_scan pet_ct_scan PET/CT Scan (e.g., 2 hours post-injection) dcfbc_injection->pet_ct_scan image_review Blinded Image Review (PET/CT and mpMRI separately) pet_ct_scan->image_review mpMRI_scan->image_review suv_measurement SUVmax Measurement on PET Images image_review->suv_measurement data_correlation Correlation of Imaging Findings with Histopathology image_review->data_correlation suv_measurement->data_correlation prostatectomy Radical Prostatectomy histopathology Whole-mount Histopathology (Sectioning and Analysis) prostatectomy->histopathology histopathology->data_correlation performance_metrics Calculation of Sensitivity, Specificity, PPV, NPV data_correlation->performance_metrics

Experimental Workflow for ¹⁸F-DCFBC PET Validation
Detailed Methodologies:

  • Patient Selection: Patients with biopsy-confirmed, localized prostate cancer scheduled for radical prostatectomy are typically enrolled.[1][2] Inclusion criteria often specify a minimum tumor size and PSA levels.

  • ¹⁸F-DCFBC PET/CT Imaging: A standard dose of ¹⁸F-DCFBC (e.g., 370 ± 37 MBq) is administered intravenously.[1] PET/CT scans are acquired at a specified time point, commonly 2 hours post-injection, to allow for optimal tracer uptake in tumor tissue and clearance from the background.[1]

  • mpMRI Imaging: A multi-parametric MRI of the prostate is performed, typically within a few months of the PET scan, to provide anatomical and functional information.[2][3]

  • Image Analysis: PET and MRI images are reviewed independently by experienced radiologists and nuclear medicine physicians who are blinded to the results of the other imaging modality and the final histopathology.[2] Standardized Uptake Values (SUVmax) are calculated for regions of interest on the PET scans.

  • Histopathological Correlation: Following radical prostatectomy, the entire prostate gland is sectioned and analyzed by a pathologist. Tumor locations, size, and Gleason scores are meticulously mapped and correlated with the findings from the PET and MRI scans on a per-lesion or per-segment basis.[1]

The Molecular Basis of PSMA-Targeted Imaging: Signaling Pathways

The efficacy of ¹⁸F-DCFBC and other PSMA-targeted agents is intrinsically linked to the expression of the Prostate-Specific Membrane Antigen, encoded by the FOLH1 gene. The expression of PSMA is regulated by complex signaling pathways, with the androgen receptor (AR) playing a pivotal role.

psma_signaling Simplified Androgen Receptor Signaling and PSMA Expression cluster_extracellular cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_inactive Androgen Receptor (AR) (inactive) Androgen->AR_inactive Binds to AR_active Activated AR Complex AR_inactive->AR_active Activation & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Translocates to Nucleus & Binds to ARE FOLH1_gene FOLH1 Gene (PSMA) ARE->FOLH1_gene Regulates Transcription PSMA_mRNA PSMA mRNA FOLH1_gene->PSMA_mRNA Transcription PSMA_protein PSMA Protein PSMA_mRNA->PSMA_protein Translation cell_surface Cell Surface Expression (Target for PET imaging) PSMA_protein->cell_surface Translocates to Cell Surface

Androgen Receptor's Role in PSMA Expression

The androgen receptor signaling pathway is a cornerstone of prostate cancer biology. In simple terms, androgens like testosterone bind to the androgen receptor in the cytoplasm of prostate cancer cells. This binding activates the receptor, causing it to translocate to the nucleus. In the nucleus, the activated AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the regulatory regions of target genes. Interestingly, for the FOLH1 gene, androgen receptor activation has been shown to suppress its transcription, leading to lower PSMA expression. Conversely, androgen deprivation therapy (ADT), a common treatment for advanced prostate cancer, can lead to an upregulation of PSMA expression. This inverse relationship has significant implications for the timing and interpretation of PSMA PET imaging in patients undergoing hormonal therapies.

References

Correlation of ¹⁸F-DCFBC SUVmax with PSMA expression levels on immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the correlation between the maximum Standardized Uptake Value (SUVmax) derived from ¹⁸F-DCFBC Positron Emission Tomography/Computed Tomography (PET/CT) and the expression levels of Prostate-Specific Membrane Antigen (PSMA) as determined by immunohistochemistry (IHC) in prostate cancer tissues. The data and methodologies presented are collated from published research to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the correlation between ¹⁸F-DCFBC SUVmax and PSMA expression on IHC.

MetricValuePatient CohortSpecimen Details
Correlation (Spearman's ρ) 0.3223 patients (12 localized, 8 biochemically recurrent, 3 metastatic)31 specimens (9 lymph nodes, 14 prostate gland, 2 seminal vesicles, 3 post-prostatectomy bed, 2 bone, 1 lung)
Significance (p-value) 0.07 (nearing significance)N/AN/A
SUVmax in medium/high PSMA expression (median) 5.2N/AN/A
SUVmax in none/low PSMA expression (median) 3.5N/AN/A

Data sourced from a semi-quantitative comparison study of ¹⁸F-DCFBC PET/CT and PSMA immunohistochemistry.[1] Another study also reported a positive but not statistically significant correlation with r values ranging between 0.31 and 0.51.

Experimental Protocols

¹⁸F-DCFBC PET/CT Imaging Protocol

The protocol for ¹⁸F-DCFBC PET/CT imaging as described in the referenced literature is as follows:

  • Patient Preparation: Patients are typically required to fast for a minimum of 4 hours prior to the administration of the radiotracer.

  • Radiotracer Administration: A sterile, pyrogen-free solution of ¹⁸F-DCFBC is administered intravenously.

  • Uptake Period: Patients rest for a period of approximately 2 hours post-injection to allow for adequate radiotracer distribution and uptake in target tissues.

  • Image Acquisition:

    • Whole-body PET/CT scans are acquired from the skull base to the mid-thigh.

    • A low-dose CT scan is performed for attenuation correction and anatomical localization.

    • PET data is acquired in 3D mode.

  • Image Analysis:

    • PET images are reconstructed using standard algorithms.

    • Regions of interest (ROIs) are drawn around areas of focal radiotracer uptake to determine the SUVmax.

PSMA Immunohistochemistry (IHC) Protocol

The following is a representative protocol for PSMA IHC staining on prostate cancer tissue specimens, based on methodologies cited in the research.[1]

  • Tissue Preparation:

    • Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from biopsies or prostatectomy specimens are sectioned into 4-μm thick slices.

    • Sections are mounted on positively charged glass slides.

  • Deparaffinization and Rehydration:

    • Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions and water.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating at 95-100°C for 20-30 minutes.

  • Staining:

    • Slides are incubated with a primary monoclonal antibody against PSMA (e.g., clone 3E6).

    • A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.

    • The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Slides are counterstained with hematoxylin to visualize cell nuclei.

    • Slides are dehydrated, cleared, and coverslipped.

  • Analysis:

    • PSMA expression is semi-quantitatively scored based on the intensity of the staining (e.g., none, low, medium, high) and the percentage of positive tumor cells.

Visualized Experimental Workflow

The following diagram illustrates the workflow from patient selection to the final correlation analysis.

experimental_workflow cluster_patient Patient Cohort cluster_imaging PET/CT Imaging cluster_pathology Histopathology cluster_analysis Data Analysis p1 Patient Selection (Prostate Cancer Diagnosis) img1 ¹⁸F-DCFBC Injection p1->img1 Imaging Arm path1 Tissue Biopsy or Prostatectomy p1->path1 Pathology Arm img2 PET/CT Image Acquisition (2 hours post-injection) img1->img2 img3 Image Analysis (SUVmax Calculation) img2->img3 an1 Correlation Analysis (Spearman's ρ) img3->an1 SUVmax Data path2 PSMA Immunohistochemistry (IHC Staining) path1->path2 path3 Semi-quantitative Scoring (PSMA Expression Level) path2->path3 path3->an1 IHC Score Data

Experimental workflow from patient selection to data analysis.

Conclusion

The available data indicates a weak to moderate positive correlation between ¹⁸F-DCFBC PET/CT SUVmax and PSMA expression as determined by immunohistochemistry in prostate cancer.[1] While higher SUVmax values on ¹⁸F-DCFBC PET/CT scans tend to be associated with higher levels of PSMA expression in tissue samples, the correlation is not consistently strong. This suggests that while ¹⁸F-DCFBC is a valuable tool for imaging PSMA-expressing tumors, other biological factors may also influence radiotracer uptake. Researchers and clinicians should consider these findings when interpreting ¹⁸F-DCFBC PET/CT imaging and correlating it with histopathological data.

References

A Comparative Analysis of ¹⁸F-DCFBC PET and Conventional Imaging in the Detection of Metastatic Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the evolving landscape of prostate cancer diagnostics, the quest for more accurate and sensitive imaging modalities is paramount for effective patient management. This guide provides a detailed comparison between ¹⁸F-DCFBC Positron Emission Tomography (PET) and conventional imaging methods, namely Computed Tomography (CT) and bone scintigraphy (bone scan), for the detection of metastatic prostate cancer. ¹⁸F-DCFBC is a radiotracer that targets the Prostate-Specific Membrane Antigen (PSMA), which is overexpressed in the majority of prostate cancer cells, offering a molecularly targeted approach to imaging.

Performance Data: ¹⁸F-DCFBC PET vs. Conventional Imaging

A prospective study involving patients with both hormone-naïve and castration-resistant prostate cancer provides compelling evidence for the superior performance of ¹⁸F-DCFBC PET/CT. The following table summarizes the key quantitative findings from a lesion-by-lesion analysis and sensitivity assessment.

Performance Metric¹⁸F-DCFBC PETConventional Imaging (CT + Bone Scan)Bone Scan (BS)Contrast-Enhanced CT (CECT)
Sensitivity 0.920.710.400.64
95% Confidence Interval0.80–0.970.49–0.860.20–0.650.41–0.82
Detected Lesions (Positive) 592520--
Detected Lesions (Equivocal) 6361--
Proportion of Lesions Missed by CIM but Detected by PET 0.44---
95% Confidence Interval0.28–0.61---
Proportion of Lesions Missed by PET but Detected by CIM 0.08---
95% Confidence Interval0.04–0.16---

Data sourced from a study by Rowe et al.[1]

The data clearly indicates that ¹⁸F-DCFBC PET demonstrates a significantly higher sensitivity for detecting true metastatic lesions compared to combined conventional imaging modalities (CIM), as well as individual CT and bone scans.[1] Furthermore, ¹⁸F-DCFBC PET identified a substantial proportion of metastatic lesions that were negative or equivocal on conventional imaging.[1][2] This superiority was observed across various metastatic sites, including lymph nodes, bones, and visceral lesions.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of clinical studies. The following are the experimental protocols for ¹⁸F-DCFBC PET/CT and conventional imaging as described in the comparative literature.

¹⁸F-DCFBC PET/CT Protocol

  • Patient Preparation: Patients were instructed to fast for a minimum of 6 hours before the administration of the ¹⁸F-DCFBC radiotracer.[3] They were also advised to avoid multivitamins and folic acid supplements on the day of the exam, as folate can potentially interfere with ¹⁸F-DCFBC binding.[3]

  • Radiotracer Administration: A dose of 8 mCi of ¹⁸F-DCFBC was administered via intravenous bolus injection.

  • Imaging Acquisition: Whole-body PET scans were acquired at two time points, typically at 1 and 2 hours post-injection.[1] Some studies indicate imaging starting at 2 hours post-injection, with a second scan approximately 2.5 hours after injection.[1][4] The later imaging time point has been shown to have increased tumor uptake of ¹⁸F-DCFBC with a decreasing trend in background uptake.[1][4]

Conventional Imaging Protocols

  • Computed Tomography (CT): Contrast-enhanced CT (CECT) scans of the chest, abdomen, and pelvis were performed. Lymph nodes were typically considered pathologically enlarged and suspicious for metastasis if they measured greater than 1 cm in the short axis.[2]

  • Bone Scan (Bone Scintigraphy): Standard whole-body bone scans were acquired following the intravenous injection of a technetium-99m (⁹⁹ᵐTc)-labeled diphosphonate tracer (e.g., ⁹⁹ᵐTc-MDP).[5][6] Imaging is typically performed 3 hours after tracer injection.[6] Areas of increased tracer uptake are indicative of bone turnover, which can be caused by metastatic disease.[7][8]

Visualizing the Comparative Workflow

The following diagram illustrates the logical flow of a comparative study evaluating ¹⁸F-DCFBC PET against conventional imaging for metastatic prostate cancer.

G cluster_0 Patient Cohort cluster_3 Analysis and Comparison P Patients with Suspected Metastatic Prostate Cancer PET ¹⁸F-DCFBC PET/CT P->PET CIM Conventional Imaging P->CIM Analysis Lesion-by-Lesion Comparison PET->Analysis CT CT Scan CIM->CT BS Bone Scan CIM->BS CT->Analysis BS->Analysis FollowUp Clinical/Imaging Follow-Up (Reference Standard) Analysis->FollowUp Results Comparative Performance Metrics (Sensitivity, etc.) FollowUp->Results

Comparative Imaging Workflow Diagram

Signaling Pathway of ¹⁸F-DCFBC Targeting

The efficacy of ¹⁸F-DCFBC PET is rooted in its ability to target the Prostate-Specific Membrane Antigen (PSMA). The diagram below illustrates this targeted mechanism.

G cluster_0 Systemic Circulation cluster_1 Prostate Cancer Cell DCFBC ¹⁸F-DCFBC (Radiotracer) PSMA PSMA Receptor (Extracellular Domain) This compound->PSMA Binding Internalization Internalization of ¹⁸F-DCFBC PSMA->Internalization Endocytosis PET_Signal PET Signal Detection Internalization->PET_Signal

¹⁸F-DCFBC Targeting Mechanism

Conclusion

The available evidence strongly suggests that ¹⁸F-DCFBC PET is a more sensitive imaging modality than conventional CT and bone scans for the detection of metastatic prostate cancer.[1] Its ability to detect a larger number of lesions, particularly in the lymph nodes, and its higher overall sensitivity, position it as a promising tool for more accurate staging and restaging of the disease.[1][2] While conventional imaging remains a cornerstone in many clinical settings, the molecularly targeted approach of PSMA-ligand PET imaging, such as with ¹⁸F-DCFBC, represents a significant advancement in the field of prostate cancer diagnostics. Further research and wider clinical adoption will continue to delineate its role in optimizing patient care pathways.

References

A Comparative Analysis of ¹⁸F-DCFBC and ¹⁸F-NaF PET/CT for the Evaluation of Bone Metastases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent radiotracers used in positron emission tomography/computed tomography (PET/CT) for the detection of bone metastases: ¹⁸F-DCFBC, which targets the prostate-specific membrane antigen (PSMA), and ¹⁸F-Sodium Fluoride (NaF), a marker of osteoblastic activity. This analysis is based on experimental data from comparative studies to inform research and clinical trial design.

Core Comparison: ¹⁸F-DCFBC vs. ¹⁸F-NaF PET/CT

Studies directly comparing ¹⁸F-DCFBC and ¹⁸F-NaF PET/CT in patients with metastatic prostate cancer have revealed significant differences in their diagnostic performance, largely dependent on the patient's disease state. While ¹⁸F-NaF PET/CT demonstrates higher sensitivity for detecting bone lesions overall, the utility of ¹⁸F-DCFBC PET/CT increases in advanced disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies.

Table 1: Overall Bone Lesion Detection

RadiotracerLesion Detection RateKey Findings
¹⁸F-NaF PET/CT 98.4%[1][2]Significantly higher overall detection of bone lesions compared to ¹⁸F-DCFBC.[1][3]
¹⁸F-DCFBC PET/CT 45.9% (at 2 hours post-injection)[1][2]Lower overall sensitivity for bone lesions, but provides direct imaging of PSMA-expressing tumor cells.

Table 2: Performance in Different Disease States of Prostate Cancer

Disease StateRadiotracer Performance Comparison
Early or Metastatic Castrate-Sensitive Disease ¹⁸F-NaF PET/CT detects significantly more bone lesions.[1][3] In patients on androgen deprivation therapy (ADT) with PSA levels <2 ng/mL, ¹⁸F-NaF is superior.[1][3][4]
Advanced Metastatic Castrate-Resistant Disease ¹⁸F-DCFBC PET/CT shows good concordance with ¹⁸F-NaF PET/CT.[1][3] In patients on ADT with PSA levels >2 ng/mL, ¹⁸F-DCFBC detected an equal or greater number of lesions.[1][3] As the disease progresses, greater discordance between the two tracers is observed, potentially indicating a shift in tumor biology.[5][6]

Table 3: Correlation with Serum Prostate-Specific Antigen (PSA)

RadiotracerCorrelation with PSA
¹⁸F-NaF PET/CT Poor correlation (ρ < 0.3)[2][3]
¹⁸F-DCFBC PET/CT Strong correlation (ρ > 0.5)[2][3]

Experimental Protocols

The methodologies outlined below are synthesized from prospective comparative studies involving patients with metastatic prostate cancer.

Patient Population
  • Inclusion Criteria: Patients with histopathologically confirmed prostate cancer and known metastatic disease identified through conventional imaging (CT, MRI, or bone scan) were enrolled.[5]

  • Consent: All participants provided written informed consent for the studies, which were approved by the respective Institutional Review Boards.[5]

Radiotracer Administration and PET/CT Imaging
  • ¹⁸F-DCFBC PET/CT:

    • Dose: An intravenous (IV) bolus injection with a median dose of 8 mCi (7.5-8 mCi).[5][7]

    • Imaging Time: Static whole-body PET/CT scans were performed at 1 and 2 hours post-injection.[1][7]

  • ¹⁸F-NaF PET/CT:

    • Dose: An IV bolus injection with a median dose of 3.5 mCi (3.4-3.6 mCi).[5]

    • Imaging Time: A single, static whole-body PET/CT scan was performed 60 minutes after the radiotracer injection.[5]

  • Scanning Interval: The scans for both tracers were typically performed within a short interval, with a median of 1 day (range 1-25 days).[5]

Visualized Workflows and Mechanisms

Tracer Uptake Mechanisms

The differing performance of ¹⁸F-DCFBC and ¹⁸F-NaF stems from their distinct biological targets. ¹⁸F-NaF is incorporated into the bone matrix during osteoblastic activity, an indirect marker of tumor presence that stimulates bone remodeling. In contrast, ¹⁸F-DCFBC directly binds to Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of most prostate cancer cells.

G cluster_NaF ¹⁸F-NaF Uptake Pathway cluster_DCFBC ¹⁸F-DCFBC Uptake Pathway ProstateCancer Prostate Cancer Cells in Bone Osteoblast Osteoblast Activation ProstateCancer->Osteoblast stimulates BoneFormation Increased Bone Formation (Bone Remodeling) Osteoblast->BoneFormation NaF_Uptake ¹⁸F-NaF Incorporation into Hydroxyapatite BoneFormation->NaF_Uptake site of ProstateCancer_PSMA Prostate Cancer Cells in Bone PSMA PSMA Expression on Cell Surface ProstateCancer_PSMA->PSMA DCFBC_Binding ¹⁸F-DCFBC Binding to PSMA PSMA->DCFBC_Binding direct target for

Caption: Mechanisms of ¹⁸F-NaF and ¹⁸F-DCFBC uptake in bone metastases.

Comparative Imaging Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of these two PET/CT agents.

G cluster_scans PET/CT Imaging Sessions PatientRecruitment Patient Recruitment (Metastatic Prostate Cancer) Consent Informed Consent PatientRecruitment->Consent BaselineImaging Baseline Conventional Imaging (CT, MRI, Bone Scan) Consent->BaselineImaging PET_Scheduling PET/CT Scan Scheduling (Median Interval: 1 day) BaselineImaging->PET_Scheduling DCFBC_Scan ¹⁸F-DCFBC PET/CT (1 and 2-hour scans) PET_Scheduling->DCFBC_Scan NaF_Scan ¹⁸F-NaF PET/CT (1-hour scan) PET_Scheduling->NaF_Scan ImageAnalysis Independent Image Analysis (Lesion Detection & SUV Measurement) DCFBC_Scan->ImageAnalysis NaF_Scan->ImageAnalysis DataComparison Data Comparison (Concordance, Discordance, Correlation with PSA) ImageAnalysis->DataComparison FollowUp Follow-up Imaging (Optional, e.g., 5.7 months median) DataComparison->FollowUp Conclusion Conclusion on Diagnostic Performance DataComparison->Conclusion FollowUp->Conclusion

Caption: Experimental workflow for comparing ¹⁸F-DCFBC and ¹⁸F-NaF PET/CT.

Conclusion

The choice between ¹⁸F-DCFBC and ¹⁸F-NaF PET/CT for detecting bone metastases is nuanced and highly dependent on the clinical context, particularly the stage of prostate cancer. ¹⁸F-NaF PET/CT serves as a highly sensitive tool for identifying areas of increased bone turnover, making it particularly effective in castrate-sensitive disease.[1][3] Conversely, ¹⁸F-DCFBC PET/CT provides a direct assessment of PSMA expression, which correlates well with disease progression in later, castrate-resistant stages.[1][3] The discordance observed between these tracers highlights the complex and evolving biology of metastatic prostate cancer.[5][6] For researchers and drug development professionals, understanding these differences is crucial for selecting the appropriate imaging biomarker for clinical trials and for interpreting the therapeutic response of bone-targeted agents.

References

Cross-Validation of ¹⁸F-DCFBC PET Findings with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of ¹⁸F-DCFBC Positron Emission Tomography (PET) in prostate cancer imaging, cross-validated with clinical outcomes and alternative imaging modalities. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the utility of this imaging agent.

Comparison of ¹⁸F-DCFBC PET/CT with ¹⁸F-NaF PET/CT in Metastatic Prostate Cancer

A prospective study compared the lesion detection capabilities of ¹⁸F-DCFBC PET/CT, a Prostate-Specific Membrane Antigen (PSMA)-targeted agent, with ¹⁸F-Sodium Fluoride (¹⁸F-NaF) PET/CT, a bone-seeking tracer, in patients with metastatic prostate cancer.

Data Presentation

Table 1: Bone Lesion Detection at Baseline [1]

Imaging AgentLesions DetectedPercentage of Total Bone LesionsP-value
¹⁸F-NaF182/18598.4%<0.001
¹⁸F-DCFBC (1-hour post-injection)-45.4%<0.001
¹⁸F-DCFBC (2-hours post-injection)-45.9%<0.001

Table 2: Pathologic Validation of Lesions (n=6 patients, 7 lesions) [1]

Lesion TypeImaging AgentTrue PositiveTrue NegativeFalse PositiveFalse Negative
Bone (n=4) ¹⁸F-NaF2020
¹⁸F-DCFBC0112
Soft Tissue (n=3) ¹⁸F-DCFBC1002
Key Findings
  • In patients with early or metastatic castrate-sensitive prostate cancer undergoing treatment, ¹⁸F-NaF PET/CT detected significantly more bone lesions than ¹⁸F-DCFBC PET/CT.[1]

  • However, in cases of advanced metastatic castrate-resistant prostate cancer, ¹⁸F-DCFBC PET/CT demonstrated good concordance with ¹⁸F-NaF PET/CT.[1]

  • The diagnostic utility of ¹⁸F-DCFBC PET/CT appears to be influenced by the patient's disease course and treatment status.[1] For instance, in patients on androgen deprivation therapy with PSA levels >2 ng/mL, ¹⁸F-DCFBC detected an equal or greater number of lesions compared to ¹⁸F-NaF.[1]

Correlation of ¹⁸F-DCFBC PET with Multiparametric MRI and Histopathology in Primary Prostate Cancer

A study involving 13 patients with primary prostate cancer who underwent ¹⁸F-DCFBC PET before a scheduled prostatectomy provides insights into its correlation with multiparametric MRI (mpMRI) and histopathological findings.[2]

Data Presentation

Table 3: Per-Segment and Per-Dominant-Lesion Analysis [2]

Analysis TypeImaging ModalitySensitivitySpecificity
Per-Segment ¹⁸F-DCFBC PETup to 0.170.96
mpMRIup to 0.390.89
Per-Dominant-Lesion ¹⁸F-DCFBC PET0.46-
mpMRI0.92-

Table 4: Correlation of ¹⁸F-DCFBC Uptake with Pathological and Clinical Markers [2]

MarkerSpearman's ρ
Gleason Score0.64
PSMA Expression0.47
Prostate-Specific Antigen (PSA)0.52
Key Findings
  • While mpMRI was more sensitive for detecting primary prostate cancer, ¹⁸F-DCFBC PET demonstrated higher specificity.[2]

  • ¹⁸F-DCFBC PET was particularly effective in detecting high-grade (Gleason 8 and 9) and larger volume tumors.[2]

  • A significant positive correlation was observed between ¹⁸F-DCFBC uptake and Gleason score, PSMA expression, and PSA levels.[2]

  • Notably, ¹⁸F-DCFBC uptake was significantly lower in benign prostatic hyperplasia compared to primary tumors, suggesting its potential to more specifically identify cancerous lesions.[2]

Clinical Impact of ¹⁸F-DCFBC PET/CT in Biochemically Recurrent Prostate Cancer

A prospective study of 68 patients with biochemically recurrent prostate cancer after primary therapy assessed the role of ¹⁸F-DCFBC PET/CT in lesion detection and its influence on clinical management.[3]

Data Presentation

Table 5: ¹⁸F-DCFBC PET Positivity Rates by PSA Level [3]

PSA Level (ng/mL)Positivity Rate
<0.515%
0.5 to <1.046%
1.0 to <2.083%
≥2.077%
Key Findings
  • ¹⁸F-DCFBC PET/CT detected recurrent lesions in 60.3% of patients with biochemical recurrence.[3]

  • The detection rate was strongly correlated with PSA levels, with an optimal cut-off PSA value of 0.78 ng/mL to predict a positive scan.[3]

  • The findings from the ¹⁸F-DCFBC PET/CT scan led to a change in the clinical management plan for 51.2% of the patients who had a positive scan.[3]

Experimental Protocols

¹⁸F-DCFBC PET/CT Imaging Protocol

Patients were typically injected intravenously with a bolus of approximately 10 mCi (370 MBq) of ¹⁸F-DCFBC.[4] PET imaging was performed at 1 and 2 hours post-injection.[1][5] For primary prostate cancer evaluation, imaging was conducted before the scheduled prostatectomy.[2] In studies comparing with other modalities, ¹⁸F-NaF PET/CT and mpMRI were also performed, often within a month of the ¹⁸F-DCFBC scan.[1][3]

Histopathological and Immunohistochemical Analysis

Following prostatectomy, the prostate gland was sectioned for detailed histopathological analysis to determine the location and Gleason score of cancerous lesions.[2][4] For correlation studies, immunohistochemical staining for PSMA was performed on tissue samples obtained from biopsies or surgical specimens to compare with ¹⁸F-DCFBC uptake.[5]

Visualizations

Experimental Workflow for Primary Prostate Cancer Evaluation

G cluster_0 Patient Enrollment cluster_1 Imaging cluster_2 Intervention cluster_3 Analysis p Patients with Biopsy-Proven Primary Prostate Cancer pet ¹⁸F-DCFBC PET/CT p->pet mri Multiparametric MRI p->mri surgery Radical Prostatectomy pet->surgery corr Correlation Analysis pet->corr mri->surgery mri->corr histo Histopathology & Immunohistochemistry surgery->histo histo->corr

Caption: Workflow for correlating ¹⁸F-DCFBC PET and mpMRI with histopathology.

Logical Relationship for Clinical Management in Recurrent Prostate Cancer

G cluster_0 Patient Population cluster_1 Imaging Assessment cluster_2 Scan Outcome cluster_3 Clinical Decision br Biochemical Recurrence (Post-Primary Therapy) pet_scan ¹⁸F-DCFBC PET/CT Scan br->pet_scan pos Positive Scan (Lesion Detected) pet_scan->pos neg Negative Scan (No Lesion Detected) pet_scan->neg change Change in Management Plan pos->change no_change No Change in Management neg->no_change

Caption: Impact of ¹⁸F-DCFBC PET/CT on clinical decisions in recurrent prostate cancer.

Note: Information on signaling pathways related to ¹⁸F-DCFBC uptake was not available in the provided search results.

References

A Comparative Guide to ¹⁸F-DCFBC PET/CT in Prostate Cancer Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review and meta-analysis of the diagnostic accuracy of ¹⁸F-DCFBC PET/CT for prostate cancer. It objectively compares its performance with alternative imaging agents and provides supporting experimental data to inform research and clinical development.

Comparative Diagnostic Performance

The diagnostic accuracy of ¹⁸F-DCFBC PET/CT has been evaluated in various clinical scenarios, including primary staging and biochemical recurrence. Below is a summary of its performance compared to other prominent radiotracers and conventional imaging modalities.

Radiotracer/ModalityPatient PopulationSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Citation
¹⁸F-DCFBC PET/CT Primary Prostate Cancer (Per-Lesion)46%96%--[1]
¹⁸F-DCFBC PET/CT Primary Prostate Cancer (Per-Segment)17%96%--[1]
¹⁸F-DCFBC PET/CT Biochemical Recurrence (PSA dependent)15% (<0.5 ng/mL) to 83% (1.0 to <2.0 ng/mL)---[2]
¹⁸F-DCFBC PET/CT Metastatic Prostate Cancer (Follow-up)92%---[3]
Multiparametric MRI (mpMRI) Primary Prostate Cancer (Per-Lesion)92%89%--[1]
Multiparametric MRI (mpMRI) Primary Prostate Cancer (Per-Segment)39%89%--[1]
⁶⁸Ga-PSMA-11 PET/CT Prostate Cancer RecurrenceDetection Rate: 60%---[4]
¹⁸F-Fluciclovine (FACBC) PET/CT Prostate Cancer RecurrenceDetection Rate: 30%---[4]
¹⁸F-FDG PET/CT Prostate Cancer65%85%--
Conventional Imaging (Bone Scan + CT) Metastatic Prostate Cancer (Follow-up)71%---[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols for ¹⁸F-DCFBC PET/CT imaging.

¹⁸F-DCFBC PET/CT Protocol for Primary Prostate Cancer Detection
  • Patient Preparation: Patients are typically instructed to fast for a minimum of 4-6 hours prior to the scan. Water intake is usually permitted.

  • Tracer Administration: A bolus injection of 370 ± 37 MBq (10 ± 1 mCi) of ¹⁸F-DCFBC is administered intravenously.[5][6]

  • Uptake Time: Imaging is performed approximately 2 hours after the tracer injection.[5][6]

  • Image Acquisition:

    • A CT scan of the pelvis is first acquired for attenuation correction (120 kVp, auto-adjusting mA).[5][6]

    • This is followed by a 30-minute dynamic 2D PET emission acquisition of the pelvis.[5][6]

    • An additional 5-minute 3D PET of the pelvis is also obtained.[5][6]

    • Whole-body static PET/CT images are acquired at approximately 60 and 120 minutes post-injection (2 minutes per bed position).[2]

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) PSMA->MAPK_pathway Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPK_pathway->Cell_Survival Angiogenesis Angiogenesis Cell_Survival->Angiogenesis

PSMA Signaling Cascade in Prostate Cancer.

Experimental_Workflow Patient_Prep Patient Preparation (Fasting 4-6h) Tracer_Admin ¹⁸F-DCFBC Injection (370 ± 37 MBq) Patient_Prep->Tracer_Admin Uptake Uptake Period (2 hours) Tracer_Admin->Uptake CT_Acq CT Acquisition (Pelvis) Uptake->CT_Acq WB_PET_CT Whole-Body PET/CT (60 & 120 min p.i.) Uptake->WB_PET_CT PET_Acq_2D Dynamic 2D PET (30 min, Pelvis) CT_Acq->PET_Acq_2D PET_Acq_3D Static 3D PET (5 min, Pelvis) PET_Acq_2D->PET_Acq_3D Image_Analysis Image Analysis & Correlation with Histopathology/mpMRI PET_Acq_3D->Image_Analysis WB_PET_CT->Image_Analysis

¹⁸F-DCFBC PET/CT Experimental Workflow.

References

A Comparative Guide to ¹⁸F-DCFBC and ¹⁸F-PSMA-1007 for PSMA-Targeted PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) imaging for prostate cancer is continually evolving. Among the leading fluorine-18 labeled radiotracers, ¹⁸F-DCFBC (also known as ¹⁸F-DCFPyL) and ¹⁸F-PSMA-1007 have emerged as key agents in clinical research and are moving towards broader clinical application. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate agent for their needs.

Quantitative Performance Data

The following tables summarize the key quantitative data for ¹⁸F-DCFBC and ¹⁸F-PSMA-1007, compiled from various studies.

Table 1: Radiopharmaceutical Properties
Parameter¹⁸F-DCFBC (¹⁸F-DCFPyL)¹⁸F-PSMA-1007
Radiochemical Yield (decay-corrected) 16 ± 6% (from 4-[¹⁸F]fluorobenzyl bromide)[1][2]; 24 ± 7% (direct radiolabeling)[3]25 - 80% (one-step procedure)[4]
Molar Activity (at end-of-synthesis) 36,000 Ci/mmol[3]1184 - 1411 GBq/μmol (cassette-based synthesis)[5]
Synthesis Time ~28 minutes (automated)[3]< 55 minutes (automated)[4]
Table 2: Comparative Biodistribution in Healthy Organs (Mean SUVmax)
Organ¹⁸F-DCFBC (¹⁸F-DCFPyL)¹⁸F-PSMA-1007Key Difference
KidneysStatistically Significantly Higher[1][6]Lower¹⁸F-DCFBC shows more intense renal accumulation.
Urinary BladderStatistically Significantly Higher[1][6]LowerPredominant renal excretion of ¹⁸F-DCFBC leads to high bladder activity.[7]
LiverLowerStatistically Significantly Higher[1][6]¹⁸F-PSMA-1007 exhibits significant hepatobiliary clearance.
SpleenLowerStatistically Significantly Higher[1][6]Higher splenic uptake is characteristic of ¹⁸F-PSMA-1007.
Salivary GlandsLowerStatistically Significantly Higher[1][6]¹⁸F-PSMA-1007 shows more intense uptake in salivary glands.
Lacrimal GlandStatistically Significantly Higher[1][6]LowerHigher lacrimal gland uptake is seen with ¹⁸F-DCFBC.
Table 3: Tumor Uptake and Lesion Detection
Parameter¹⁸F-DCFBC (¹⁸F-DCFPyL)¹⁸F-PSMA-1007Key Findings
Tumor SUVmax (Prostate, Lymph Nodes, Bone) No statistically significant difference compared to ¹⁸F-PSMA-1007.[1][6][8]No statistically significant difference compared to ¹⁸F-DCFBC.[1][6][8]Both tracers demonstrate comparable and excellent uptake in PSMA-positive lesions.[1][6]
Detection of Local Recurrence Potentially obscured by high urinary activity.Advantageous due to non-urinary excretion, allowing for clearer imaging of the prostatic fossa.[1][6]¹⁸F-PSMA-1007 may be preferred for evaluating local recurrence.[1][6]
Detection of Skeletal Metastases Fewer equivocal skeletal lesions reported.[9][10]Higher rate of unspecific bone marrow uptake, which can lead to equivocal findings.[9][10]¹⁸F-DCFBC may offer higher specificity for bone metastases.[9][10]
Detection Rate at Low PSA (Biochemical Recurrence) Lower detection rates at very low PSA levels compared to some newer agents.Higher detection rates than ¹⁸F-DCFPyL at PSA levels <0.5 ng/mL.[7]For early biochemical recurrence, ¹⁸F-PSMA-1007 may have an advantage.[7]
Table 4: Dosimetry
Parameter¹⁸F-DCFBC (¹⁸F-DCFPyL)¹⁸F-PSMA-1007
Effective Dose (mSv/MBq) ~0.0210.025[11][12]
Organ with Highest Absorbed Dose KidneysLacrimal glands, kidneys, salivary glands, liver, and spleen[11][12]

Experimental Protocols

Detailed methodologies for the synthesis and imaging of these agents are crucial for reproducible research. Below are generalized protocols based on published literature.

¹⁸F-DCFBC (¹⁸F-DCFPyL) Automated Radiosynthesis

A simplified, one-step direct radiolabeling method has been developed for ¹⁸F-DCFPyL.[3] The general workflow is as follows:

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • Elution: The [¹⁸F]fluoride is eluted into the reactor vessel using a phase transfer catalyst solution (e.g., Kryptofix 2.2.2/potassium carbonate).

  • Azeotropic Drying: The [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The unprotected precursor is dissolved in a suitable solvent (e.g., DMSO) and added to the dried [¹⁸F]fluoride. The reaction mixture is heated.

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected fraction containing ¹⁸F-DCFPyL is reformulated into a sterile, injectable solution.

  • Quality Control: The final product undergoes quality control tests, including radiochemical purity, specific activity, and sterility testing.

¹⁸F-PSMA-1007 Automated Radiosynthesis

The synthesis of ¹⁸F-PSMA-1007 can also be performed in a one-step automated process.[4]

  • [¹⁸F]Fluoride Trapping and Elution: Similar to the ¹⁸F-DCFPyL synthesis, [¹⁸F]fluoride is trapped and eluted into the reactor.

  • Drying: The [¹⁸F]fluoride is dried azeotropically.

  • Radiolabeling Reaction: The PSMA-1007 precursor is added to the reactor, and the mixture is heated to facilitate the nucleophilic substitution reaction.

  • Purification: The reaction mixture is purified, often using solid-phase extraction (SPE) cartridges.

  • Formulation: The purified ¹⁸F-PSMA-1007 is formulated in a physiologically compatible buffer.

  • Quality Control: The final product is tested for radiochemical purity, molar activity, residual solvents, and sterility.

PET/CT Imaging Protocol

The following is a general PET/CT imaging protocol applicable to both tracers, with minor variations reported in the literature.

  • Patient Preparation: Patients are typically well-hydrated. Fasting is not strictly required for ¹⁸F-DCFPyL.[13]

  • Radiotracer Administration: A dose of approximately 250 MBq of either ¹⁸F-DCFBC or ¹⁸F-PSMA-1007 is administered intravenously.[1][6]

  • Uptake Period: An uptake period of 60 to 120 minutes is allowed.[1][6]

  • Image Acquisition: A whole-body PET/CT scan is acquired from the mid-thigh to the base of the skull.

  • Image Analysis: PET images are reconstructed and analyzed for areas of abnormal radiotracer uptake, which are then correlated with the CT findings.

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the synthesis of ¹⁸F-DCFBC and ¹⁸F-PSMA-1007.

F18_DCFBC_Synthesis cluster_start Start cluster_synthesis Automated Synthesis Module cluster_end Final Product start [¹⁸F]Fluoride in [¹⁸O]Water trap Anion Exchange Cartridge Trapping start->trap 1. elute Elution with Phase Transfer Catalyst trap->elute 2. dry Azeotropic Drying elute->dry 3. react Radiolabeling Reaction with Precursor dry->react 4. purify Semi-preparative HPLC Purification react->purify 5. formulate Formulation purify->formulate 6. qc Quality Control formulate->qc 7. product Injectable ¹⁸F-DCFBC qc->product

Caption: Automated synthesis workflow for ¹⁸F-DCFBC (¹⁸F-DCFPyL).

F18_PSMA1007_Synthesis cluster_start Start cluster_synthesis Automated Synthesis Module cluster_end Final Product start [¹⁸F]Fluoride in [¹⁸O]Water trap Anion Exchange Cartridge Trapping start->trap 1. elute Elution trap->elute 2. dry Azeotropic Drying elute->dry 3. react Radiolabeling Reaction with Precursor dry->react 4. purify Solid-Phase Extraction (SPE) Purification react->purify 5. formulate Formulation purify->formulate 6. qc Quality Control formulate->qc 7. product Injectable ¹⁸F-PSMA-1007 qc->product

Caption: Automated synthesis workflow for ¹⁸F-PSMA-1007.

Conclusion

Both ¹⁸F-DCFBC and ¹⁸F-PSMA-1007 are highly effective PSMA-targeted PET imaging agents with excellent tumor uptake.[1][6] The choice between them may depend on the specific clinical or research question. ¹⁸F-PSMA-1007's non-urinary excretion profile offers a distinct advantage for the evaluation of the prostate bed in cases of biochemical recurrence.[1][6] Conversely, ¹⁸F-DCFBC may be preferred when assessing skeletal metastases due to a lower incidence of non-specific bone marrow uptake.[9][10] As research continues, the specific strengths and weaknesses of each tracer will be further elucidated, guiding the selection of the optimal imaging agent for personalized prostate cancer management.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling [¹⁸F]DCFBC

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[¹⁸F]fluorobenzyl-L-cysteine ([¹⁸F]DCFBC), a fluorine-18 labeled radiopharmaceutical used in positron emission tomography (PET) imaging. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with [¹⁸F]this compound is ionizing radiation from the decay of Fluorine-18. External exposure to gamma radiation and potential internal exposure through contamination are the main risks. The following PPE is mandatory when handling [¹⁸F]this compound.

PPE ItemSpecificationPurpose
Body Dosimeter Whole-body dosimeterMonitors cumulative radiation dose to the torso.
Ring Dosimeter Worn on the dominant handMonitors radiation dose to the extremities, which are often closer to the source.
Lead Apron Minimum 0.5 mm lead equivalenceReduces radiation exposure to the torso from scattered gamma rays.
Thyroid Shield Minimum 0.5 mm lead equivalenceProtects the thyroid gland, which is sensitive to radiation.
Safety Glasses Leaded eyewear recommendedProtects the eyes from radiation and chemical splashes.
Disposable Gloves Impermeable, changed frequentlyPrevents skin contamination and the spread of radioactive material.
Lab Coat Standard laboratory coatProvides a barrier against minor spills and contamination.

Operational Plan: Handling and Shielding

All work with [¹⁸F]this compound must be conducted in a designated radioactive materials laboratory equipped with appropriate shielding and monitoring equipment. The principle of ALARA (As Low As Reasonably Achievable) must be followed at all times.

Operational StepKey Safety MeasureRationale
Receipt of Material Inspect package for damage and contamination.Ensures integrity of the radioactive shipment and prevents spread of contamination.
Preparation & Dispensing Work behind lead or lead-glass shielding. Use tongs and syringe shields.Minimizes direct radiation exposure to the body and hands.
Administration Use a shielded syringe for injection. Minimize time spent near the patient.Reduces dose to personnel during patient administration.
Monitoring Use a calibrated survey meter (e.g., Geiger-Müller) to monitor work areas and personnel for contamination.Provides immediate feedback on radiation levels and potential contamination events.
Radiation Shielding Data for Fluorine-18

Fluorine-18 emits positrons which annihilate to produce two 511 keV gamma photons. Effective shielding is crucial to minimize exposure.

Shielding MaterialHalf-Value Layer (HVL)¹Tenth-Value Layer (TVL)²
Lead (Pb) 6 mm17 mm
Plastic (for beta particles) 1.8 mm (for 100% absorption)N/A

¹HVL: The thickness of material required to reduce the radiation intensity by half. ²TVL: The thickness of material required to reduce the radiation intensity to one-tenth of its original value.

A Radionuclide Safety Data Sheet from Stanford provides data on shielding for F-18, stating that 1.5 cm of lead will reduce the gamma dose rate by 90%[1].

Disposal Plan for [¹⁸F]this compound Waste

Due to the short half-life of Fluorine-18 (approximately 110 minutes), the primary method of disposal is decay-in-storage.

Waste TypeDisposal Procedure
Unused [¹⁸F]this compound Store in a shielded, labeled container in a designated radioactive waste area.
Contaminated Labware (e.g., syringes, vials) Place in a designated, shielded, and labeled solid waste container.
Contaminated PPE (e.g., gloves, lab coats) Dispose of in designated solid radioactive waste containers.

Decay-in-Storage Protocol:

  • Segregate waste by the half-life of the radionuclide.

  • Store the waste for a minimum of 10 half-lives (approximately 18.3 hours for F-18).

  • After the decay period, monitor the waste container with a survey meter to ensure it has returned to background radiation levels.

  • If at background, the waste can be disposed of as regular medical or chemical waste (defacing any radioactive symbols).

Experimental Protocol: Synthesis of [¹⁸F]this compound

The following is a detailed methodology for the synthesis of [¹⁸F]this compound, as described in the literature[2][3][4].

Objective: To radiolabel the precursor molecule with Fluorine-18 to produce [¹⁸F]this compound.

Materials:

  • 4-[¹⁸F]fluorobenzyl bromide ([¹⁸F]FBB)

  • Precursor: (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid

  • Ammonia-saturated methanol

  • C-18 reverse-phase semipreparative High-Performance Liquid Chromatography (HPLC) system

  • Shielded "hot cell" or fume hood

  • Remote handling equipment (e.g., manipulators, tongs)

Procedure:

  • Reaction Setup: In a shielded hot cell, dissolve the precursor molecule in ammonia-saturated methanol.

  • Radiolabeling Reaction: Add the 4-[¹⁸F]fluorobenzyl bromide to the precursor solution. Heat the reaction mixture at 60°C for 10 minutes[2][4].

  • Purification: After the reaction is complete, purify the crude product using a C-18 reverse-phase semipreparative HPLC system[2][4].

  • Quality Control:

    • Radiochemical Purity: Analyze the final product using analytical HPLC to determine its radiochemical purity.

    • Specific Activity: Measure the radioactivity and the mass of the product to calculate the specific activity (GBq/µmol).

    • Sterility and Endotoxin Testing: Perform standard tests to ensure the product is sterile and free of endotoxins for in vivo use.

A study by Mease et al. (2008) reported an average radiochemical yield for [18F]this compound of 16 ± 6% from 4-[18F]fluorobenzyl bromide, with specific radioactivities ranging from 13 to 133 GBq/µmol[3].

Visualized Workflows

G Handling Workflow for [¹⁸F]this compound cluster_prep Preparation cluster_admin Administration cluster_disposal Disposal Receive Receive & Inspect [¹⁸F]this compound Prepare Prepare Dose in Shielded Hot Cell Receive->Prepare ALARA Principles Assay Assay Dose in Calibrator Prepare->Assay Transport Transport in Shielded Container Assay->Transport Administer Administer to Patient Transport->Administer Waste Collect Contaminated Waste Administer->Waste Decay Store for Decay (>10 half-lives) Waste->Decay Dispose Dispose as Normal Waste (Post-Survey) Decay->Dispose

Caption: High-level workflow for the safe handling and disposal of [¹⁸F]this compound.

G [¹⁸F]this compound Synthesis Logic Precursor Precursor Molecule Reaction Reaction (60°C, 10 min) Precursor->Reaction F18_FBB [¹⁸F]Fluorobenzyl Bromide F18_FBB->Reaction Crude_Product Crude [¹⁸F]this compound Reaction->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product Pure [¹⁸F]this compound Purification->Final_Product QC Quality Control Final_Product->QC

Caption: Logical flow of the radiosynthesis process for [¹⁸F]this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dcfbc
Reactant of Route 2
Dcfbc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.